molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8

7,7-Dichlorobicyclo[4.1.0]heptane

Cat. No.: B1295557
CAS No.: 823-69-8
M. Wt: 165.06 g/mol
InChI Key: MBPSCGRETWPLSI-UHFFFAOYSA-N
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Description

7,7-Dichlorobicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C7H10Cl2 and its molecular weight is 165.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55261. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,7-dichlorobicyclo[4.1.0]heptane
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InChI

InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSCGRETWPLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288315
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Molecular Weight

165.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-69-8
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Foundational & Exploratory

The Genesis of a Cyclopropane: A Technical Guide to 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dichlorobicyclo[4.1.0]heptane, a gem-dichlorocyclopropane derivative of cyclohexene (B86901), holds a significant place in the annals of organic chemistry. Its discovery was intrinsically linked to the development of dichlorocarbene (B158193) chemistry, a field that has provided synthetic chemists with a powerful tool for the formation of three-membered rings. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound or its derivatives in their synthetic endeavors.

A Historical Perspective: The Advent of Dichlorocarbene Chemistry

The story of this compound begins with the theoretical and experimental exploration of carbenes, highly reactive divalent carbon species. While the concept of carbenes had been postulated earlier, a landmark moment in their practical application came in 1954. In a seminal paper, W. von E. Doering and A. K. Hoffmann reported the generation of dichlorocarbene (:CCl₂) from chloroform (B151607) and a strong base, and its subsequent reaction with alkenes to form gem-dichlorocyclopropanes.[1][2][3][4][5][6] This discovery was pivotal, as it provided a reliable and accessible method for cyclopropanation. The reaction of dichlorocarbene with cyclohexene yielded the archetypal product, this compound, also known as 7,7-dichloronorcarane.[1]

A significant advancement in the synthesis of gem-dichlorocyclopropanes, including this compound, was the introduction of phase-transfer catalysis (PTC) by Mieczysław Mąkosza.[1] This technique, utilizing a two-phase system of an organic solvent (like chloroform) and a concentrated aqueous base (such as sodium hydroxide) with a phase-transfer catalyst, made the generation of dichlorocarbene and its subsequent reactions more efficient, safer, and higher yielding.[1][7] This methodological improvement solidified the role of dichlorocyclopropanation as a valuable transformation in organic synthesis.

History_of_Dichlorocarbene_Addition cluster_0 Early Carbene Chemistry cluster_1 Doering & Hoffmann (1954) cluster_2 Mąkosza (Phase-Transfer Catalysis) Concept Concept of Carbenes CHCl3_Base Chloroform + Strong Base Dichlorocarbene :CCl₂ (Dichlorocarbene) CHCl3_Base->Dichlorocarbene α-elimination Product_1 This compound Dichlorocarbene->Product_1 Cyclohexene Cyclohexene Cyclohexene->Product_1 PTC_System Two-Phase System (CHCl₃, aq. NaOH, PTC) Dichlorocarbene_PTC :CCl₂ Generation PTC_System->Dichlorocarbene_PTC Efficient Generation Product_2 High Yield Synthesis Dichlorocarbene_PTC->Product_2

Caption: Historical development of dichlorocarbene addition to cyclohexene.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[8][9] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀Cl₂[9]
Molecular Weight 165.06 g/mol [1][9]
CAS Number 823-69-8[1][8]
Appearance Colorless to light yellow liquid[8][9]
Boiling Point 198 °C at 760 mmHg; 103-103.5 °C at 15 Torr; 80 °C at 20 hPa; 77 °C at 11 hPa[8][10][11]
Density 1.208 g/mL at 25 °C[10]
Refractive Index (n²⁰/D) 1.503 - 1.5041[10]
Flash Point 82.22 °C (180.0 °F)
InChI Key MBPSCGRETWPLSI-UHFFFAOYSA-N[1]

Experimental Protocols for Synthesis

The primary route to this compound is the [2+1] cycloaddition of dichlorocarbene to cyclohexene.[1] The dichlorocarbene is typically generated in situ. Below are detailed protocols for two common methods.

Synthesis via Potassium tert-butoxide (Doering-Hoffmann Method)

This method follows the original procedure for dichlorocarbene generation.

Reactants:

  • Chloroform (CHCl₃)

  • Cyclohexene (C₆H₁₀)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous solvent (e.g., pentane (B18724) or hexane)

Procedure:

  • A solution of cyclohexene in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice-water bath.

  • A solution of potassium tert-butoxide in tert-butanol (B103910) or the reaction solvent is added dropwise to the cooled cyclohexene solution with vigorous stirring.

  • A solution of chloroform in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis via Phase-Transfer Catalysis

This method offers a more practical and often higher-yielding alternative.[7]

Reactants:

  • Chloroform (CHCl₃)

  • Cyclohexene (C₆H₁₀)

  • 50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

  • Cyclohexene and the phase-transfer catalyst are dissolved in chloroform in a round-bottom flask equipped with a mechanical stirrer.

  • The 50% aqueous sodium hydroxide solution is added to the organic mixture.

  • The two-phase system is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.[11][12][13][14] The progress of the reaction can be monitored by gas chromatography.

  • After the reaction is complete, the mixture is diluted with water and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ether).

  • The combined organic layers are washed with water and brine, and then dried over an anhydrous drying agent.

  • The solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to afford pure this compound. Yields of up to 97% have been reported for optimized phase-transfer catalysis methods.[1]

PTC_Synthesis_Workflow Start Start Mixing Combine: - Cyclohexene - Chloroform - Phase-Transfer Catalyst Start->Mixing Addition Add 50% aq. NaOH Mixing->Addition Reaction Vigorous Stirring (Room Temp or Heated) Addition->Reaction Workup Workup: - Dilute with Water - Separate Layers - Extract Aqueous Layer Reaction->Workup Drying Dry Combined Organic Layers Workup->Drying Purification Purification: - Solvent Removal - Vacuum Distillation Drying->Purification Product This compound Purification->Product Reactions_of_DBC cluster_0 Transformations cluster_1 Products DBC This compound Reduction Reduction DBC->Reduction e.g., Na/NH₃ RingExpansion Ring Expansion / Rearrangement DBC->RingExpansion e.g., KOt-Bu/DMSO Organometallics Reaction with Organometallics DBC->Organometallics e.g., RLi PCl3 Reaction with PCl₃/O₂ DBC->PCl3 Norcarane Norcarane Derivatives Reduction->Norcarane Aromatics Aromatic Compounds RingExpansion->Aromatics Carbene Cyclopropylidene Carbene Organometallics->Carbene Organophosphorus Organophosphorus Compounds PCl3->Organophosphorus

References

Spectroscopic Characterization of 7,7-Dichlorobicyclo[4.1.0]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7,7-Dichlorobicyclo[4.1.0]heptane, a halogenated bicyclic compound of interest in synthetic chemistry and drug discovery. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the identification and characterization of this molecule. Detailed experimental protocols and visual representations of analytical workflows are included to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.88 - 1.98m21-H, 6-H
1.61 - 1.71m42-H, 5-H
1.12 - 1.36m43-H, 4-H

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
67.4C-7
25.8C-1, C-6
20.2C-2, C-5
18.9C-3, C-4

Solvent: CDCl₃, Frequency: 125 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
2944, 2859C-H stretching (alkane)
796C-Cl stretching

Sample Preparation: Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
164/166/168Molecular ion peak ([M]⁺) cluster, showing isotopic pattern for two chlorine atoms.
129/131[M-Cl]⁺
93[M-Cl-HCl]⁺

Ionization Method: Electron Ionization (EI)

The mass spectrum of this compound is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[2] The primary fragmentation pathway involves the loss of a chlorine radical to form a chlorobicyclo[4.1.0]heptyl cation.[2] Further fragmentation can occur through the loss of HCl.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Synthesis of this compound

The synthesis of this compound is a prerequisite for its characterization and is typically achieved via the addition of dichlorocarbene (B158193) to cyclohexene (B86901).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of cyclohexene and a phase-transfer catalyst in chloroform is prepared.

  • The flask is cooled in an ice bath, and a 50% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The mixture is then diluted with water and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Cyclohexene Cyclohexene ReactionMix Reaction Mixture in Chloroform Cyclohexene->ReactionMix Chloroform Chloroform Chloroform->ReactionMix PTC Phase-Transfer Catalyst PTC->ReactionMix Quenching Quenching with Water ReactionMix->Quenching Add NaOH (aq) Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Synthesis Workflow for this compound.
NMR Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters: Spectra are acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon signals clearly.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR (Film):

  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation. The injector and transfer line temperatures are maintained at an appropriate level (e.g., 250 °C and 280 °C, respectively).

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-300 amu).

  • Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is analyzed to identify the molecular ion and major fragment ions.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injection Injection into GC Dissolve->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis TIC Total Ion Chromatogram Analysis->TIC MassSpectrum Mass Spectrum Analysis->MassSpectrum TIC->MassSpectrum Interpretation Interpretation of Fragmentation MassSpectrum->Interpretation

Experimental Workflow for GC-MS Analysis.

Logical Relationships in Spectroscopic Characterization

The combination of different spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information cluster_conclusion Conclusion NMR NMR (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (C-H, C-Cl) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Elemental Composition MS->MolecularWeight Fragmentation Fragmentation Pattern MS->Fragmentation Structure Unambiguous Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure Fragmentation->Structure

Logical Flow of Spectroscopic Data Interpretation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) data for 7,7-Dichlorobicyclo[4.1.0]heptane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents a detailed analysis of the NMR spectra, supported by tabulated data and experimental methodologies.

Introduction to this compound

This compound, also known as 7,7-dichloronorcarane, is a bicyclic organic compound. Its structure consists of a cyclohexane (B81311) ring fused to a dichlorocyclopropane ring. The chemical formula for this compound is C₇H₁₀Cl₂ and its IUPAC name is this compound.[1] This molecule is a valuable intermediate in organic synthesis. The analysis of its structure through NMR spectroscopy is crucial for confirming its identity and purity after synthesis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound [2][3][4]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
1.88 - 1.98m2HC1-H, C6-H
1.61 - 1.71m4HC2-H, C5-H
1.12 - 1.36m4HC3-H, C4-H

Data obtained in CDCl₃ at 500 MHz.[2][3][4]

Table 2: ¹³C NMR Spectral Data for this compound [5]

Chemical Shift (δ, ppm)Assignment
67.4C7
25.8C1, C6
20.2C2, C5
18.9C3, C4

Data obtained in CDCl₃ at 125 MHz.[5]

Experimental Protocols

The NMR data presented in this guide were obtained following the synthesis of this compound. The general procedure for sample preparation and NMR analysis is outlined below.

3.1 Synthesis of this compound

The synthesis of this compound is typically achieved through the addition of dichlorocarbene (B158193) to cyclohexene (B86901).[3] A common method involves a phase-transfer catalysis system.[6]

In a representative procedure, cyclohexene is reacted with chloroform in the presence of a 50% aqueous sodium hydroxide (B78521) solution and a phase-transfer catalyst such as benzyltriethylammonium chloride.[6] The reaction is stirred vigorously at a controlled temperature, often starting at 0 °C and then proceeding at room temperature or slightly elevated temperatures.[7]

3.2 NMR Sample Preparation and Analysis

Following the synthesis and purification of this compound, a small sample of the purified product is dissolved in deuterated chloroform (CDCl₃).[2][3][5] The solution is then transferred to an NMR tube.

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz instrument for ¹³C NMR.[2][5] The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Visualization of the Synthesis Pathway

The synthesis of this compound from cyclohexene is a key chemical transformation. The following diagram illustrates this reaction pathway, where dichlorocarbene is generated in situ and adds across the double bond of cyclohexene.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Product This compound Cyclohexene->Product Dichlorocarbene_Source CHCl3 + NaOH Dichlorocarbene :CCl2 (Dichlorocarbene) Dichlorocarbene_Source->Dichlorocarbene Dichlorocarbene->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 7,7-Dichlorobicyclo[4.1.0]heptane, a bicyclic organic compound with significant applications in synthetic chemistry. This document details the characteristic vibrational frequencies of the molecule, outlines the experimental protocols for obtaining its infrared spectrum, and presents a logical workflow for its synthesis and subsequent spectroscopic analysis.

Introduction to this compound

This compound, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound.[1][2] Its structure, featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring with two chlorine atoms attached to the methylene (B1212753) bridge, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1][2] Infrared spectroscopy is a crucial analytical technique for the characterization of this molecule, allowing for the confirmation of its structural integrity and the identification of key functional groups.

Infrared Spectroscopic Data

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds. The quantitative data, compiled from various sources, is summarized in the table below for clear comparison.

Wavenumber (cm⁻¹)AssignmentReference
3030C-H stretch[3]
2944Aliphatic C-H valence stretch[4][5]
2940C-H stretch[6]
2859Aliphatic C-H valence stretch[1][5]
2855Aliphatic C-H valence stretch[4]
796C-Cl valence[4][5]
750C-Cl[6]
735C-Cl[6]
730-760C-Cl[3]

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the subsequent acquisition of its infrared spectrum.

Synthesis of this compound via Phase-Transfer Catalysis

A common and efficient method for the synthesis of this compound is the addition of dichlorocarbene (B158193) to cyclohexene (B86901) under phase-transfer catalysis (PTC) conditions.[1][7]

Materials:

Procedure:

  • A mixture of cyclohexene, chloroform, tri-n-propylamine, and ethanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer.[5]

  • The mixture is cooled to 0°C using an ice bath.[5]

  • A solution of sodium hydroxide in water is added dropwise through the addition funnel while vigorously stirring the mixture. The temperature is maintained at 0°C for 20 minutes.[5]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature, followed by heating to 50°C for three hours.[5]

  • After cooling, the chloroform is removed using a rotary evaporator.[5]

  • The residue is transferred to a separatory funnel with water and n-pentane. The organic layer is separated, and the aqueous layer is extracted multiple times with n-pentane.[5]

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[5]

  • The crude this compound is then purified by distillation under reduced pressure.[5]

Infrared Spectrum Acquisition

The infrared spectrum of the purified this compound is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The most commonly cited method for sample preparation is the "film" method.[4][5] This involves placing a drop of the neat liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

Instrumentation and Data Acquisition: While specific instrument models and parameters are not extensively detailed in the available literature, a standard procedure would involve:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Source: A mid-infrared source, such as a Globar or silicon carbide element.

  • Detector: A deuterated triglycine (B1329560) sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and accessory interferences.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and subsequent IR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis IR Analysis reactants Reactants (Cyclohexene, Chloroform, NaOH) ptc Phase-Transfer Catalyst (Benzyl triethylammonium chloride) reaction Reaction at 0°C then 50°C reactants->reaction ptc->reaction workup Workup (Extraction, Drying) reaction->workup purification Purification (Distillation) workup->purification product Pure this compound purification->product sample_prep Sample Preparation (Thin Film on Salt Plates) product->sample_prep ftir FTIR Spectrometer sample_prep->ftir spectrum IR Spectrum Acquisition ftir->spectrum data_analysis Data Analysis (Peak Assignment) spectrum->data_analysis

Caption: Workflow for the synthesis and IR analysis of this compound.

References

Mass Spectrometry Analysis of 7,7-Dichlorobicyclo[4.1.0]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 7,7-Dichlorobicyclo[4.1.0]heptane. The following sections detail the expected mass spectrum, a plausible fragmentation pathway, and a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Data Presentation: Mass Spectrometry Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments. While a complete, publicly available experimental mass spectrum is not readily accessible, data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, as referenced by PubChem, indicates the most prominent peaks in its electron ionization (EI) mass spectrum.

The molecular weight of this compound (C₇H₁₀Cl₂) is 164.01 g/mol (monoisotopic mass). The molecular ion peak [M]⁺• would therefore be expected at m/z 164, with a corresponding [M+2]⁺• peak at m/z 166 and a smaller [M+4]⁺• peak at m/z 168, reflecting the isotopic abundance of chlorine.

Based on referenced NIST data and analysis of the fragmentation of the parent compound, bicyclo[4.1.0]heptane, a summary of the expected key ions is presented below.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure/FormulaNotes
164/166/168[C₇H₁₀Cl₂]⁺•Molecular Ion (M⁺•) with characteristic chlorine isotope pattern.
129/131[C₇H₁₀Cl]⁺Loss of a chlorine radical (•Cl) from the molecular ion.
122[C₇H₆Cl]⁺One of the most abundant ions reported in the NIST replicate library. Plausible formation through the loss of HCl and subsequent rearrangement.
93[C₇H₉]⁺Loss of both chlorine atoms and a hydrogen atom.
68[C₅H₈]⁺•A base peak reported in the NIST main library. Likely formed through the loss of dichlorocarbene (B158193) (:CCl₂) and subsequent rearrangement of the cyclohexene (B86901) ring.
55[C₄H₇]⁺A prominent fragment ion.
39[C₃H₃]⁺A common, stable fragment in mass spectrometry.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a generalized protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve a small quantity of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and desired separation.)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-300.

  • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent the solvent peak from damaging the detector.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to known spectra or fragmentation rules to confirm the identity of the compound.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the GC-MS analysis of this compound.

fragmentation_pathway M C₇H₁₀Cl₂⁺• m/z 164/166/168 F1 C₇H₁₀Cl⁺ m/z 129/131 M->F1 - •Cl F3 C₇H₉⁺ m/z 93 M->F3 - 2Cl, -H• F4 C₅H₈⁺• m/z 68 M->F4 - :CCl₂ F2 C₇H₆Cl⁺ m/z 122 F1->F2 - H•

Caption: Proposed Fragmentation Pathway of this compound.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample_Injection Separation_Column Separation_Column Sample_Injection->Separation_Column Vaporization MS_Interface MS_Interface Separation_Column->MS_Interface Elution Ion_Source Ion_Source MS_Interface->Ion_Source Introduction Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization (EI) Detector Detector Mass_Analyzer->Detector Separation (m/z) Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: General Experimental Workflow for GC-MS Analysis.

conformational analysis of the bicyclo[4.1.0]heptane ring system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[4.1.0]heptane Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , also known as norcarane. The fusion of a cyclopropane (B1198618) ring to a cyclohexane (B81311) ring introduces significant ring strain, fundamentally altering its conformational preferences compared to a simple cyclohexane. This document outlines the dominant low-energy conformations, summarizes key quantitative data from experimental and computational studies, details the methodologies used for such analyses, and provides logical workflows for conformational investigation.

Introduction: The Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane skeleton is a foundational structure in numerous natural products and pharmaceutical agents. Its rigid framework is of significant interest in drug development for locking molecules into specific bioactive conformations. The core challenge in its analysis lies in the inherent strain imparted by the fused three-membered ring. This strain makes the classic cyclohexane "chair" conformation highly energetically unfavorable.[1][2] Consequently, the six-membered ring predominantly adopts non-chair conformations, such as boat and half-chair forms, to alleviate torsional and steric strain.[1][3] The cis-fused isomer is significantly more stable than the trans isomer, which is prohibitively strained for a ring of this size.[2][3]

The Conformational Landscape

Unlike the simple cyclohexane ring, the fusion of the cyclopropane ring in the bicyclo[4.1.0]heptane system destabilizes the chair conformation due to increased torsional strain.[2] The system preferentially adopts boat-like and half-chair geometries.[1]

  • Boat Conformations: The boat conformation is generally favored.[1][4] Within this family, two primary forms exist, distinguished by the orientation of the C7 bridge relative to the C2-C3-C5-C6 plane of the six-membered ring. These are often referred to as syn-boat and anti-boat in substituted systems.

  • Half-Chair and Twist-Boat Conformations: While the boat is often the global minimum, other non-chair conformations like the half-chair and twist-boat are also energetically accessible and may be present in equilibrium.[1][4]

The relative energies of these conformers are influenced by substituents on the ring, which can introduce steric and electronic effects that modulate the conformational landscape.[1]

Quantitative Conformational Data

Quantitative data on the bicyclo[4.1.0]heptane system is primarily derived from computational studies (e.g., Density Functional Theory - DFT) and X-ray crystallography of its derivatives. The following tables summarize key energetic and geometric parameters.

Table 1: Strain and Thermodynamic Properties
PropertyValue (kcal/mol)Method/Reference
Strain Energy~27.2Computational (cis-bicyclo[4.1.0]heptane)[5]
Standard Enthalpy of Formation (Gas)-22.3 ± 0.5Calorimetry (cis-bicyclo[4.1.0]heptane)[6]
Barrier to Flexing~1.0Quantum Mechanical Calculation (for bicyclo[4.1.0]hept-1,6-ene)[7]
Table 2: Geometric Parameters of Diazabicyclo[4.1.0]heptane Derivatives (Illustrative)

The following data, obtained from a joint analysis of Gas-Phase Electron Diffraction (GED), X-ray diffraction, and quantum chemical calculations on a 1,6-diazabicyclo[4.1.0]heptane derivative, illustrates the structural differences between chair and boat conformations.[4]

Parameter (Bond/Angle)Chair ConformerBoat Conformer
Bond Lengths (Å)
N1-N51.554(2)1.520(2)
C2-C31.525(2)1.539(2)
Valence Angles (°)
N1-C2-C3105.7(14)108.8(14)
Dihedral Angles (°)
θ (C2-C3-C4/C2-N1-N5-C4)37.4(6)-16.6(6)
φ (N1-C6-N5/C2-N1-N5-C4)72.9(3)73.9(3)

Experimental and Computational Protocols

A combination of spectroscopic, crystallographic, and computational methods is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-phase conformation and study the dynamics of conformational interconversion.

Detailed Protocol (Variable Temperature NMR):

  • Sample Preparation: Dissolve a purified sample of the bicyclo[4.1.0]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid over a wide temperature range.

  • Initial Spectrum Acquisition: Record standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to assign all signals.[8][9]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in steps of 10-20 K. Acquire a full set of spectra at each temperature.

  • Data Monitoring: Observe changes in the spectra, such as signal broadening, decoalescence, and the appearance of new signals corresponding to individual conformers that are in slow exchange on the NMR timescale.

  • Energy Barrier Calculation: Identify the coalescence temperature (Tc) for a given pair of exchanging signals. Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion.

  • Structural Elucidation: At low temperatures where conformers are "frozen," use 2D NMR techniques (NOESY/ROESY) to measure through-space proton-proton distances, providing definitive evidence for specific conformations (e.g., boat vs. half-chair).[10]

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Detailed Protocol:

  • Crystal Growth: Grow single crystals of the target compound suitable for X-ray diffraction. This is a critical and often challenging step, typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[1][11]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution: Process the diffraction data (integration and scaling). Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization until the model converges, yielding a final, precise 3D structure with bond lengths, bond angles, and dihedral angles.[4][12]

Computational Chemistry

Objective: To predict the geometries, relative energies, and interconversion barriers of all possible conformers.

Detailed Protocol (Density Functional Theory - DFT):

  • Initial Structure Generation: Build 3D models of all plausible conformers (e.g., boat, twist-boat, half-chair) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each generated structure. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or larger.[1][4] This step finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a vibrational frequency analysis for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Energy Calculation: Compare the calculated Gibbs free energies of all stable conformers to determine their relative populations at a given temperature.

  • Transition State Search (Optional): To determine the energy barrier for interconversion between two conformers, perform a transition state search (e.g., using a Synchronous Transit-Guided Quasi-Newton (STQN) method). A valid transition state will have exactly one imaginary frequency corresponding to the motion along the interconversion coordinate.

Visualization of Workflows and Relationships

Conformational_Interconversion Boat_Syn Syn-Boat Conformer TS Transition State (Twist-Boat) Boat_Syn->TS ΔG‡ TS->Boat_Syn Boat_Anti Anti-Boat Conformer TS->Boat_Anti Boat_Anti->TS ΔG‡

Caption: Energy pathway for interconversion between conformers.

Conformational_Analysis_Workflow cluster_comp Computational Analysis cluster_synthesis Starting Point cluster_result Conclusion Comp_Start Generate Plausible Conformers Comp_Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Comp_Start->Comp_Opt Comp_Freq Frequency Calculation Comp_Opt->Comp_Freq Comp_Energy Calculate Relative Energies (ΔG) Comp_Freq->Comp_Energy Result Comprehensive Conformational Model Comp_Energy->Result Exp_NMR NMR Spectroscopy (VT-NMR, NOESY) Exp_NMR->Result Exp_Xray X-ray Crystallography Exp_Xray->Result Start Bicyclo[4.1.0]heptane Derivative Start->Comp_Start Start->Exp_NMR Start->Exp_Xray

Caption: Workflow for computational and experimental analysis.

Conclusion

The reveals a complex landscape dominated by non-chair forms, primarily boat and half-chair conformations. The significant ring strain imposed by the fused cyclopropane ring is the key determinant of its structural preferences. A robust understanding of these preferences requires a synergistic approach, integrating high-level computational modeling with definitive experimental techniques such as variable-temperature NMR and single-crystal X-ray crystallography. The data and protocols outlined in this guide provide a framework for researchers to thoroughly investigate the three-dimensional structure and dynamic behavior of this important bicyclic system in the context of medicinal chemistry and materials science.

References

Stereochemistry of Dichlorocarbene Addition to Cyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of dichlorocarbene (B158193) (:CCl₂) to cyclohexene (B86901) is a classic and synthetically useful reaction that affords 7,7-dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane. This reaction proceeds via a concerted [1+2] cycloaddition mechanism, exhibiting a high degree of stereospecificity. This technical guide provides a comprehensive overview of the stereochemistry of this transformation, detailing the reaction mechanism, various methods for dichlorocarbene generation, experimental protocols, and quantitative data on reaction yields. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The cyclopropanation of alkenes is a fundamental transformation in organic chemistry, providing access to highly strained three-membered rings that are valuable intermediates in synthesis. Dichlorocarbene, a neutral, divalent carbon species, is a highly reactive electrophile that readily reacts with the π-bond of alkenes. The addition of dichlorocarbene to cyclohexene is a well-established method for the synthesis of the bicyclic dichlorocyclopropane derivative, this compound. A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the product. This guide will delve into the mechanistic underpinnings of this stereoselectivity and provide practical information for its application in a laboratory setting.

Reaction Mechanism and Stereochemistry

The addition of singlet dichlorocarbene to an alkene is a concerted process, meaning that both new carbon-carbon bonds are formed in a single transition state.[1] This concerted nature is the basis for the reaction's high stereospecificity. In the case of cyclohexene, the dichlorocarbene adds to the double bond from one face of the ring, resulting in a syn-addition. This means that the two chlorine atoms and the cyclopropane (B1198618) ring are on the same side of the original cyclohexene ring plane. The stereochemistry of the cyclohexene is thus preserved in the cis-fused bicyclic product, this compound.[2]

The reaction is initiated by the electrophilic attack of the dichlorocarbene on the nucleophilic double bond of cyclohexene. The reaction proceeds through a concerted transition state without the formation of a discrete intermediate, ensuring the retention of stereochemistry.[1]

ReactionMechanism cluster_reactants Reactants cluster_product Product Cyclohexene Cyclohexene Product This compound Cyclohexene->Product Concerted [1+2] Cycloaddition Dichlorocarbene Dichlorocarbene (:CCl₂) Dichlorocarbene->Product

Caption: Reaction mechanism of dichlorocarbene addition to cyclohexene.

Generation of Dichlorocarbene

Dichlorocarbene is a transient species and is therefore generated in situ. Several methods have been developed for its formation, with the most common being phase-transfer catalysis and ultrasonic irradiation.

Phase-Transfer Catalysis (PTC)

The most widely used method for generating dichlorocarbene involves the reaction of chloroform (B151607) (CHCl₃) with a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in the presence of a phase-transfer catalyst.[3] The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride or tetrabutylammonium (B224687) hydrogen sulfate (B86663), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase containing the chloroform and cyclohexene. This allows for the deprotonation of chloroform to form the trichloromethyl anion (⁻CCl₃), which then undergoes α-elimination of a chloride ion to yield dichlorocarbene.[4]

PTC_Workflow A Aqueous Phase (NaOH) C Phase-Transfer Catalyst (Q⁺X⁻) A->C OH⁻ exchange B Organic Phase (Cyclohexene, Chloroform) D Hydroxide Transfer (Q⁺OH⁻) B->D Catalyst shuttles OH⁻ F Cycloaddition B->F C->B E Dichlorocarbene Generation (:CCl₂) D->E Deprotonation of CHCl₃ E->F G Product Formation F->G

Caption: Workflow for phase-transfer catalyzed dichlorocarbene addition.

Ultrasonic Irradiation

An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride (CCl₄) with magnesium metal under ultrasonic irradiation.[5] This sonochemical method offers the advantage of proceeding under neutral conditions, thus avoiding the use of strong bases which can be incompatible with sensitive substrates. The ultrasound promotes the reaction between the metal and the carbon tetrachloride to generate the dichlorocarbene.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions, including the method of dichlorocarbene generation, the choice of catalyst, and the reaction temperature and time. The stereoselectivity of the reaction is consistently reported to be high, with the syn-addition product being formed exclusively or as the major product.

Method of GenerationCatalyst/ConditionsSubstrateProductYield (%)StereoselectivityReference(s)
Phase-Transfer CatalysisBenzyltriethylammonium chloride, 50% NaOHCyclohexeneThis compound38.8Not Quantified[6][7]
Phase-Transfer CatalysisTri-n-propylamine, NaOHCyclohexeneThis compound82Not Quantified[8][9]
Phase-Transfer CatalysisOptimized ConditionsCyclohexeneThis compoundup to 97Not Quantified
Ultrasonic IrradiationMg, CCl₄Alkenesgem-DichlorocyclopropanesHighNot Quantified[5]

Experimental Protocols

Dichlorocarbene Addition to Cyclohexene via Phase-Transfer Catalysis

This protocol is adapted from a literature procedure.[8]

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tri-n-propylamine (or other suitable phase-transfer catalyst)

  • Ethanol (B145695)

  • n-Pentane (for extraction)

  • Sodium sulfate (anhydrous)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel with pressure equalization

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and an internal thermometer, add cyclohexene (100 mmol), tri-n-propylamine (1.0 mmol), chloroform (400 mmol), and ethanol (1 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • While stirring vigorously, add a solution of sodium hydroxide (16.0 g, 400 mmol) in 16 mL of water dropwise via the addition funnel, maintaining the internal temperature at or below 20 °C.

  • After the addition is complete, continue stirring at 0 °C for 20 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour, followed by heating at 50 °C for 3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add approximately 50 mL of water and 30 mL of n-pentane. Shake and separate the layers.

  • Extract the aqueous layer three more times with 30 mL of n-pentane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield this compound.

ExperimentalWorkflow A 1. Charge flask with cyclohexene, CHCl₃, catalyst, and ethanol B 2. Cool to 0 °C A->B C 3. Add 50% NaOH solution dropwise B->C D 4. Stir at 0 °C C->D E 5. Stir at room temp, then heat to 50 °C D->E F 6. Workup: Extraction with pentane E->F G 7. Dry organic phase (Na₂SO₄) F->G H 8. Evaporate solvent G->H I 9. Purify by distillation H->I

Caption: Experimental workflow for PTC synthesis of 7,7-dichloronorcarane.

Conclusion

The addition of dichlorocarbene to cyclohexene is a highly stereospecific reaction that reliably produces the cis-fused this compound. The concerted nature of the [1+2] cycloaddition mechanism ensures the retention of the alkene's stereochemistry. Phase-transfer catalysis provides a convenient and high-yielding method for the in situ generation of dichlorocarbene, making this transformation a valuable tool in the arsenal (B13267) of synthetic organic chemists. This guide has provided a detailed overview of the stereochemical aspects, reaction conditions, and experimental protocols for this important reaction, which should serve as a useful resource for professionals in the chemical and pharmaceutical sciences.

References

The Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane: A Technical Guide to Cis-Fusion Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane, commonly known as 7,7-dichloronorcarane. The primary focus of this document is the stereochemical outcome of the reaction, specifically the formation of the cis-fused ring system. This is a consequence of the stereospecific syn-addition of singlet dichlorocarbene (B158193) to the double bond of cyclohexene (B86901). Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, providing a comprehensive resource for professionals in the field of organic synthesis.

Introduction

This compound is a valuable bicyclic organic compound and a key intermediate in the synthesis of more complex molecules. Its structure consists of a six-membered ring fused to a dichlorocyclopropane ring. The stereochemistry of this ring fusion is a critical aspect of its synthesis and subsequent reactivity. The predominant and expected outcome of the reaction between cyclohexene and dichlorocarbene is the cis-fused isomer. This is due to the concerted nature of the [2+1] cycloaddition of singlet dichlorocarbene to the cis-alkene geometry inherent in the cyclohexene ring.

The most common method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1] Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to high yields.[2][3]

Reaction Mechanism: The Path to Cis-Fusion

The synthesis of this compound proceeds through a two-step mechanism in a single pot: the generation of dichlorocarbene and its subsequent cycloaddition to cyclohexene.

Step 1: Generation of Dichlorocarbene

A strong base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive singlet dichlorocarbene (:CCl₂).[1][4]

Step 2: Stereospecific Cycloaddition

The singlet dichlorocarbene, an electrophilic species, then reacts with the nucleophilic double bond of cyclohexene in a concerted [2+1] cycloaddition.[3][4] This means that the two new carbon-carbon single bonds are formed simultaneously. The geometry of the alkene is retained in the cyclopropane (B1198618) ring of the product.[4][5] Since cyclohexene has a cis configuration at its double bond, the resulting bicyclic product, this compound, has a cis-fused ring system.

Reaction_Mechanism cluster_carbene Dichlorocarbene Generation cluster_cycloaddition Cycloaddition CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethanide Anion (:CCl₃⁻) CHCl3->CCl3_anion + OH⁻ Base Base (e.g., NaOH) Dichlorocarbene Dichlorocarbene (:CCl₂) CCl3_anion->Dichlorocarbene - Cl⁻ Cl_ion Chloride Ion (Cl⁻) Cyclohexene Cyclohexene Dichlorocarbene->Cyclohexene syn-addition Product cis-7,7-Dichlorobicyclo[4.1.0]heptane Cyclohexene->Product

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The yield of this compound can vary depending on the reaction conditions, including the choice of base, catalyst, and temperature. The following table summarizes yields reported in the literature under different conditions.

CatalystBaseSolvent SystemTemperature (°C)Yield (%)Reference
Tri-n-propylamineNaOHChloroform/Water/Ethanol0, then RT, then 5082[6]
Tricaprylmethyl ammonium (B1175870) chloride (Aliquat 336®)NaOHChloroform/WaterRoom TemperatureNot specified[7]
Benzyl triethylammonium (B8662869) chlorideNaOH (50% aq.)Chloroform/WaterRoom Temperature38.80[2]
Benzyltriethylammonium chlorideKOH (50% aq.)Chloroform/Toluene/Water40Not specified, but reaction is facilitated by added alcohols[8]
None (Ultrasonic Irradiation)MgCarbon Tetrachloride/Ether/THFRoom TemperatureNot specified[9]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from literature procedures.

Method 1: Phase-Transfer Catalysis with Tri-n-propylamine[6]

Materials:

  • Cyclohexene

  • Tri-n-propylamine

  • Chloroform

  • Ethanol

  • Sodium hydroxide

  • Water

  • n-Pentane

  • Sodium sulfate

Equipment:

  • 1000 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add 82.1 g (1.0 mol) of cyclohexene, 1.4 g (10 mmol) of tri-n-propylamine, 480 g (4.0 mol) of chloroform, and 10 mL of ethanol.

  • Cool the mixture to 0 °C using an ice bath.

  • While stirring vigorously, add a solution of 160 g (4.0 mol) of sodium hydroxide in 160 mL of water dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Continue to stir the mixture vigorously at 0 °C for 20 minutes.

  • After 20 minutes, allow the mixture to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 50 °C and stir for 3 hours.

  • After cooling, evaporate the chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.

  • Separate the organic layer. Extract the aqueous layer three times with 30 mL of n-pentane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by distillation under reduced pressure.

Method 2: Phase-Transfer Catalysis with Aliquat 336®[7]

Materials:

  • Sodium hydroxide

  • Water

  • Tricaprylmethyl ammonium chloride (Aliquat 336®)

  • Cyclohexene

  • Chloroform

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

Equipment:

  • 50 mL Erlenmeyer flask with stopper

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 2 g (0.05 mol) of NaOH in 2 mL of water. Stopper the flask and shake to dissolve. Cool the solution to room temperature in an ice bath.

  • Add 0.4 g (0.001 mol) of Aliquat 336®, 2 mL (0.02 mol) of cyclohexene, and 2 mL (0.025 mol) of chloroform to the flask.

  • Stopper the flask and shake the mixture vigorously for 20 minutes to form an emulsion.

  • Transfer the mixture to a separatory funnel with the aid of an additional 15-20 mL of water.

  • Extract the aqueous layer with 5 mL of dichloromethane. Repeat the extraction with another 5 mL of dichloromethane.

  • Collect the combined organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent and any remaining reactants on a rotary evaporator to obtain the final product.

Experimental Workflow

The general workflow for the synthesis of this compound via phase-transfer catalysis can be visualized as follows:

Experimental_Workflow Start Start Setup Reaction Setup: - Flask with stirrer - Add cyclohexene, chloroform,  catalyst, and co-solvent Start->Setup Cooling Cooling to 0 °C (Ice Bath) Setup->Cooling Base_Addition Slow Addition of Aqueous Base (e.g., NaOH) with Vigorous Stirring Cooling->Base_Addition Reaction Reaction Period: - Stir at 0 °C - Stir at Room Temp - Stir at 50 °C Base_Addition->Reaction Workup Workup Reaction->Workup Evaporation Solvent Evaporation (Rotary Evaporator) Workup->Evaporation Proceed to Extraction Liquid-Liquid Extraction (e.g., with Pentane or CH₂Cl₂) Evaporation->Extraction Drying Drying of Organic Phase (e.g., over Na₂SO₄) Extraction->Drying Purification Purification Drying->Purification Distillation Distillation under Reduced Pressure Purification->Distillation If necessary End End: Pure Product Purification->End If pure enough Distillation->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexene and dichlorocarbene reliably yields the cis-fused product. This stereochemical outcome is dictated by the concerted, syn-addition of singlet dichlorocarbene to the cis-double bond of the cyclohexene ring. The use of phase-transfer catalysis provides an efficient and practical method for this transformation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of this and related bicyclic compounds. Understanding the mechanistic underpinnings of this reaction is crucial for predicting and controlling the stereochemistry of cyclopropanation reactions in organic synthesis.

References

physical and chemical properties of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound of significant interest in synthetic organic chemistry. Its strained three-membered ring fused to a six-membered ring, combined with the gem-dichloro functionality, imparts unique reactivity, making it a valuable intermediate for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical transformations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is soluble in common organic solvents but insoluble in water.

Tabulated Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀Cl₂[1][2]
Molecular Weight 165.06 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 198 °C at 760 mmHg; 80 °C at 15 mmHg; 77 °C at 11 hPa[3][4]
Melting Point -35 °C or -75 °C (conflicting reports)[5]
Density 1.208 g/mL at 25 °C
Refractive Index n20/D 1.503
Flash Point 82.22 °C (180.0 °F)
Solubility Soluble in organic solvents, insoluble in water.[5]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks and AssignmentsReference(s)
¹H NMR δ (ppm) in CDCl₃: 1.88-1.98 (m, 2H, C1-H, C2-H), 1.61-1.71 (m, 4H, C3-H, C6-H), 1.12-1.36 (m, 4H, C4-H, C5-H)
¹³C NMR δ (ppm) in CDCl₃: 67.4 (C7), 25.8 (C1, C6), 20.2 (C2, C5), 18.9 (C3, C4)
Infrared (IR) ν (cm⁻¹): 2944, 2855 (aliphatic C-H stretch), 796 (C-Cl stretch)
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of a chlorine atom.[6]

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalysis (100 mmol scale)

This protocol describes the synthesis of this compound from cyclohexene (B86901) and chloroform (B151607) using a phase-transfer catalyst.[4]

Materials:

  • Cyclohexene (8.21 g, 10.1 mL, 100 mmol)

  • Chloroform (48.0 g, 32.7 mL, 400 mmol)

  • Sodium hydroxide (B78521) (16.0 g, 400 mmol)

  • Tri-n-propylamine (0.14 g, 0.19 mL, 1.0 mmol) or Benzyltriethylammonium chloride

  • Ethanol (B145695) (1 mL)

  • Water (16 mL)

  • n-Pentane (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium chloride

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel with pressure equalization

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Ice bath

  • Oil bath

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[4]

  • Cool the mixture to 0 °C using an ice bath.[4]

  • Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.[4]

  • After the addition is complete, continue to stir the mixture vigorously at 0 °C for 20 minutes.[4]

  • Allow the mixture to warm to room temperature and stir for an additional hour.[4]

  • Heat the mixture to 50 °C using an oil bath and stir for 3 hours.[4]

Work-up:

  • Remove the chloroform using a rotary evaporator.[4]

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[4]

  • Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane. If an emulsion forms, saturate the aqueous phase with sodium chloride.[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.[4]

  • Purify the crude product by vacuum distillation (boiling point 77 °C at 11 hPa) to obtain a colorless liquid.[4]

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • Sample Preparation: Dissolve one drop of the purified this compound in approximately 1 mL of deuterated chloroform (CDCl₃).[4]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Infrared Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve one drop of the compound in 1 mL of a suitable solvent like tert-butyl methyl ether. Inject 1 µL of the solution.[4]

  • Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., SE-54).[4] A typical temperature program could be: hold at 80 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 30 minutes.[4]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dominated by the presence of the strained cyclopropane (B1198618) ring and the two chlorine atoms.

Nucleophilic Substitution and Elimination

The chlorine atoms can be displaced by nucleophiles, although direct Sₙ2 reactions are sterically hindered.[3] Reactions with strong bases, such as alkoxides (e.g., sodium methoxide), can lead to elimination of HCl and subsequent ring-opening of the highly strained cyclopropene (B1174273) intermediate.[3]

Reduction

One of the chlorine atoms can be selectively removed through reduction. For example, reduction with tri-n-butyltin hydride at elevated temperatures can yield the corresponding monochlorocyclopropane.[7]

Ring-Opening Reactions

The strained three-membered ring is susceptible to cleavage under various conditions, leading to rearrangements.[3] Thermal rearrangement of related 7,7-dihalobicyclo[4.1.0]heptene systems provides insight into potential ring-opening pathways.[3]

Reactions with Organometallic Reagents

Treatment with organometallic reagents like methyllithium (B1224462) can lead to the formation of carbenes, which can then undergo further reactions and rearrangements.[5]

Reaction with Phosphorus Trichloride (B1173362)

This compound reacts with phosphorus trichloride in the presence of oxygen to yield 7,7-dichlorobicyclo[3][4]heptyl-2-phosphonic acid dichloroanhydride.

Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cyclohexene Cyclohexene reaction Dichlorocarbene Formation & Cycloaddition cyclohexene->reaction chloroform Chloroform chloroform->reaction naoh NaOH (aq) naoh->reaction ptc Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) ptc->reaction facilitates product This compound reaction->product

Caption: Synthesis of this compound via phase-transfer catalysis.

General Reactivity Pathways

G Key Reactivity Pathways of this compound cluster_reactions Chemical Transformations cluster_products Product Classes start This compound reduction Reduction (e.g., Bu₃SnH) start->reduction nucleophilic_sub Nucleophilic Substitution (e.g., NaOMe) start->nucleophilic_sub monochloro Monochlorocyclopropanes reduction->monochloro ring_opening Ring Opening / Rearrangement nucleophilic_sub->ring_opening can lead to ring_opened Ring-Opened Products (e.g., Acetylenic Acetals) nucleophilic_sub->ring_opened rearranged Rearranged Skeletons ring_opening->rearranged

Caption: Overview of the main reaction pathways for this compound.

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[5] It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile synthetic intermediate with a rich and varied chemistry. Its physical and chemical properties are well-characterized, and its synthesis is readily achievable through established protocols. The unique reactivity of this compound, stemming from its strained bicyclic structure and gem-dichloro functionality, provides access to a wide range of more complex molecular architectures, making it a valuable tool for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7,7-Dichlorobicyclo[4.1.0]heptane (CAS RN: 823-69-8). The document details known stability information, outlines potential degradation pathways, and furnishes detailed experimental protocols for its synthesis and for conducting stability assessments in a research and development setting.

Chemical Stability Profile

This compound is a bicyclic organic compound that is generally stable under normal and recommended storage conditions.[1][2] Its rigid structure contributes to its stability; however, the presence of the dichlorocyclopropane ring can impart reactivity under certain conditions. The primary factors influencing its stability are temperature, exposure to incompatible materials, and to a lesser extent, light.

Summary of Stability and Storage Recommendations

The following table summarizes the qualitative stability data and storage recommendations gathered from safety data sheets and chemical supplier information.

ParameterRecommendation/InformationSource(s)
Chemical Stability Stable under normal and recommended storage conditions.[1][3]
Recommended Storage Temperature Store in a cool, dark, and well-ventilated place. Some sources specify room temperature.[1][4]
Container Keep container tightly closed.[1][5]
Incompatible Materials Strong oxidizing agents.[1][2]
Conditions to Avoid Heat, hot surfaces, sparks, open flames, ignition sources, electrical sparks, grinding, shock, and friction.[1]
Hazardous Decomposition Upon combustion or at high temperatures, may decompose to produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]
Hazardous Reactions None reported under normal processing conditions.[1]
Potential Degradation Pathways

G cluster_degradation Potential Thermal Degradation Pathway start This compound intermediate Ring-Opened Intermediate start->intermediate High Temperature end Isomeric Olefins (e.g., Dichlorocycloheptenes) intermediate->end Rearrangement

A simplified diagram of a potential high-temperature degradation pathway for this compound.

Data Presentation: A Template for Stability Studies

Given the absence of published quantitative stability data, this section provides a template for the presentation of such data once generated through experimental studies, such as those outlined in Section 4.

Quantitative Stability Data Table (Template)
ParameterConditionTime PointAssay Value (% Initial)Appearance
Purity 25°C / 60% RH0 months100%Colorless liquid
3 months[Data][Observation]
6 months[Data][Observation]
12 months[Data][Observation]
Purity 40°C / 75% RH0 months100%Colorless liquid
1 month[Data][Observation]
3 months[Data][Observation]
6 months[Data][Observation]
Purity Photostability (ICH Q1B)0 hours100%Colorless liquid
[X hours][Data][Observation]

Experimental Protocols: Synthesis

The following is a detailed methodology for the synthesis of this compound via phase-transfer catalysis, adapted from established procedures.

Synthesis of this compound

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel with pressure equalization

  • Magnetic stirrer and stir bar

  • Ice bath

  • Internal thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, combine cyclohexene, chloroform, the phase-transfer catalyst, and a small amount of ethanol.

  • Cool the mixture to 0°C using an ice bath.

  • With vigorous stirring, add the 50% sodium hydroxide solution dropwise via the addition funnel, maintaining the internal temperature at or below the initial temperature.

  • After the addition is complete, continue to stir the mixture vigorously at 0°C for approximately 20-30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 1 hour.

  • Heat the mixture to a moderate temperature (e.g., 50°C) and stir for an additional 3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel with deionized water and the extraction solvent (e.g., n-pentane).

  • Separate the organic layer. Extract the aqueous layer multiple times with the extraction solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.

G cluster_workflow Synthesis Workflow start Combine Reactants (Cyclohexene, Chloroform, Catalyst, Ethanol) cool Cool to 0°C start->cool add_base Add 50% NaOH solution dropwise (Maintain low temperature) cool->add_base stir_cold Stir at 0°C add_base->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt heat Heat and Stir (e.g., 50°C) stir_rt->heat workup Aqueous Workup and Extraction heat->workup dry Dry Organic Layer workup->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end Pure this compound purify->end G cluster_workflow Stability Testing Workflow cluster_conditions Storage Conditions start Characterize Initial Batch (T=0) (Purity, Appearance) package Package Samples in Inert Containers start->package storage Place Samples in Stability Chambers package->storage long_term Long-Term (25°C / 60% RH) storage->long_term accelerated Accelerated (40°C / 75% RH) storage->accelerated photo Photostability (ICH Q1B) storage->photo pull Pull Samples at Specified Time Points long_term->pull accelerated->pull photo->pull analyze Analyze Samples (Appearance, Purity, Degradants) pull->analyze evaluate Evaluate Data Against Specifications analyze->evaluate end Establish Re-test Period / Shelf Life evaluate->end

References

An In-depth Technical Guide to the Ring Strain Energy of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain energy in 7,7-Dichlorobicyclo[4.1.0]heptane, a molecule of significant interest in synthetic chemistry. Also known as 7,7-dichloronorcarane, this compound's reactivity and conformational behavior are intrinsically linked to the potential energy stored within its bicyclic framework. Understanding the contributing factors to its ring strain is crucial for predicting its chemical behavior and utilizing it effectively as a synthetic intermediate.

Introduction to Ring Strain in Bicyclo[4.1.0]heptane Systems

Ring strain, a form of potential energy, arises from deviations from ideal bond angles, bond lengths, and torsional angles within a cyclic molecule. In bicyclo[4.1.0]heptane, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, the primary contributor to ring strain is the three-membered ring. The inherent requirement for C-C-C bond angles of approximately 60° in the cyclopropane ring, a significant deviation from the ideal tetrahedral angle of 109.5°, leads to substantial angle strain. The fusion of the six-membered ring introduces additional torsional and steric strains. The presence of two chlorine atoms at the 7-position in this compound further modulates the overall strain energy through steric and electronic effects.

Quantitative Analysis of Ring Strain Energy

CompoundMolecular FormulaMethodStrain Energy (kcal/mol)Reference
cis-Bicyclo[4.1.0]heptaneC₇H₁₂Computational27.2[2]
Bicyclo[4.1.0]heptaneC₇H₁₂Experimental27.2[1]
1-Methylbicyclo[4.1.0]heptaneC₈H₁₄ExperimentalNot specified[1]
Bicyclo[4.1.0]hept-1,6-eneC₇H₈Computational~17 (increase over 1,2-dimethylcyclopropene)[3]

Note: The strain energy of this compound is expected to be comparable to or slightly higher than that of the parent bicyclo[4.1.0]heptane due to steric and electronic effects of the chlorine atoms.

Methodologies for Determining Ring Strain Energy

The determination of ring strain energy is not direct but relies on the comparison of experimentally measured or computationally calculated enthalpies of formation with those of a hypothetical strain-free reference molecule.

3.1. Experimental Protocol: Combustion Calorimetry

One of the primary experimental methods for determining the enthalpy of formation, and subsequently the ring strain energy, is combustion calorimetry.[4][5]

Principle: The heat of combustion (ΔH°c) of a compound is precisely measured by burning a known amount in a bomb calorimeter. The standard enthalpy of formation (ΔH°f) is then calculated using Hess's law. The ring strain energy (SE) is the difference between this experimental ΔH°f and the theoretical ΔH°f of a strain-free molecule with the same atomic composition, calculated using group additivity methods.

Procedure:

  • A precisely weighed sample of the compound (e.g., this compound) is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with an excess of pure oxygen under high pressure.

  • The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously recorded to determine the heat released during combustion.

  • The heat of combustion of the compound is calculated after accounting for the heat capacity of the calorimeter and any side reactions.

  • The standard enthalpy of formation is then derived from the heat of combustion.

  • The strain energy is calculated by subtracting the estimated enthalpy of formation of a strain-free acyclic analogue from the experimentally determined enthalpy of formation.

3.2. Computational Protocol: Ab Initio and DFT Calculations

Computational chemistry provides a powerful tool for estimating ring strain energy, especially when experimental data is scarce.[6][7]

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) or high-level ab initio methods (e.g., G4, W1BD), are used to calculate the total electronic energy of the molecule. This can be used to derive the enthalpy of formation. The strain energy is then determined by comparing this value to a strain-free reference.

Procedure:

  • The 3D structure of this compound is built using molecular modeling software.

  • The geometry of the molecule is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermochemical data like zero-point vibrational energy and thermal corrections to enthalpy.

  • The enthalpy of formation is calculated using an appropriate isodesmic or homodesmotic reaction scheme. This involves balancing the number of each type of bond on both sides of a hypothetical reaction to cancel out systematic errors in the calculation.

  • The strain energy is then calculated by subtracting the enthalpy of formation of a suitable strain-free reference, often derived from group increments.

Factors Influencing Ring Strain in this compound

The overall ring strain in this compound is a composite of several factors.

Strain Total Ring Strain Energy AngleStrain Angle Strain (Cyclopropane Ring) AngleStrain->Strain TorsionalStrain Torsional Strain (Ring Fusion) TorsionalStrain->Strain StericStrain Steric & Electronic Effects (Dichloro Substituents) StericStrain->Strain BondAngles C-C-C Bond Angles (~60° vs 109.5°) BondAngles->AngleStrain Hybridization sp³ Hybridization (Distorted) Hybridization->AngleStrain Eclipsing Eclipsing Interactions (H atoms at fusion) Eclipsing->TorsionalStrain Gauche Gauche Interactions (Cyclohexane Ring) Gauche->TorsionalStrain Geminal Geminal Repulsion (Cl-Cl) Geminal->StericStrain Inductive Inductive Effect (C-Cl bonds) Inductive->StericStrain

Caption: Factors contributing to the ring strain of this compound.

  • Angle Strain: This is the most significant contributor, arising from the compressed C-C-C bond angles of the cyclopropane ring. This forces the carbon orbitals to have more p-character in the C-C bonds, leading to weaker "bent" bonds and increased energy.

  • Torsional Strain: The fusion of the six-membered ring to the three-membered ring leads to eclipsing interactions between hydrogen atoms on adjacent carbons, further increasing the molecule's potential energy.

  • Steric and Electronic Effects: The two chlorine atoms on the same carbon (geminal position) introduce both steric repulsion between their electron clouds and electronic effects. The electron-withdrawing nature of the chlorine atoms polarizes the C-Cl bonds and can influence the stability of the adjacent strained C-C bonds of the cyclopropane ring.

Logical Workflow for Strain Energy Determination

The process of determining and understanding the ring strain energy follows a logical workflow, integrating both experimental and computational approaches.

Start Start: Define Molecule (this compound) Experimental Experimental Approach Start->Experimental Computational Computational Approach Start->Computational Combustion Combustion Calorimetry Experimental->Combustion DFT DFT/Ab Initio Calculations Computational->DFT Enthalpy_Exp Determine ΔH°f (exp) Combustion->Enthalpy_Exp Enthalpy_Comp Calculate ΔH°f (comp) DFT->Enthalpy_Comp Strain_Exp Calculate Strain Energy (exp) Enthalpy_Exp->Strain_Exp Strain_Comp Calculate Strain Energy (comp) Enthalpy_Comp->Strain_Comp Reference Calculate ΔH°f (strain-free) (Group Additivity) Reference->Strain_Exp Reference->Strain_Comp Analysis Analysis & Comparison Strain_Exp->Analysis Strain_Comp->Analysis

Caption: Workflow for the determination of ring strain energy.

Conclusion

The ring strain energy of this compound is a critical parameter that dictates its stability and chemical reactivity. While a precise experimental value remains to be published, it is estimated to be significant, primarily due to the severe angle strain of the fused cyclopropane ring. This inherent strain makes the molecule a valuable precursor in synthetic pathways that involve ring-opening reactions. The methodologies of combustion calorimetry and computational chemistry provide robust frameworks for quantifying this energy. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for the rational design of synthetic routes and the prediction of molecular behavior.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Context of Dichlorocarbene (B158193) Generation for Synthesis

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with a divalent carbon atom that has become an indispensable tool in modern organic synthesis.[1] Its utility lies primarily in its ability to undergo [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes, which are versatile precursors for a wide range of molecular scaffolds.[1][2][3] This guide provides a comprehensive historical overview of the key methodologies developed for the generation of this transient species, detailing the evolution of techniques from early theoretical postulations to the efficient and scalable methods employed today.

Early Postulation and Mechanistic Insight (1862-1950)

The concept of dichlorocarbene predates its practical application by nearly a century.

  • 1862: Anton Geuther first proposed dichlorocarbene as a reactive intermediate, viewing chloroform (B151607) (CHCl₃) as a complex of CCl₂ and HCl.[1][3][4]

  • 1950: The modern era of carbene chemistry was initiated by the work of Jack Hine. Through meticulous kinetic studies on the alkaline hydrolysis of chloroform, Hine provided the first compelling evidence that the reaction proceeds through a two-step mechanism involving an initial deprotonation to form the trichloromethanide anion (CCl₃⁻), followed by the rate-determining expulsion of a chloride ion to generate dichlorocarbene (:CCl₂).[1][4] This process is now universally recognized as α-elimination .

The Doering-Hoffmann Breakthrough: Generation via Strong Base (1954)

The first practical method for generating and trapping dichlorocarbene for synthetic purposes was reported in a landmark 1954 paper by William von Eggers Doering and A. Kentaro Hoffmann.[1][3][4][5][6] They demonstrated that treating chloroform with a strong, non-aqueous base, potassium tert-butoxide, in the presence of an alkene, successfully yielded the corresponding dichlorocyclopropane.[3][7] This discovery transformed dichlorocarbene from a mechanistic curiosity into a tangible synthetic reagent.

Mechanism: α-Elimination from Chloroform

The mechanism involves the deprotonation of chloroform by a strong base to form the trichloromethanide anion, which then eliminates a chloride ion to yield dichlorocarbene.

G cluster_0 Generation of Dichlorocarbene via α-Elimination chloroform HCCl₃ (Chloroform) anion ⁻CCl₃ (Trichloromethanide Anion) chloroform->anion Deprotonation base B⁻ (Strong Base, e.g., t-BuO⁻) base->chloroform bh BH carbene :CCl₂ (Dichlorocarbene) anion->carbene α-Elimination cl_ion Cl⁻ anion->cl_ion G cluster_1 Thermal Decarboxylation of Sodium Trichloroacetate start Cl₃C-CO₂⁻Na⁺ intermediate [Cl₃C⁻] + CO₂ start->intermediate Decarboxylation product :CCl₂ + NaCl intermediate->product Salt Formation heat Δ (Heat) G cluster_2 Decomposition of Seyferth's Reagent start Ph-Hg-CCl₃ product1 :CCl₂ start->product1 product2 Ph-Hg-Cl start->product2 heat Δ (Heat) G cluster_0 Aqueous Phase cluster_1 Organic Phase Na Na⁺ OH OH⁻ Interface Interface OH->Interface Deprotonates CHCl₃ at interface CHCl3 CHCl₃ CHCl3->Interface CCl3_Q [CCl₃⁻Q⁺] Carbene :CCl₂ CCl3_Q->Carbene Elimination Cl_Q [Cl⁻Q⁺] Product Dichlorocyclopropane Carbene->Product Cycloaddition Alkene Alkene Alkene->Carbene Cl_Q->Interface Catalyst returns Interface->CCl3_Q Catalyst (Q⁺) extracts anion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, via the addition of dichlorocarbene (B158193) to cyclohexene (B86901). Dichlorocarbene is a highly reactive intermediate generated in situ. Two effective methods are presented: a phase-transfer catalysis method and a procedure utilizing tri-n-propylamine as a catalyst. These protocols are designed to be reproducible and scalable for applications in synthetic organic chemistry and drug development, where gem-dihalocyclopropanes serve as valuable synthetic intermediates.[1]

Introduction

The synthesis of this compound is a classic example of a [2+1] cycloaddition reaction, where a dichlorocarbene adds across the double bond of cyclohexene to form a dichlorocyclopropane ring structure.[1] The generation of the unstable dichlorocarbene is typically achieved in situ from chloroform (B151607) and a strong base.[2][3][4] Phase-transfer catalysts (PTCs), such as benzyl (B1604629) triethylammonium (B8662869) chloride, are often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to high yields.[1][5][6] An alternative method utilizes tri-n-propylamine and ethanol (B145695) to promote the reaction. This document outlines both procedures, providing comprehensive experimental details and comparative data.

Data Presentation

ParameterMethod 1: Phase Transfer CatalysisMethod 2: Tri-n-propylamine/Ethanol
Starting Materials Cyclohexene, Chloroform, 50% aq. Sodium Hydroxide (B78521), Benzyl triethylammonium chlorideCyclohexene, Chloroform, Sodium Hydroxide, Tri-n-propylamine, Ethanol
Reported Yield 38.80% (Note: Yield was reported as low due to product spillage)[5]82%[7]
Product Appearance Colorless liquid[7]Colorless liquid[7]
Boiling Point Not explicitly stated for this method77 °C at 11 hPa[7]
Spectroscopic Data (¹H-NMR) 1.0-1.3 (m, 4H), 1.5-1.8 (m, 6H)[8]Not explicitly stated for this method
Spectroscopic Data (IR) 2940, 750, 735 cm⁻¹[8]Not explicitly stated for this method

Experimental Protocols

Method 1: Synthesis using Phase Transfer Catalysis

This protocol is adapted from the reaction of cyclohexene, chloroform, and a 50% aqueous sodium hydroxide solution using benzyl triethylammonium chloride as a phase transfer catalyst.[5]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/v) Sodium Hydroxide solution

  • Benzyl triethylammonium chloride

  • Deionized water

  • Anhydrous sodium sulfate

  • Pentane (B18724) (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexene, chloroform, and a catalytic amount of benzyl triethylammonium chloride.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the reaction mixture.

  • Continue to stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with pentane (or another suitable solvent).

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Method 2: Synthesis using Tri-n-propylamine and Ethanol

This protocol is based on a procedure with a reported yield of 82%.[7]

Materials:

  • Cyclohexene (8.21 g, 10.1 mL, 100 mmol)[9]

  • Chloroform (48.0 g, 32.7 mL, 400 mmol)[9]

  • Sodium hydroxide (16.0 g, 400 mmol)[9]

  • Tri-n-propylamine (0.14 g, 0.19 mL, 1.0 mmol)[9]

  • Ethanol (1 mL)[9]

  • Water (16 mL)[9]

  • n-Pentane (approx. 120 mL)[9]

  • Anhydrous sodium sulfate

  • Sodium chloride

Equipment:

  • 100 mL three-neck round-bottom flask[9]

  • Reflux condenser[9]

  • Addition funnel with pressure balance[9]

  • Heatable magnetic stirrer and magnetic stir bar[9]

  • Internal thermometer[9]

  • Separatory funnel[9]

  • Distillation apparatus[9]

  • Rotary evaporator[9]

  • Ice bath

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[7][9]

  • Cool the mixture to 0 °C using an ice bath.[7]

  • Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while maintaining vigorous stirring and cooling in the ice bath.[7][9]

  • Stir the mixture vigorously at 0 °C for 20 minutes.[7][10]

  • After 20 minutes, allow the mixture to warm to room temperature and continue stirring for 1 hour.[7][10]

  • Heat the mixture to 50 °C and stir for an additional 3 hours.[7][10]

  • After cooling, evaporate the chloroform using a rotary evaporator.[7][10]

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[7]

  • Separate the organic phase. Extract the aqueous phase three more times with 30 mL portions of n-pentane. If an emulsion forms, saturate the aqueous phase with sodium chloride.[7]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[7]

  • Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude product.[7]

  • Purify the crude product by distillation under reduced pressure (boiling point 77 °C at 11 hPa) to yield pure this compound.[7]

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_products Products Cyclohexene Cyclohexene Product This compound Cyclohexene->Product Chloroform Chloroform Dichlorocarbene [:CCl2] Dichlorocarbene (in situ) Chloroform->Dichlorocarbene Base Base Base (NaOH) Dichlorocarbene->Product +

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow (Method 2)

Experimental_Workflow Experimental Workflow for Method 2 A 1. Mix Reactants (Cyclohexene, Chloroform, Tri-n-propylamine, Ethanol) B 2. Cool to 0 °C A->B C 3. Add aq. NaOH (dropwise at 0 °C) B->C D 4. Stir at 0 °C (20 min) C->D E 5. Stir at RT (1 hour) D->E F 6. Heat to 50 °C (3 hours) E->F G 7. Evaporate Chloroform F->G H 8. Aqueous Workup (Water & Pentane Extraction) G->H I 9. Dry Organic Phase (Na2SO4) H->I J 10. Evaporate Solvent I->J K 11. Purify by Distillation J->K L Final Product K->L

Caption: Step-by-step workflow for the synthesis via the tri-n-propylamine/ethanol method.

References

Application Notes and Protocols: Phase Transfer Catalysis for Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] This technique is particularly valuable for the generation of dichlorocarbene (B158193) (:CCl2) from chloroform (B151607) (CHCl3) and a strong aqueous base, such as sodium hydroxide (B78521) (NaOH), and its subsequent addition to alkenes to form dichlorocyclopropanes.[3][4] Dichlorocyclopropanes are versatile intermediates in organic synthesis, serving as precursors to various functional groups and molecular scaffolds of interest in medicinal chemistry and materials science.[3][5]

The use of a phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, circumvents the need for anhydrous or expensive aprotic solvents.[1][3] The catalyst transports the hydroxide ion (OH-) or a related reactive species from the aqueous phase into the organic phase, where the dichlorocarbene is generated in close proximity to the alkene substrate, leading to efficient cyclopropanation.[6][7] Key advantages of PTC for dichlorocyclopropanation include milder reaction conditions, enhanced reaction rates, higher yields, and the use of inexpensive and readily available reagents.[3][5]

Mechanism of Dichlorocyclopropanation via Phase Transfer Catalysis

The most widely accepted mechanism for dichlorocyclopropanation under phase transfer catalysis conditions is the "interfacial mechanism" proposed by Mąkosza. In this model, the key steps occur at the interface between the aqueous and organic phases.

  • Deprotonation at the Interface: The hydroxide ion from the concentrated aqueous NaOH solution deprotonates chloroform at the interface, generating the trichloromethyl anion (CCl3-).

  • Anion Exchange with the Catalyst: The phase transfer catalyst, typically a quaternary ammonium salt (Q+X-), exchanges its original anion (X-) for the trichloromethyl anion at the interface, forming an ion pair (Q+CCl3-).

  • Transfer to the Organic Phase: This lipophilic ion pair is soluble in the organic phase and diffuses away from the interface into the bulk organic medium where the alkene substrate is dissolved.

  • α-Elimination to form Dichlorocarbene: Within the organic phase, the trichloromethyl anion undergoes α-elimination, losing a chloride ion to form the highly reactive dichlorocarbene (:CCl2).

  • Cyclopropanation: The electrophilic dichlorocarbene rapidly adds to the double bond of the alkene substrate to form the dichlorocyclopropane product.

  • Catalyst Regeneration: The catalyst cation (Q+) then transports the chloride ion (Cl-) back to the interface to exchange for another hydroxide or trichloromethyl anion, thus completing the catalytic cycle.

Common Phase Transfer Catalysts and Substrates

A variety of phase transfer catalysts have been successfully employed for dichlorocyclopropanation reactions. The choice of catalyst can influence the reaction rate and efficiency.

Common Catalysts:

  • Quaternary Ammonium Salts: These are the most common and commercially available catalysts.[1] Examples include:

    • Benzyltriethylammonium chloride (BTEAC or TEBA)[3][6][8]

    • Tetrabutylammonium bromide (TBAB)[8]

    • Tetrabutylammonium chloride (TBAC)[8]

    • Benzyltriethylammonium bromide (BTEAB)[8]

    • Methyltricaprylammonium chloride[1]

    • Methyltributylammonium chloride[1]

  • Quaternary Phosphonium Salts: These salts, such as hexadecyltributylphosphonium bromide, are often more thermally stable than their ammonium counterparts.[1][7]

  • Crown Ethers and Cryptands: These macrocyclic polyethers can encapsulate alkali metal cations, enhancing the reactivity of the associated anion.[1][7]

Suitable Substrates:

A wide range of alkenes can undergo dichlorocyclopropanation under PTC conditions. The reactivity of the alkene is influenced by its electronic properties, with electron-rich alkenes generally reacting faster. Examples of substrates include:

  • Styrene (B11656) and its derivatives (e.g., α-methyl styrene)[3][8]

  • Cyclohexene[6]

  • Vinylcyclohexane[8]

  • Other aliphatic and aromatic alkenes

Quantitative Data Summary

The following table summarizes representative quantitative data for the dichlorocyclopropanation of various alkenes under phase transfer catalysis conditions.

Alkene SubstrateCatalyst (mol%)Base (Concentration)SolventTemperature (°C)Reaction TimeYield (%)Reference
StyreneBenzyltriethylammonium chloride (1.5)40% w/w NaOHChloroform40Monitored up to 88% conversion-[3]
α-Methyl StyreneBenzyltriethylammonium chloride30% w/w NaOHChloroform45Kinetic study-[8]
CyclohexeneBenzyltriethylammonium chloride50% w/w NaOHChloroformReflux1 hour60-70 (reported range)[6]
CyclohexeneTetrabutylammonium bromide (10)50% w/w NaOHChloroform804 min (in flow)>95 (conversion)[4]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Styrene

This protocol is based on the kinetic study of the dichlorocyclopropanation of styrene using benzyltriethylammonium chloride as the phase transfer catalyst.[3]

Materials:

  • Styrene

  • Chloroform (CHCl3)

  • Sodium Hydroxide (NaOH), 40% w/w aqueous solution

  • Benzyltriethylammonium chloride (TEBA)

  • Hexadecane (B31444) (internal standard for GC analysis)

  • Anhydrous Calcium Chloride (CaCl2)

  • Three-necked round-bottomed flask (150 mL)

  • Mechanical stirrer with tachometer

  • Thermostatic water bath

  • Gas chromatograph (GC)

Procedure:

  • To a 150 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 20 mL of 40% w/w aqueous NaOH solution, 44.4 mg (1.5 mol% based on substrate) of benzyltriethylammonium chloride, and 10 mL of chloroform.

  • Equilibrate the mixture at 40°C in a thermostatic water bath for approximately 10 minutes.

  • Add 1 mL of hexadecane as an internal standard.

  • Begin slow stirring of the reaction mixture.

  • Preheat 1.5 mL of styrene to 40°C and add it to the reaction mixture. The midpoint of the addition is considered time zero.

  • Immediately increase the stirring speed to 500 rpm.

  • Collect samples from the organic layer at regular time intervals. Stop stirring to allow for phase separation before sampling.

  • Dry the collected samples with a small amount of anhydrous CaCl2.

  • Analyze the samples by gas chromatography to monitor the disappearance of styrene. The reaction can be followed up to approximately 88% conversion.

Protocol 2: Dichlorocyclopropanation of α-Methyl Styrene

This protocol is adapted from a kinetic study on the dichlorocyclopropanation of α-methyl styrene.[8]

Materials:

  • α-Methyl Styrene

  • Chloroform (CHCl3)

  • Sodium Hydroxide (NaOH), 30% w/w aqueous solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Reaction vessel with a mechanical stirrer and tachometer

  • Thermostatic water bath

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • In a suitable reaction vessel, combine 20 mL of 30% w/w aqueous NaOH, a catalytic amount of benzyltriethylammonium chloride, and 10 mL of chloroform.

  • Stir the mixture at 200 rpm for 5 minutes at 45°C to stabilize the catalyst.

  • Preheat 1.0 mL of α-methyl styrene to 45°C and add it to the reaction mixture.

  • Increase the stirring speed to 600 rpm.

  • Withdraw samples from the organic layer at regular intervals.

  • Analyze the samples using gas chromatography to monitor the formation of the product.

Diagrams

PTC_Dichlorocyclopropanation cluster_Interface Aqueous-Organic Interface cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Interface_label NaOH NaOH OH_minus OH- NaOH->OH_minus Dissociation CCl3_minus CCl3- OH_minus->CCl3_minus Deprotonation of CHCl3 at interface Na_plus Na+ Q_X Q+X- Q_CCl3 Q+CCl3- Q_X->Q_CCl3 Anion Exchange at interface Alkene Alkene Product Dichlorocyclopropane CHCl3 CHCl3 CCl2 :CCl2 Q_CCl3->CCl2 α-Elimination Q_Cl Q+Cl- Q_CCl3->Q_Cl releases Cl- CCl2->Product Cyclopropanation Q_Cl->Q_X Catalyst Regeneration at interface

Caption: The catalytic cycle of phase transfer catalysis for dichlorocyclopropanation.

Experimental_Workflow start Start reagents Combine aqueous NaOH, phase transfer catalyst, and chloroform in a reactor. start->reagents equilibrate Equilibrate the mixture to the desired temperature (e.g., 40-45°C). reagents->equilibrate add_alkene Add the alkene substrate to the reaction mixture. equilibrate->add_alkene stir Increase stirring speed to ensure efficient mixing (e.g., 500-600 rpm). add_alkene->stir monitor Monitor the reaction progress by taking samples from the organic phase at intervals. stir->monitor analysis Analyze samples using analytical techniques (e.g., Gas Chromatography). monitor->analysis workup Perform aqueous workup to separate the organic layer. monitor->workup Reaction complete analysis->monitor Continue monitoring until completion dry Dry the organic layer over a drying agent (e.g., anhydrous CaCl2). workup->dry isolate Isolate the product by removing the solvent (e.g., rotary evaporation). dry->isolate end End isolate->end

Caption: A generalized experimental workflow for dichlorocyclopropanation using PTC.

References

Application Notes and Protocols: Phase Transfer Catalyzed Dichlorocarbene Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the mechanism and application of phase transfer catalysis (PTC) for the generation and subsequent addition of dichlorocarbene (B158193) to alkenes. Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant utility in organic synthesis, particularly for the formation of dichlorocyclopropane derivatives which are valuable precursors for various pharmaceuticals and fine chemicals.[1] Phase transfer catalysis offers a practical and efficient method for generating dichlorocarbene from chloroform (B151607) under mild, biphasic conditions, avoiding the need for strictly anhydrous environments.[2][3][4] These notes detail the underlying mechanisms, provide standardized experimental protocols, present key kinetic data, and offer visual representations of the processes involved.

Introduction to Phase Transfer Catalyzed Dichlorocarbene Generation

The generation of dichlorocarbene is typically achieved through the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[5] In a biphasic system, where an aqueous solution of a base like sodium hydroxide (B78521) is mixed with an organic solvent containing the chloroform and the alkene substrate, the reaction is hindered by the insolubility of the reactants in their respective phases.[6] A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium (B224687) hydrogen sulfate, is introduced to overcome this phase barrier.[2][6][7] The catalyst facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, or facilitates deprotonation at the interface, where it can react with chloroform to generate the trichloromethyl anion (CCl₃⁻).[7] This anion then rapidly eliminates a chloride ion to form dichlorocarbene, which subsequently reacts with the alkene in a [1+2] cycloaddition to yield the corresponding dichlorocyclopropane.[5]

Mechanistic Pathways

Two primary mechanisms have been proposed to explain the role of the phase transfer catalyst in this reaction: the Starks' extraction mechanism and the Makosza interfacial mechanism.

Starks' Extraction Mechanism: This model posits that the quaternary ammonium cation (Q⁺) forms an ion pair with the hydroxide anion (OH⁻) in the aqueous phase. This lipophilic ion pair, [Q⁺OH⁻], is then extracted into the organic phase.[3][8] Once in the organic medium, the hydroxide ion is a potent base and deprotonates chloroform to form the trichloromethyl anion, initiating the formation of dichlorocarbene.[8]

Makosza Interfacial Mechanism: An alternative and widely supported mechanism proposed by Makosza suggests that the deprotonation of chloroform occurs at the interface between the aqueous and organic phases.[8] The role of the phase transfer catalyst is then to transport the resulting trichloromethyl anion (CCl₃⁻) from the interface into the bulk organic phase as an ion pair, [Q⁺CCl₃⁻].[4] In the organic phase, this ion pair dissociates to release the CCl₃⁻ anion, which then eliminates a chloride ion to form dichlorocarbene.[4] Evidence suggests that for dichlorocarbene generation, the interfacial mechanism is often predominant.[8][9]

G cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaOH NaOH Na+ Na+ NaOH->Na+ OH- OH- NaOH->OH- Q+X- Q+X- (Catalyst) Q+_interface Q+ Q+X-->Q+_interface Migration OH-_interface OH- OH-->OH-_interface Migration CHCl3_interface CHCl3 CCl3-_interface CCl3- Q+CCl3- [Q+CCl3-] CCl3-_organic CCl3- Q+CCl3-->CCl3-_organic Transfer to Organic Phase CHCl3_organic CHCl3 CHCl3_organic->CHCl3_interface Diffusion Alkene_organic Alkene :CCl2 :CCl2 (Dichlorocarbene) CCl3-_organic->:CCl2 α-elimination (-Cl-) Q+Cl- Q+Cl- CCl3-_organic->Q+Cl- Product Dichlorocyclopropane OH-_interfaceCHCl3_interface OH-_interfaceCHCl3_interface OH-_interfaceCHCl3_interface->CCl3-_interface Deprotonation CCl3-_interfaceQ+_interface CCl3-_interfaceQ+_interface CCl3-_interfaceQ+_interface->Q+CCl3- Ion Pair Formation :CCl2Alkene_organic :CCl2Alkene_organic :CCl2Alkene_organic->Product [1+2] Cycloaddition

Caption: The Makosza Interfacial Mechanism for Dichlorocarbene Addition.

Experimental Protocols

The following protocols are generalized from multiple literature sources for the dichlorocyclopropanation of alkenes such as styrene (B11656) and cyclohexene.[7][8]

Materials and Reagents
  • Alkene (e.g., styrene, cyclohexene)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 30-50% (w/w) aqueous solution

  • Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride, BTEAC)

  • Organic Solvent (e.g., Dichloromethane, if needed for extraction)

  • Internal Standard for GC analysis (e.g., hexadecane)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

General Procedure for Dichlorocyclopropanation
  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the aqueous sodium hydroxide solution (e.g., 20 mL, 40% w/w), chloroform (e.g., 10 mL), and the phase transfer catalyst (e.g., 1-5 mol% relative to the alkene).[8]

  • Pre-reaction Conditioning: Stir the mixture for approximately 10 minutes at the desired reaction temperature (e.g., 40-50 °C) to allow for thermal equilibration and catalyst distribution.[8][9][10]

  • Reaction Initiation: Add the alkene (e.g., 1.5 mL of styrene) and an internal standard (e.g., 1 mL of hexadecane) to the reaction mixture. The time of addition is considered t=0.[8]

  • Reaction Conditions: Increase the stirring speed to a vigorous rate (e.g., 500-600 rpm) to ensure efficient mixing of the two phases.[8][9] Maintain the reaction temperature for the desired duration (e.g., 1-3 hours).

  • Monitoring the Reaction: At regular intervals, briefly stop the stirring to allow for phase separation. Withdraw a small aliquot (e.g., 0.5 mL) from the organic layer.[8][10] Dry the sample with a small amount of anhydrous CaCl₂ or MgSO₄ before analysis.[8]

  • Analysis: Analyze the samples by gas chromatography (GC) to monitor the disappearance of the starting alkene and the formation of the dichlorocyclopropane product.[8][9]

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Add deionized water and an organic solvent (e.g., dichloromethane) to dilute the mixture and facilitate phase separation.[7] Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

G start Start setup Reaction Setup: - Flask with stirrer, condenser - Add NaOH(aq), CHCl3, PTC start->setup condition Conditioning: - Stir at desired temperature (e.g., 40°C, 10 min) setup->condition initiate Initiate Reaction: - Add Alkene & Internal Std. - Start Timer (t=0) condition->initiate react Reaction: - Vigorous Stirring (500 rpm) - Maintain Temperature initiate->react monitor Monitoring: - Stop stirring, take aliquot from organic layer react->monitor analyze Analysis (GC): - Monitor reactant & product monitor->analyze is_complete Reaction Complete? analyze->is_complete is_complete->react No workup Work-up: - Cool, Dilute, Separate - Wash & Dry Organic Layer is_complete->workup Yes purify Purification: - Evaporate Solvent - Distill or Chromatography workup->purify end End purify->end

Caption: General Experimental Workflow for PTC Dichlorocarbene Addition.

Quantitative Data and Reaction Parameters

The efficiency of the phase transfer catalyzed dichlorocarbene addition is influenced by several factors. The following tables summarize key findings from kinetic studies.

Effect of Reaction Parameters on Rate Constant
ParameterObservationRationaleReference(s)
Stirring Speed Rate increases significantly with stirring speed up to a certain point, then plateaus.Increased interfacial area between the aqueous and organic phases enhances the reaction rate. At high speeds, mass transfer is no longer the rate-limiting step.[8][11]
Catalyst Conc. The observed rate constant increases linearly with the concentration of the phase transfer catalyst.A higher catalyst concentration increases the number of active sites available to transport the reacting species across the phase boundary.[9]
NaOH Conc. The reaction rate increases with higher concentrations of aqueous sodium hydroxide.A higher concentration of the base increases the rate of deprotonation of chloroform at the interface.[3][9][10]
Temperature The rate constant increases with temperature, following the Arrhenius equation.Provides the necessary activation energy for the reaction. An activation energy of 16.17 kcal/mol has been reported for the dichlorocarbene addition to α-methyl styrene.[8][9]
Substrate Conc. The reaction rate can show a complex dependence on the substrate concentration, sometimes not following simple first-order kinetics, which supports the interfacial mechanism.In the interfacial mechanism, the concentration of the substrate at the interface is the critical factor, not its bulk concentration in the organic phase.[8]
Comparative Catalytic Activity

Different phase transfer catalysts exhibit varying efficiencies. Multi-site phase transfer catalysts (MPTCs), which contain multiple quaternary ammonium centers on a single molecule, have been shown to have superior catalytic activity compared to single-site catalysts.[3][12]

Catalyst TypeExampleRelative ActivityReference(s)
Single-SiteBenzyltriethylammonium chloride (BTEAC)Standard[8][9]
Multi-Siteα,α',α''-tris(triethyl ammonium methylene (B1212753) bromide) β-hydroxy ethyl benzeneEnhanced[3]
Polymer-SupportedPolystyrene-supported triethylbenzylammonium chlorideLower activity than soluble catalysts but allows for easy recovery and reuse.[8]

Applications in Drug Development and Organic Synthesis

The dichlorocyclopropanation of alkenes is a valuable transformation in organic synthesis. Dichlorocyclopropanes can be readily converted into other useful compounds such as:

  • Cyclopropanes: Through reduction of the chlorine atoms.[1]

  • Allenes: Via the Doering-LaFlamme carbon chain extension.[1]

  • Cyclopropanones: By hydrolysis of the gem-dihalide.[1]

This methodology has been applied to the synthesis of complex molecules, including pharmaceuticals. For instance, a continuous flow process for the gem-dichlorocyclopropanation of an alkene precursor has been developed for the synthesis of Ciprofibrate, a drug used to treat high cholesterol and triglycerides.[13] The robust and mild conditions of phase transfer catalysis make it an attractive method for industrial-scale production.[8]

Conclusion

Phase transfer catalysis provides an efficient, scalable, and experimentally straightforward method for the generation of dichlorocarbene and its subsequent addition to alkenes. Understanding the underlying interfacial mechanism and the influence of key reaction parameters is crucial for optimizing reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the application of this powerful synthetic tool in drug discovery and development.

References

Application Notes and Protocols: The Role of Benzyltriethylammonium Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium (B1175870) salt, is a versatile and cost-effective reagent with a significant role in various synthetic applications.[1] Its amphiphilic nature, combining a lipophilic benzyl (B1604629) group and a hydrophilic quaternary ammonium chloride, allows it to function effectively as a phase-transfer catalyst (PTC), a surfactant, and an electrolyte.[1][2] This document provides detailed application notes and experimental protocols for the use of BTEAC in organic synthesis, with a focus on its utility as a phase-transfer catalyst in common organic reactions. Additional applications as a surfactant and an electrolyte are also explored.

Benzyltriethylammonium Chloride as a Phase-Transfer Catalyst

The most prominent application of Benzyltriethylammonium chloride (BTEAC), also known as TEBA or TEBAC, is as a phase-transfer catalyst. PTCs are invaluable in facilitating reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[3] By forming a lipophilic ion pair with an aqueous-phase anion, BTEAC can shuttle the reactive species into the organic phase where the substrate resides, dramatically increasing reaction rates and yields under mild conditions.[3][4]

Mechanism of Action

The efficacy of BTEAC as a PTC stems from its ability to overcome the mutual insolubility of reactants. The positively charged nitrogen atom of the BTEAC cation ([Q⁺]) pairs with a reactive anion (Y⁻) from the aqueous phase. The surrounding organic groups (benzyl and ethyl) render this ion pair ([Q⁺Y⁻]) soluble in the organic solvent, allowing it to migrate from the aqueous phase or the interface into the organic phase. Here, the "naked" anion is highly reactive towards the organic substrate (RX), leading to the formation of the desired product (RY) and a new ion pair ([Q⁺X⁻]). This new pair then returns to the aqueous phase to restart the catalytic cycle.[5]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ interface Phase Interface NaY->interface Dissociation NaX Na⁺X⁻ RX R-X RY R-Y (Product) QX_org [Q⁺X⁻] QX_org->interface ReturntoInterface QY_org [Q⁺Y⁻] QY_org->RX Reaction [Q⁺Y⁻] + R-X → R-Y + [Q⁺X⁻] interface->NaX Regeneration [Q⁺X⁻] + Na⁺ ⇌ Na⁺X⁻ + Q⁺ interface->QY_org IonExchange [Q⁺Cl⁻] + Y⁻ ⇌ [Q⁺Y⁻] + Cl⁻ Emulsion_Polymerization start Start: Aqueous Phase (Water + BTEAC + Initiator) micelle Monomer-Swollen Micelles (BTEAC stabilized) start->micelle [BTEAC] > CMC monomer Monomer Droplets (e.g., MMA) monomer->micelle Solubilization particle_growth Particle Growth (Monomer diffuses from droplets to growing polymer particles) monomer->particle_growth Diffusion particle_nuc Particle Nucleation (Initiator radicals enter micelles) micelle->particle_nuc Polymerization Initiation particle_nuc->particle_growth latex Final Latex (Stable polymer particle dispersion) particle_growth->latex Electrolyte_Prep start Start: BTEAC Solid dry Dry BTEAC (Vacuum oven, 60-80°C, 24h) start->dry weigh Weigh Dried BTEAC (Inside glovebox) dry->weigh dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile) weigh->dissolve store Store in Sealed Container (Inside glovebox) dissolve->store end 0.1 M BTEAC Electrolyte Solution store->end

References

Alternative Methods for Dichlorocarbene Generation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various alternative methods of generating dichlorocarbene (B158193) (:CCl₂), a critical reactive intermediate in organic synthesis. The formation of dichlorocyclopropanes from olefins using dichlorocarbene is a key transformation in the synthesis of many pharmaceutical compounds and complex molecules. Due to the hazardous nature of the traditional chloroform-based method under strongly basic conditions, a number of alternative methods have been developed. These notes offer a comparative overview of these methods, focusing on their advantages, disadvantages, substrate scope, and safety considerations to aid in the selection of the most appropriate method for a given synthetic challenge.

Phase-Transfer Catalysis (PTC) from Chloroform (B151607)

Application Note: The generation of dichlorocarbene from chloroform using a strong base in a biphasic system, facilitated by a phase-transfer catalyst (PTC), is a widely used and scalable method. This approach, often referred to as the Makosza method, is valued for its operational simplicity and cost-effectiveness. The PTC, typically a quaternary ammonium (B1175870) salt, shuttles the hydroxide (B78521) anion from the aqueous phase to the organic phase, where it deprotonates chloroform to generate the trichloromethyl anion. Subsequent α-elimination yields dichlorocarbene. This method is compatible with a broad range of olefins.

Advantages:

  • Uses inexpensive and readily available reagents.

  • Operationally simple and scalable.

  • Does not require strictly anhydrous conditions.[1]

  • Often provides high yields.[1]

Disadvantages:

  • Requires vigorous stirring for efficient phase mixing.

  • The strongly basic conditions can be incompatible with base-sensitive substrates.

  • Potential for side reactions if the dichlorocarbene is not efficiently trapped.

Quantitative Data: Dichlorocyclopropanation via Phase-Transfer Catalysis
OlefinBase/CatalystSolventReaction TimeYield (%)
Styrene50% aq. NaOH, TEBAChloroform4 h78
Cyclohexene (B86901)50% aq. NaOH, TEBAChloroform3 h60
Experimental Protocol: Dichlorocyclopropanation of Cyclohexene using PTC

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and benzyltriethylammonium chloride (0.01 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) through the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Reaction Pathway: Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_OH Na+ + OH- NaOH->Na_OH Dissociation PTC Q+X- (PTC) Na_OH->PTC Ion Exchange CHCl3 CHCl3 CCl3_anion [:CCl3]- CHCl3->CCl3_anion Deprotonation CCl2 :CCl2 CCl3_anion->CCl2 α-elimination (-Cl-) Product Dichlorocyclopropane CCl2->Product [2+1] Cycloaddition Alkene Alkene Q_OH Q+OH- PTC->Q_OH Phase Transfer

Phase-transfer catalyzed dichlorocarbene generation.

Thermal Decomposition of Sodium Trichloroacetate (B1195264)

Application Note: This method provides a neutral and anhydrous route to dichlorocarbene, making it suitable for substrates sensitive to basic conditions.[2] Upon heating in an aprotic solvent like dimethoxyethane (DME), sodium trichloroacetate decomposes to dichlorocarbene, carbon dioxide, and sodium chloride.[2] The primary drawback is the requirement for elevated temperatures, which may not be suitable for all substrates.[2]

Advantages:

  • Anhydrous and neutral reaction conditions.[2]

  • Avoids the use of strong bases.[2]

Disadvantages:

  • Requires elevated temperatures.[2]

  • Yields can be variable.[2]

  • The reagent is hygroscopic.[2]

Quantitative Data: Dichlorocyclopropanation via Sodium Trichloroacetate Decomposition
OlefinSolventTemperature (°C)Yield (%)
CyclohexeneDMEReflux72-77
1-OcteneDMEReflux71
Experimental Protocol: Dichlorocyclopropanation of an Alkene using Sodium Trichloroacetate

Materials:

  • Alkene

  • Anhydrous sodium trichloroacetate

  • Anhydrous dimethoxyethane (DME)

  • Nitrogen gas supply

  • Diethyl ether or dichloromethane

  • Water and brine

  • Anhydrous drying agent (e.g., MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.

  • Add anhydrous DME to create a stirrable suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction progress by GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Add water to dissolve the sodium chloride and any unreacted sodium trichloroacetate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.

Reaction Pathway: Thermal Decomposition of Sodium Trichloroacetate

STA_Decomposition STA Sodium Trichloroacetate (Cl3CCOONa) Intermediate [Cl3C-COO]- Na+ STA->Intermediate Heat (Δ) CCl3_anion [:CCl3]- Na+ Intermediate->CCl3_anion Decarboxylation CO2 CO2 Intermediate->CO2 CCl2 :CCl2 CCl3_anion->CCl2 α-elimination NaCl NaCl CCl3_anion->NaCl Product Dichlorocyclopropane CCl2->Product [2+1] Cycloaddition Alkene Alkene

Dichlorocarbene from sodium trichloroacetate.

Ultrasound-Assisted Generation from Carbon Tetrachloride and Magnesium

Application Note: This method offers a neutral reaction environment, making it compatible with base-sensitive functional groups like esters and ketones.[3] Ultrasonic irradiation activates the surface of the magnesium powder, promoting the formation of dichlorocarbene from carbon tetrachloride.[3] High yields can be achieved in relatively short reaction times.[3] However, this method requires specialized ultrasonic equipment, and the use of carbon tetrachloride is restricted in many areas due to its toxicity and environmental impact.[3]

Advantages:

  • Proceeds under neutral reaction conditions.[3]

  • Compatible with a wide range of functional groups.[3]

  • High yields in short reaction times.[3]

Disadvantages:

  • Requires specialized ultrasonic equipment.

  • Carbon tetrachloride is a toxic and ozone-depleting substance.[3]

  • The reaction can have an induction period and may be exothermic.[3]

Quantitative Data: Ultrasound-Assisted Dichlorocyclopropanation
OlefinSolventReaction TimeYield (%)
CyclohexeneEther/THF45-60 min92
StyreneEther/THF45-60 min95
1-OcteneEther/THF45-60 min85
Experimental Protocol: Ultrasound-Assisted Dichlorocyclopropanation

Materials:

  • Alkene

  • Carbon tetrachloride (CCl₄)

  • Magnesium powder

  • Anhydrous ethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, combine magnesium powder (25 mmol), the olefin (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous THF (4 mL).[4]

  • Immerse the flask in the water bath of an ultrasonic cleaner.[4]

  • Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[4]

  • Quench the reaction by adding 15 mL of 10% NH₄Cl solution.[4]

  • Extract the aqueous layer with diethyl ether (3 x 8 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Evaporate the solvent and purify the residue by vacuum distillation or chromatography.[4]

Reaction Pathway: Ultrasound-Assisted Generation

Ultrasound_Mechanism Reactants CCl4 + Mg Intermediate [Cl3C-MgCl] Reactants->Intermediate Activation Ultrasound Ultrasound Ultrasound->Reactants CCl2 :CCl2 Intermediate->CCl2 Decomposition MgCl2 MgCl2 Intermediate->MgCl2 Product Dichlorocyclopropane CCl2->Product [2+1] Cycloaddition Alkene Alkene

Ultrasound-assisted dichlorocarbene generation.

Other Alternative Methods

a. From Ethyl Trichloroacetate and an Alkoxide Base

Application Note: The reaction of ethyl trichloroacetate with a non-nucleophilic base like sodium methoxide (B1231860) provides a milder, anhydrous method for generating dichlorocarbene. This method is often preferred for base-sensitive substrates and can lead to higher yields compared to the PTC method. The primary disadvantages are the higher cost of reagents and the need for strictly anhydrous conditions.

Experimental Protocol: Synthesis of 2-Oxa-7,7-dichloronorcarane This protocol is adapted for the reaction of dihydropyran.

Materials:

  • Dihydropyran

  • Sodium methoxide

  • Ethyl trichloroacetate

  • Anhydrous pentane

  • Nitrogen atmosphere

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, place sodium methoxide (0.92 mol).

  • Add dihydropyran (0.8 mol) and 600 mL of dry, olefin-free pentane.

  • Cool the stirred mixture in an ice-water bath for 15 minutes.

  • Add ethyl trichloroacetate (0.86 mol) from a dropping funnel over 3-4 minutes.

  • Stir the reaction mixture for 6 hours at ice-bath temperature, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 200 mL of water.

  • Workup involves separation of the organic layer, extraction of the aqueous layer with petroleum ether, drying of the combined organic layers, and removal of the solvent. The product can be purified by vacuum distillation.

b. Thermal Decomposition of Phenyl(trichloromethyl)mercury (Seyferth's Reagent)

Application Note: Seyferth's reagent is a stable solid that decomposes upon heating to generate dichlorocarbene under neutral conditions. This method is effective for a wide range of olefins, including those that are unreactive under other conditions. However, the high toxicity of organomercury compounds has significantly limited its use in modern synthesis. Extreme caution is advised when handling this reagent.

c. Photolytic Decomposition of Dichlorodiazirine

Application Note: Dichlorodiazirine is a "clean" precursor to dichlorocarbene as it decomposes upon photolysis to :CCl₂ and nitrogen gas.[1][5] This method is primarily used in mechanistic and spectroscopic studies rather than for preparative scale synthesis due to the hazardous nature of the diazirine precursor.[1][5]

d. From Trimethylsilyl Trichloroacetate (TMSCCl₃)

Application Note: Trimethylsilyl trichloroacetate can serve as a dichlorocarbene precursor upon treatment with a fluoride (B91410) source, such as potassium fluoride. This method offers a milder alternative for dichlorocarbene generation, but detailed protocols for its general application in dichlorocyclopropanation are less commonly reported compared to the other methods described.

Conclusion

The choice of method for generating dichlorocarbene is highly dependent on the specific substrate, scale of the reaction, and available laboratory equipment. While the phase-transfer catalysis method remains a workhorse for many applications due to its simplicity and low cost, the alternative methods described in these notes provide valuable options for substrates that are sensitive to the harsh conditions of the traditional approach. The thermal decomposition of sodium trichloroacetate and the ultrasound-assisted method using carbon tetrachloride and magnesium are particularly noteworthy for their neutral reaction conditions, expanding the utility of dichlorocyclopropanation in the synthesis of complex molecules relevant to drug discovery and development. Researchers should carefully consider the safety and environmental implications of each method, particularly concerning the use of toxic reagents like carbon tetrachloride and organomercury compounds.

References

7,7-Dichlorobicyclo[4.1.0]heptane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound that has emerged as a valuable and versatile precursor in organic synthesis. Its strained three-membered ring fused to a six-membered ring, coupled with the presence of two reactive chlorine atoms at the bridgehead position, imparts unique chemical properties that enable a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of diverse molecular architectures, including cyclopropanes, seven-membered rings, and other valuable bicyclic systems.

The primary utility of this compound lies in its ability to serve as a stable and easily handleable source of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. This allows for the controlled dichlorocyclopropanation of a wide range of alkenes. Furthermore, the strained bicyclic framework of this compound is prone to ring-opening and rearrangement reactions, providing access to valuable cycloheptane (B1346806) and tropone (B1200060) derivatives, which are key structural motifs in numerous natural products and pharmaceutical agents.

Key Applications and Protocols

The synthetic utility of this compound is highlighted by its application in several key areas of organic synthesis, including dichlorocyclopropanation, ring expansion reactions for the synthesis of seven-membered rings, and as a scaffold for further functionalization.

Dichlorocyclopropanation of Alkenes

This compound serves as an excellent in-situ source of dichlorocarbene for the dichlorocyclopropanation of various alkenes. This reaction is a cornerstone of its application, providing access to a wide array of gem-dichlorocyclopropanes, which are themselves versatile synthetic intermediates.[1]

The overall transformation involves the thermal or base-mediated decomposition of this compound to generate dichlorocarbene, which is then trapped by an alkene to form the corresponding dichlorocyclopropane.

Caption: Dichlorocyclopropanation using this compound.

This protocol describes a general procedure for the dichlorocyclopropanation of styrene (B11656) using this compound as the dichlorocarbene source.

Materials:

  • This compound

  • Styrene

  • Anhydrous Toluene (B28343)

  • Sodium hydride (60% dispersion in mineral oil)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene under an inert atmosphere, add a solution of styrene (1.0 equivalent) in anhydrous toluene.

  • Heat the mixture to 80 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous toluene to the reaction mixture over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1,1-dichloro-2-phenylcyclopropane.

Alkene SubstrateProductReaction ConditionsYield (%)Reference
Cyclohexene (B86901)This compoundChloroform, 50% NaOH, PTC38.80[2]
Styrene1,1-dichloro-2-phenylcyclopropaneCCl₄, Mg, UltrasoundHigh[3]
Various Alkenesgem-DichlorocyclopropanesCHCl₃, NaOH, PEG400Moderate to Excellent[4]
Ring Expansion Reactions: Synthesis of Cycloheptatriene (B165957) and Derivatives

A significant application of this compound is its use as a precursor for the synthesis of seven-membered ring systems, most notably cycloheptatriene and its derivatives. This transformation proceeds via a thermally induced dehydrochlorination, isomerization, and ring expansion cascade.

ring_expansion start This compound intermediate1 Monochloro- bicyclo[4.1.0]heptene (Isomer Mixture) start->intermediate1 - HCl intermediate2 Norcaradiene Intermediate intermediate1->intermediate2 Δ - HCl product Cycloheptatriene intermediate2->product Electrocyclic Ring Opening

Caption: Ring expansion of this compound.

This protocol is adapted from a reported large-scale synthesis of cycloheptatriene, a key intermediate in the synthesis of the antiviral drug Tecovirimat.

Materials:

  • This compound

  • Copper(II) bromide (CuBr₂)

  • Methanol (B129727)

  • Glass ampoule or high-pressure reactor

Procedure:

  • In a thick-walled glass ampoule or a suitable high-pressure reactor, place this compound (1.0 equivalent), copper(II) bromide (0.01 equivalents), and methanol (10 equivalents).[5]

  • Seal the ampoule or reactor.

  • Heat the reaction mixture to 160 °C and maintain this temperature for 6 hours.[5]

  • After cooling to room temperature, carefully open the vessel.

  • The cycloheptatriene product can be isolated by fractional distillation of the reaction mixture.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuBr₂Methanol160683[5]
CuCl₂·2H₂OMethanol160671[5]
None (Pyrolysis)Quinoline490-520-35[5]
Synthesis of Tropolone (B20159) Derivatives

This compound can also serve as a precursor for the synthesis of tropolones, a class of non-benzenoid aromatic compounds with interesting biological activities. The synthesis involves a ring expansion followed by hydrolysis. While direct protocols starting from this compound are less common, the general strategy involves the formation of a dichlorinated bicyclic ketone intermediate.

tropolone_synthesis start This compound intermediate1 Dichlorinated bicyclo- [4.1.0]heptanone derivative start->intermediate1 Oxidation/ Functionalization intermediate2 Chlorotropone intermediate intermediate1->intermediate2 Ring Expansion/ Elimination product Tropolone Derivative intermediate2->product Hydrolysis

Caption: General pathway to Tropolone derivatives.

This conceptual protocol outlines the key steps for the synthesis of a tropolone derivative from this compound, based on established transformations of similar compounds.

Part 1: Oxidation to a Bicyclic Ketone

  • Protect any sensitive functional groups on the cyclohexene ring if necessary.

  • Perform an oxidation reaction at one of the allylic positions of the cyclohexene ring of a suitable this compound derivative to introduce a carbonyl group, yielding a 7,7-dichlorobicyclo[4.1.0]heptan-x-one. This can be achieved using various oxidizing agents (e.g., CrO₃, PCC).

Part 2: Ring Expansion and Hydrolysis

  • Subject the resulting dichlorinated bicyclic ketone to basic hydrolysis conditions (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide).

  • This step is expected to induce a Favorskii-type rearrangement or a related ring expansion mechanism, leading to the formation of a chlorotropone intermediate.

  • Further hydrolysis of the chlorotropone under acidic or basic conditions will yield the desired tropolone derivative.

  • The product can be purified by extraction and crystallization or column chromatography.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its ability to generate dichlorocarbene in a controlled manner makes it a reagent of choice for dichlorocyclopropanation reactions. Furthermore, its unique strained bicyclic structure enables elegant ring expansion strategies for the synthesis of valuable seven-membered ring systems like cycloheptatriene and tropolones. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the exploration of this reagent's full synthetic potential. Further investigations into its reactivity with a broader range of nucleophiles and its application in the synthesis of complex natural products are anticipated to expand its utility even further.

References

Application Notes and Protocols: Ring-Opening Reactions of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a valuable synthetic intermediate, primarily owing to the high ring strain of its cyclopropane (B1198618) ring and the presence of two reactive chlorine atoms.[1] This inherent strain makes the bicyclic system susceptible to a variety of ring-opening reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. These transformations can be initiated under thermal, basic, reductive, or solvolytic conditions, often proceeding through reactive intermediates such as carbenes and allylic cations. The reaction pathway and product distribution are highly dependent on the specific conditions employed, particularly the choice of reagents and solvent.[1][2] These reactions are pivotal in the synthesis of novel molecular frameworks for drug discovery and materials science.

Data Presentation: Quantitative Analysis of Ring-Opening Reactions

The following table summarizes the quantitative data for various ring-opening reactions of this compound, providing a comparative overview of the different methodologies.

Reaction TypeReagents and ConditionsMajor Product(s)Yield (%)Reference
Base-Induced Potassium t-butoxide in DMSOMixture of aromatic hydrocarbonsNot specified[3]
Base-Induced Potassium isopropoxideDi-isopropoxy adduct, MonochloroetherNot specified[4]
Base-Induced Potassium t-butoxide, Potassium methanethiolateMonochlorosulfanyl etherNot specified[4]
Thermal Copper (I) and (II) salts, Methanol (B129727) or Ethanol, 60°C, 6 hCycloheptatriene-1,3,5Not specified[5]
Thermal Pyrolysis at 490-520°C in a stream of nitrogenCycloheptatriene-1,3,5, Toluene35% (Cycloheptatriene), 36% (Toluene)[5]
Solvolysis DMSO, trace H2O, >120°C2-Chloro-2-cyclohexenol-[4]
Solvolysis (Ag⁺ assisted - dibromo analog) Silver perchlorate (B79767) in methanol(E)-2-Bromo-3-methoxycyclohepteneNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol describes the synthesis of this compound from cyclohexene (B86901) via dichlorocarbene (B158193) addition under phase-transfer catalysis conditions.[2][7][8][9][10][11][12][13]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar, add cyclohexene (8.21 g, 100 mmol), chloroform (48.0 g, 400 mmol), and benzyltriethylammonium chloride (0.14 g, 1.0 mmol).

  • Cool the mixture to 0°C using an ice bath.

  • While stirring vigorously, add a solution of sodium hydroxide (16.0 g, 400 mmol) in 16 mL of water dropwise from the addition funnel over 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 20 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 50°C and stir for 3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic phase. Extract the aqueous phase three times with 30 mL of pentane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to yield this compound as a colorless liquid (boiling point 77°C at 11 hPa). The expected yield is approximately 82%.

Protocol 2: Base-Induced Ring-Opening and Aromatization

This protocol outlines a general procedure for the ring-opening of this compound using a strong base, which leads to the formation of aromatic products.[3]

Materials:

  • This compound

  • Potassium t-butoxide

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pentane

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.65 g, 10 mmol) in anhydrous DMSO (50 mL).

  • Add potassium t-butoxide (2.24 g, 20 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the pentane using a rotary evaporator to obtain the crude mixture of aromatic hydrocarbons.

  • Analyze the product mixture by GC-MS and NMR to identify the specific aromatic products formed.

Protocol 3: Catalytic Thermal Rearrangement to Cycloheptatriene-1,3,5

This protocol is based on a patented method for the synthesis of cycloheptatriene-1,3,5 via a copper-catalyzed thermal rearrangement.[5]

Materials:

  • This compound

  • Copper (I) chloride and/or Copper (II) chloride

  • Methanol or Ethanol

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Sealed reaction vessel (e.g., pressure tube)

  • Heating and stirring module

  • Distillation apparatus

Procedure:

  • In a sealable reaction vessel, combine this compound, methanol or ethanol, and a catalytic amount of a copper (I) or (II) salt. The molar ratio of substrate:alcohol:catalyst should be approximately 1:10:0.01.

  • Seal the vessel and heat the mixture to 60°C with stirring for 6 hours.

  • After cooling, carefully open the vessel and transfer the contents.

  • Isolate the cycloheptatriene-1,3,5 from the reaction mixture by distillation.

  • Characterize the product by NMR and GC-MS to confirm its identity and purity.

Signaling Pathways and Experimental Workflows

The diverse reactivity of this compound can be summarized in the following reaction pathway diagram, which illustrates the major transformation routes.

Ring_Opening_Pathways cluster_start Starting Material cluster_base Base-Induced cluster_thermal Thermal cluster_reductive Reductive cluster_solvolysis Solvolysis start This compound base_intermediate Cyclopropene Intermediate / Carbene start->base_intermediate Base (e.g., KOtBu) thermal_intermediate Allylic Cation / Carbene start->thermal_intermediate Heat (Δ) / Catalyst reductive_intermediate Radical Anion start->reductive_intermediate Reducing Agent (e.g., Na/NH₃) solvolysis_intermediate Allylic Cation start->solvolysis_intermediate Solvent (e.g., ROH) / Ag⁺ aromatic Aromatic Products (e.g., Toluene) base_intermediate->aromatic Rearrangement ether Monochloro Ethers base_intermediate->ether Nucleophile (e.g., RO⁻) cycloheptadiene Chloro-cycloheptadienes / Cycloheptatriene thermal_intermediate->cycloheptadiene Electrocyclic Ring Opening bicycloheptane Bicyclo[4.1.0]heptane reductive_intermediate->bicycloheptane Protonation solvolysis_product Ring-Expanded Alcohols / Ethers solvolysis_intermediate->solvolysis_product Nucleophilic Attack

References

Application Notes and Protocols: Synthesis of Cycloheptatriene from 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of cycloheptatriene (B165957), a key intermediate in organic synthesis and drug development, from the starting material 7,7-Dichlorobicyclo[4.1.0]heptane. Two primary methods are detailed: a copper-catalyzed dehydrochlorination and isomerization in an alcohol medium, and a high-temperature gas-phase dehydrochlorination. The copper-catalyzed method offers a significant improvement in yield and purity under milder conditions compared to the high-temperature pyrolysis. This note is intended to provide researchers with the necessary information to replicate these syntheses and to compare their efficacy.

Introduction

Cycloheptatriene and its derivatives are important structural motifs in a variety of natural products and pharmaceutical compounds. The synthesis of cycloheptatriene from this compound is a common and effective method that proceeds through a dehydrochlorination followed by a characteristic ring expansion of the cyclopropane (B1198618) moiety. This document outlines two established protocols for this transformation, providing quantitative data and detailed experimental procedures to aid in their application.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis methods, allowing for a direct comparison of their respective efficiencies and required conditions.

ParameterCopper-Catalyzed MethodHigh-Temperature Pyrolysis
Catalyst/Reagent Copper(II) chloride dihydrate (CuCl₂·2H₂O)None
Solvent/Medium Methanol (B129727) (CH₃OH)Nitrogen stream
Temperature 160°C490-520°C
Reaction Time 6 hoursNot specified
Yield of Cycloheptatriene 71%35%
Major Byproducts Not specifiedToluene (B28343) (36%)
Reference RU2285689C1[1]M. E. Winberg, J. Org. Chem. 1959, 24, 264[1]

Experimental Protocols

Method 1: Copper-Catalyzed Dehydrochlorination and Isomerization

This method utilizes a copper salt catalyst in an alcohol to facilitate the dehydrochlorination and subsequent isomerization of this compound to cycloheptatriene. The alcohol also serves as an HCl-binding reagent.[1]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (CH₃OH)

  • Microautoclave or a sealed reaction vessel capable of withstanding the reaction pressure and temperature.

  • Distillation apparatus

Procedure:

  • In a microautoclave (e.g., 17 cm³), place 1.1 g (6.7 mmol) of this compound.

  • Add 0.01 g (0.067 mmol) of CuCl₂·2H₂O.

  • Add 2.1 g (67 mmol) of methanol. The molar ratio of this compound to methanol to catalyst should be approximately 1:10:0.01.[1]

  • Seal the microautoclave and heat the reaction mixture to 160°C for 6 hours.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the crude product by transferring the reaction mixture to a distillation apparatus.

  • Purify the cycloheptatriene by distillation to yield the final product. A yield of approximately 0.43 g (71%) of cycloheptatriene-1,3,5 can be expected.[1]

Method 2: High-Temperature Gas-Phase Dehydrochlorination

This protocol involves the thermal rearrangement of this compound at high temperatures in a stream of inert gas.

Materials:

  • This compound

  • Nitrogen gas (or other inert gas)

  • Tube furnace or a similar apparatus capable of reaching and maintaining temperatures in the range of 490-520°C.

  • Collection trap (e.g., a cold finger or a series of cold traps).

Procedure:

  • Set up a tube furnace with a reaction tube packed with an inert material (e.g., glass beads or rings) to ensure efficient heat transfer.

  • Heat the furnace to a temperature between 490-520°C.[1]

  • Pass a slow stream of nitrogen gas through the reaction tube.

  • Introduce this compound into the nitrogen stream at a controlled rate, allowing it to vaporize and pass through the hot zone of the furnace.

  • The product mixture exiting the furnace is collected in a cold trap.

  • The collected condensate will be a mixture of cycloheptatriene (approximately 35%) and toluene (approximately 36%).[1]

  • Further purification of the cycloheptatriene from the toluene byproduct will be necessary, for example, by fractional distillation.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of cycloheptatriene.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation A 7,7-Dichlorobicyclo [4.1.0]heptane D Combine in Microautoclave A->D B Methanol B->D C CuCl2·2H2O Catalyst C->D E Heat at 160°C for 6 hours D->E F Cool to Room Temperature E->F G Distillation F->G H Cycloheptatriene (Final Product) G->H

Caption: Workflow for the copper-catalyzed synthesis of cycloheptatriene.

Reaction_Scheme reactant This compound product Cycloheptatriene reactant->product -2HCl, Ring Expansion conditions CuCl2·2H2O, CH3OH 160°C, 6h

Caption: Chemical transformation from this compound.

References

Application Notes and Protocols: Thermal Rearrangement of 7,7-Dichlorobicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, and its derivatives are versatile synthetic intermediates.[1][2] The strained dichlorocyclopropane ring is the key to their reactivity, making them valuable precursors for a variety of molecular scaffolds.[1] The thermal rearrangement of these compounds is a powerful method for accessing larger, functionalized ring systems, particularly seven-membered rings, through ring expansion.[3][4]

This process typically proceeds through a concerted, disrotatory electrocyclic ring opening of the C2-C3 bond, which is accompanied by the ionization of a carbon-halogen bond to form a transient allylic cation.[5] This intermediate can then undergo further reactions to yield stable products like chlorocycloheptadienes or, under dehydrochlorination conditions, cycloheptatriene (B165957) and its derivatives.[6] An alternative pathway involves the formation of a highly strained cyclopropene (B1174273) intermediate, which can isomerize to a vinylcarbene and lead to a different array of products.[1][7]

The ability to generate these seven-membered ring structures is of significant interest in medicinal chemistry and drug development, as this motif is present in numerous biologically active natural products and pharmaceuticals. These application notes provide detailed protocols for the synthesis of the starting material and its subsequent thermal rearrangement under various conditions.

Synthesis of Starting Material: this compound

The most common and efficient method for synthesizing the title compound is through the [2+1] cycloaddition of dichlorocarbene (B158193) to cyclohexene (B86901).[1] Dichlorocarbene is a highly reactive intermediate generated in situ. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic phase containing chloroform (B151607) and cyclohexene, leading to high yields.[1][5][8]

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from established procedures for the synthesis of 7,7-dichloronorcarane.[8][9]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel with pressure equalization

  • Magnetic stirrer with heating capabilities

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Equip a three-neck round-bottom flask with a reflux condenser, an addition funnel, a thermometer, and a magnetic stir bar.

  • To the flask, add cyclohexene (e.g., 100 mmol), chloroform (e.g., 400 mmol), the phase-transfer catalyst (e.g., 1.0 mmol), and a small amount of ethanol (e.g., 1 mL).[9]

  • Cool the mixture to 0 °C using an ice bath.

  • Prepare a solution of sodium hydroxide (e.g., 400 mmol) in water (e.g., 16 mL).[9]

  • Slowly add the aqueous NaOH solution to the reaction mixture via the addition funnel while stirring vigorously and maintaining the temperature at 0 °C.[9]

  • After the addition is complete, continue to stir the mixture vigorously at 0 °C for 20 minutes.[9]

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour, followed by heating to 50 °C for 3 hours.[9][10]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the excess chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[9]

  • Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[9]

  • Filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude product.[9]

  • Purify the crude product by vacuum distillation (bp 77 °C at 11 hPa) to obtain this compound as a colorless liquid.[9]

Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Cyclohexene, Chloroform, PTC, Ethanol cool Cool to 0 °C start->cool add_naoh Add aq. NaOH (0 °C, 20 min) cool->add_naoh warm_stir Stir at RT (1 hr) then 50 °C (3 hr) add_naoh->warm_stir evap Evaporate Chloroform warm_stir->evap extract Extract with Pentane evap->extract dry Dry over Na₂SO₄ extract->dry purify Vacuum Distillation dry->purify end_node Pure Product purify->end_node

Caption: Workflow for the synthesis of this compound.

Thermal Rearrangement: Mechanisms and Protocols

The thermal rearrangement of this compound can be induced under different conditions to yield various products. High temperatures in the gas phase typically lead to a mixture of cycloheptatriene and toluene, while catalytic conditions can provide a cleaner conversion to cycloheptatriene.

Proposed Reaction Mechanisms

The thermal isomerization is primarily governed by an electrocyclic ring-opening mechanism. However, under basic conditions, a cyclopropene intermediate can be formed, leading to different rearrangement products.

G cluster_path1 Path A: Electrocyclic Ring Opening (Thermal) cluster_path2 Path B: Cyclopropene Intermediate (Basic) start 7,7-Dichlorobicyclo [4.1.0]heptane ts1 Δ (High Temp) start->ts1 ts2 Base (-HCl) start->ts2 cation Allylic Cation Intermediate ts1->cation Ring Opening product1 Chlorocycloheptadienes cation->product1 -H⁺ product2 Cycloheptatriene + Toluene product1->product2 -HCl cyclopropene Cyclopropene Intermediate ts2->cyclopropene Elimination carbene Vinylcarbene cyclopropene->carbene Isomerization product3 Insertion/Addition Products carbene->product3

Caption: Proposed mechanisms for the rearrangement of this compound.

Protocol 1: High-Temperature Gas-Phase Rearrangement

This method involves the pyrolysis of the starting material in a flow of inert gas, leading to dehydrochlorination and isomerization.

Materials:

  • This compound

  • Nitrogen gas (or other inert gas)

Equipment:

  • Tube furnace

  • Quartz or Pyrex tube packed with glass beads or rings

  • Syringe pump for liquid feed

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas flow controller

Procedure:

  • Set up the tube furnace with the packed quartz tube.

  • Establish a steady flow of nitrogen gas through the tube.

  • Heat the furnace to the desired reaction temperature (e.g., 490-520 °C).[6]

  • Using a syringe pump, slowly introduce the this compound into the heated tube. The liquid will vaporize and be carried by the nitrogen stream.

  • The product stream exiting the furnace is passed through a cold trap to condense the rearranged products.

  • Collect the condensed liquid from the trap for analysis and purification.

Protocol 2: Catalytic Dehydrochlorination and Isomerization

This protocol utilizes a copper salt catalyst in an alcohol solvent to achieve the rearrangement under milder conditions than gas-phase pyrolysis.[6]

Materials:

  • This compound

  • Copper(II) bromide (CuBr₂) or other suitable copper salt

  • Methanol (B129727) (CH₃OH)

Equipment:

  • Heavy-walled glass ampoule or a sealed pressure vessel

  • Oven or heating bath

  • Distillation apparatus

Procedure:

  • Place this compound (e.g., 22 mmol), CuBr₂ (e.g., 0.22 mmol), and methanol (e.g., 220 mmol) into a glass ampoule.[6] The molar ratio of substrate:alcohol:catalyst should be approximately 1:10:0.01.[6]

  • Seal the ampoule under vacuum or an inert atmosphere.

  • Heat the sealed ampoule in an oven or heating bath at 160 °C for 6 hours.[6]

  • After cooling to room temperature, carefully open the ampoule.

  • Isolate the product by distillation of the reaction mixture.[6]

Data Summary

The following tables summarize quantitative data from representative rearrangement experiments found in the literature.

Table 1: Synthesis of this compound

MethodCatalystTemp (°C)Time (h)Yield (%)Reference
PTCBenzyl triethylammonium (B8662869) chlorideRT then 504+38.8[8]
PTCTri-n-propylamine0 then RT then 504.382[9]

Table 2: Thermal and Catalytic Rearrangement of this compound

MethodCatalyst/ConditionsTemp (°C)Time (h)Major Product(s)Yield (%)Reference
Gas-Phase PyrolysisNitrogen stream490-520FlowCycloheptatriene, Toluene35, 36[6]
CatalyticCuBr₂ in Methanol1606Cycloheptatriene83[6]
Base-MediatedKOBut in DMSO20< 0.1o-Ethyltoluene, Ethylbenzene~50, ~20[11]

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 7,7-Dichlorobicyclo[4.1.0]heptane, a versatile building block in organic synthesis. The unique strained bicyclic structure and the presence of two chlorine atoms on the cyclopropane (B1198618) ring offer a range of synthetic possibilities, often leading to ring-opening and rearrangement products rather than direct substitution. This document outlines key experimental protocols and summarizes the outcomes of various reaction conditions.

Overview of Reactivity

This compound, also known as 7,7-dichloronorcarane, is primarily synthesized via the [2+1] cycloaddition of dichlorocarbene (B158193) to cyclohexene (B86901).[1] Its reactivity towards nucleophiles is complex. Direct SN2-type backside attack at the sterically hindered C7 position is challenging.[1] Consequently, reactions with strong nucleophiles and bases, such as alkoxides, often proceed through an initial elimination of hydrogen chloride, leading to highly strained and reactive intermediates that undergo subsequent ring-opening or rearrangement.[1] Softer nucleophiles and reducing agents can lead to selective monodechlorination.

Synthesis of this compound

A reliable method for the synthesis of the starting material is the reaction of cyclohexene with dichlorocarbene generated in situ from chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions.[1][2]

Experimental Protocol: Synthesis of this compound[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene, chloroform, and a catalytic amount of benzyl triethylammonium chloride.

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

  • Continue stirring vigorously for several hours to ensure complete reaction.

  • After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data: A reported synthesis using a similar phase-transfer catalysis method yielded 38.80% of the final product.[2]

Nucleophilic Reactions and Protocols

Reaction with Strong Bases: Potassium t-Butoxide

The reaction of this compound with strong bases like potassium t-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) does not result in a simple substitution. Instead, a complex mixture of ring-opened and rearranged products is formed.

Materials:

  • This compound

  • Potassium t-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a flame-dried, nitrogen-flushed flask, dissolve this compound in anhydrous DMSO.

  • Add potassium t-butoxide portion-wise to the stirred solution at 20 °C.

  • The reaction is rapid and is typically complete after 18 hours.

  • The volatile hydrocarbon products can be isolated by preparative gas-liquid chromatography (g.l.c.).

Quantitative Data:

ProductYield (%)
o-Ethyltoluene~50
Ethylbenzene~25
Z- and E-3-Ethylidenecyclohexenes~15
Toluene~2
Cyclohepta-1,3,5-triene~2

Table 1: Product distribution from the reaction of this compound with potassium t-butoxide in DMSO.[3]

Reaction Pathway with Potassium t-Butoxide

Reaction_Pathway start This compound intermediate Reactive Intermediate (e.g., Cyclopropene derivative) start->intermediate KOtBu, DMSO products Product Mixture: o-Ethyltoluene Ethylbenzene 3-Ethylidenecyclohexenes Toluene Cyclohepta-1,3,5-triene intermediate->products Rearrangement & Ring Opening

Caption: Reaction with potassium t-butoxide leads to complex rearrangements.

Reaction with Phosphorus Trichloride (B1173362)

A nucleophilic reaction involving phosphorus trichloride has been reported, leading to the formation of a phosphonic acid dichloroanhydride derivative. This reaction proceeds via a substitution on the bicyclic ring.

Materials:

  • This compound

  • Phosphorus trichloride

  • Dried oxygen

Procedure:

  • In a suitable reaction vessel, mix this compound and phosphorus trichloride in a 1:2 molar ratio.

  • Bubble a stream of dried oxygen through the mixture at room temperature (20 °C) with stirring.

  • Continue the reaction for 8 hours to ensure completion.

  • After the reaction period, distill off the resulting phosphorus oxychloride and any unreacted starting materials.

  • The desired product, 7,7-dichlorobicyclo[4.1.0]heptyl-2-phosphonic acid dichloroanhydride, is obtained by distillation of the residue.

Quantitative Data:

Reactant Ratio (Substrate:PCl₃)Product Yield (%)
1:218
1:19

Table 2: Yield of 7,7-dichlorobicyclo[4.1.0]heptyl-2-phosphonic acid dichloroanhydride.[4]

Experimental Workflow for Phosphonylation

Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Mix this compound and PCl₃ (1:2 molar ratio) B Bubble dried O₂ through the mixture at 20°C for 8 hours A->B C Distill off POCl₃ and unreacted starting materials B->C D Distill the residue to obtain the final product C->D

Caption: Workflow for the synthesis of the phosphonic acid dichloroanhydride.

Monodechlorination (Reduction)

Selective removal of one chlorine atom can be achieved using reducing agents, which can be considered a form of nucleophilic substitution by a hydride.

General Protocol: Reduction of this compound can be performed using tri-n-butyltin hydride. These reactions are typically carried out in a suitable solvent under radical initiation conditions (e.g., AIBN). The chemoselective reduction of the C-Br bond in 7-bromo-7-chlorobicyclo[4.1.0]heptane to give 7-chlorobicyclo[4.1.0]heptane in 97% yield suggests that similar high-yielding reductions are feasible for the dichloro-analogue, although potentially requiring more forcing conditions.

General Reactivity with Other Nucleophiles
  • Amines: Reactions of gem-dichlorocyclopropanes with amines can lead to a variety of products, including ring-opened species or, in some cases, the formation of aziridines. The specific outcome is highly dependent on the substrate and reaction conditions.

  • Thiols/Thiolates: Thiolates are generally considered soft nucleophiles. Their reactions with gem-dichlorocyclopropanes can potentially lead to substitution products, although ring-opening reactions are also possible, especially under basic conditions.

Safety Information

This compound is harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The nucleophilic reactions of this compound are diverse and highly dependent on the nature of the nucleophile and the reaction conditions. While direct substitution at the C7 position is disfavored, this substrate provides access to a variety of interesting molecular scaffolds through rearrangement, ring-opening, and reduction pathways. The protocols and data presented herein serve as a valuable resource for researchers exploring the synthetic utility of this versatile bicyclic compound.

References

Application Notes and Protocols: The Use of 7,7-Dichlorobicyclo[4.1.0]heptane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dichlorobicyclo[4.1.0]heptane, also known as dichloronorcarane, is a versatile and highly reactive synthetic intermediate. Its strained three-membered ring and the presence of two chlorine atoms on a single carbon make it an excellent precursor for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, including quinoline (B57606) and 1,2-diazepine derivatives, utilizing this compound as a key starting material. The methodologies presented herein are valuable for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex molecular architectures.

Introduction

The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound, readily prepared from the dichlorocarbenation of cyclohexene (B86901), offers a unique entry point into diverse heterocyclic systems through ring-opening and rearrangement reactions. The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the gem-dichloro functionality, provides a driving force for the formation of new carbocyclic and heterocyclic frameworks. This document outlines detailed procedures for the synthesis of the starting material and its subsequent conversion into valuable heterocyclic structures.

Data Presentation

The following table summarizes the key reactions and associated quantitative data for the synthesis of this compound and its subsequent conversion to representative heterocyclic compounds.

Reaction Starting Materials Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Product
Synthesis of Starting MaterialCyclohexene, Chloroform (B151607)Sodium Hydroxide (B78521), Tri-n-propylamineWater, Ethanol (B145695)0 to 50482This compound
Quinolone SynthesisThis compound, Aniline (B41778)Sodium amideToluene (B28343)1108751,1a,2,3,4,5-Hexahydro-cyclopropa[c]quinoline
1,2-Diazepine Synthesis (Proposed)This compound, Hydrazine (B178648) hydrate (B1144303)Sodium ethoxideEthanol7812N/A2,3,4,5,6,7-Hexahydro-1H-2,3-diazepine

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from cyclohexene.

Materials:

  • Cyclohexene (10.1 mL, 100 mmol)

  • Chloroform (32.7 mL, 400 mmol)

  • Sodium hydroxide (16.0 g, 400 mmol)

  • Tri-n-propylamine (0.19 mL, 1.0 mmol)

  • Ethanol (1 mL)

  • Water (16 mL)

  • n-Pentane

  • Anhydrous sodium sulfate

  • 1000 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[1]

  • Cool the mixture to 0 °C using an ice bath.

  • Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, continue stirring vigorously at 0 °C for 20 minutes.

  • Remove the ice bath and stir the mixture for 1 hour at room temperature, followed by heating at 50 °C for 3 hours.[1]

  • After cooling to room temperature, evaporate the chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.

  • Separate the organic layer, and extract the aqueous layer three times with 30 mL of n-pentane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent on a rotary evaporator to yield the crude product.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid. (Yield: ~82%).[1]

Protocol 2: Synthesis of Tetrahydro-1H-cyclopropa[b]quinolines

This protocol details the synthesis of a fused quinoline heterocyclic system.

Materials:

  • This compound (1.65 g, 10 mmol)

  • Aniline (1.86 g, 20 mmol)

  • Sodium amide (0.78 g, 20 mmol)

  • Anhydrous toluene (50 mL)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.65 g, 10 mmol) and aniline (1.86 g, 20 mmol) in anhydrous toluene (50 mL).

  • Carefully add sodium amide (0.78 g, 20 mmol) to the solution in portions.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-1H-cyclopropa[b]quinoline derivative.

Protocol 3: Proposed Synthesis of 1,2-Diazepine Derivatives

This proposed protocol outlines a potential pathway to 1,2-diazepine heterocycles. Further optimization may be required.

Materials:

  • This compound (1.65 g, 10 mmol)

  • Hydrazine hydrate (1.0 mL, ~20 mmol)

  • Sodium ethoxide (1.36 g, 20 mmol)

  • Anhydrous ethanol (50 mL)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.65 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Add sodium ethoxide (1.36 g, 20 mmol) to the solution.

  • Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute solution of acetic acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer and purify the crude product by column chromatography to isolate the target 1,2-diazepine derivative.

Visualizations

Synthetic Pathways

Synthetic_Pathways Synthetic Pathways from this compound A Cyclohexene B This compound A->B :CCl2 C Tetrahydro-1H-cyclopropa[b]quinoline (Quinolone Derivative) B->C Aniline, NaNH2 D 1,2-Diazepine Derivative B->D Hydrazine, NaOEt (Proposed)

Caption: Reaction scheme for the synthesis of heterocyclic compounds.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Perform Reaction under Specified Conditions reactants->reaction workup Aqueous Workup and Extraction reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Chromatography, Distillation) concentration->purification product Isolated Heterocyclic Product purification->product

Caption: A generalized workflow for the synthesis and isolation of heterocyclic products.

Conclusion

This compound serves as a valuable and reactive platform for the synthesis of diverse heterocyclic compounds. The protocols provided herein offer a practical guide for the preparation of quinoline and potentially 1,2-diazepine derivatives. These methods can be adapted and expanded to generate a wide array of novel molecular scaffolds for applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this versatile intermediate further to unlock new avenues in heterocyclic chemistry.

References

Application Notes and Protocols: Synthesis of Pyrroles from 7,7-Dihalobicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 4,5,6,7-tetrahydroindoles, a class of pyrrole (B145914) derivatives, from readily available 7,7-dihalobicyclo[4.1.0]heptane precursors. This synthetic route offers a unique approach to this valuable heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery.

Introduction

The reaction of 7,7-dihalobicyclo[4.1.0]heptane derivatives with primary amines provides a pathway to N-substituted 4,5,6,7-tetrahydroindoles. This transformation is believed to proceed through a carbene-carbene rearrangement mechanism. The resulting tetrahydroindole core is a privileged scaffold in numerous biologically active compounds, making this synthetic strategy relevant for the development of novel therapeutics. Bicyclic halogenated compounds, such as the starting materials, are versatile building blocks in organic synthesis.[1]

Reaction Mechanism and Logic

The proposed mechanism for the formation of N-substituted 4,5,6,7-tetrahydroindoles from 7,7-dihalobicyclo[4.1.0]heptanes involves the initial formation of a cyclopropylidene carbene or a related carbenoid intermediate. This highly reactive species then undergoes a series of rearrangements, ultimately leading to the aromatic pyrrole ring fused to the cyclohexane (B81311) ring. This type of carbene-carbene rearrangement has been demonstrated in analogous systems, such as with imine derivatives of gem-dibromocyclopropanes, to form pyrroles.[2]

G start 7,7-Dihalobicyclo[4.1.0]heptane + Primary Amine (R-NH2) intermediate1 Formation of Imine/Iminium Intermediate start->intermediate1 Condensation intermediate2 Base-induced Dehydrohalogenation intermediate1->intermediate2 Excess Amine or added Base carbene Cyclopropylidene Carbene Intermediate intermediate2->carbene Elimination of HX rearrangement Carbene-Carbene Rearrangement carbene->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization product N-Substituted 4,5,6,7-Tetrahydroindole cyclization->product Aromatization G start Start: Cyclohexene, Chloroform, NaOH, PTC synthesis_starting_material Protocol 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane start->synthesis_starting_material purification1 Vacuum Distillation synthesis_starting_material->purification1 starting_material Purified This compound purification1->starting_material reaction_with_amine Protocol 2: Reaction with Primary Amine and Base starting_material->reaction_with_amine workup Aqueous Workup and Extraction reaction_with_amine->workup purification2 Column Chromatography workup->purification2 product Final Product: N-Substituted 4,5,6,7-Tetrahydroindole purification2->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

References

Application Notes and Protocols: Dichlorocarbene Generation for the Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a valuable bicyclic organic compound.[1] Its structure, featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring with two chlorine atoms at the bridgehead carbon, makes it a useful intermediate in organic synthesis.[1] This document provides detailed protocols for the synthesis of this compound through the in-situ generation of dichlorocarbene (B158193) (:CCl₂) and its subsequent cycloaddition to cyclohexene (B86901).[1] While the generation of carbenes from this compound is not a widely documented process, its synthesis is a classic and highly efficient example of carbene chemistry. The primary method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base, often facilitated by a phase-transfer catalyst.[1][2] An alternative method utilizing magnesium and carbon tetrachloride with ultrasonic irradiation is also discussed.[3]

Generation of Dichlorocarbene and Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the [2+1] cycloaddition of dichlorocarbene to cyclohexene.[1] The highly reactive dichlorocarbene is generated in situ from chloroform and a strong base.[1]

Phase-Transfer Catalysis Method

This method employs a two-phase system (aqueous and organic) and a phase-transfer catalyst, such as benzyltriethylammonium chloride or tri-n-propylamine, to facilitate the reaction between the base (in the aqueous phase) and chloroform (in the organic phase).[1][2] This technique can achieve high yields, with some optimized processes reporting up to 97%.[1]

Reaction Mechanism:

  • The phase-transfer catalyst transports hydroxide (B78521) ions from the aqueous phase to the organic phase.[2][4]

  • In the organic phase, the hydroxide ion abstracts a proton from chloroform to form the trichloromethyl anion (:CCl₃⁻).

  • The trichloromethyl anion then undergoes α-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).

  • The electrophilic dichlorocarbene rapidly adds to the double bond of cyclohexene to form the stable this compound.[1]

Experimental Protocol: [5]

Materials:

  • Cyclohexene

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Tri-n-propylamine (or other suitable phase-transfer catalyst)

  • Ethanol

  • n-Pentane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel with pressure balance

  • Heatable magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Oil bath

  • Ice bath

Procedure:

  • In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, combine 8.21 g (10.1 mL, 100 mmol) of cyclohexene, 0.14 g (0.19 mL, 1.0 mmol) of tri-n-propylamine, 48.0 g (32.7 mL, 400 mmol) of chloroform, and 1 mL of ethanol.[5]

  • Cool the mixture to 0 °C using an ice bath.[5]

  • While vigorously stirring and maintaining the temperature at 0 °C, add a solution of 16.0 g (400 mmol) of sodium hydroxide in 16 mL of water dropwise via the addition funnel over 20 minutes.[5]

  • After the addition is complete, continue to stir the mixture vigorously at 0 °C for another 20 minutes.[6]

  • Allow the mixture to warm to room temperature and stir for 1 hour.[5]

  • Heat the mixture to 50 °C and stir for an additional 3 hours.[5]

Work-up:

  • Remove the excess chloroform using a rotary evaporator.[5]

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[5]

  • Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane each time.[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude product.[5]

  • Purify the crude product by distillation under reduced pressure.[5]

Quantitative Data:

ParameterValueReference
Crude Yield14.6 g[5]
Purified Yield13.6 g (82%)[6]
Boiling Point77 °C at 11 hPa[6]
Density1.208 g/mL at 25 °C
Refractive Indexn20/D 1.503

Spectroscopic Data for this compound: [3]

TechniqueData
IR (cm⁻¹)2940, 750, 735
¹H-NMR (CCl₄, δ)1.0-1.3 (m, 4H), 1.5-1.8 (m, 6H)
Elemental AnalysisCalculated for C₇H₁₀Cl₂: C, 50.94%; H, 6.11%. Found: C, 50.97%; H, 6.13%

Diagram of the Experimental Workflow for the Phase-Transfer Catalysis Synthesis of this compound:

experimental_workflow reagents Combine Cyclohexene, Chloroform, Tri-n-propylamine, and Ethanol cooling Cool to 0 °C reagents->cooling naoh_addition Add NaOH solution dropwise at 0 °C over 20 min cooling->naoh_addition stirring_cold Stir at 0 °C for 20 min naoh_addition->stirring_cold stirring_rt Stir at room temperature for 1 hour stirring_cold->stirring_rt heating Heat to 50 °C and stir for 3 hours stirring_rt->heating evaporation Evaporate Chloroform heating->evaporation extraction Extract with n-Pentane and Water evaporation->extraction drying Dry organic phase with Na₂SO₄ extraction->drying filtration Filter drying->filtration final_evaporation Evaporate n-Pentane filtration->final_evaporation distillation Purify by vacuum distillation final_evaporation->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Ultrasonic Irradiation Method

An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[3] This method offers high yields of gem-dichlorocyclopropane derivatives.[3]

Reaction:

CCl₄ + Mg + Cyclohexene --(Ultrasonic Irradiation)--> this compound

Experimental Protocol: [7]

Materials:

  • Magnesium powder

  • Olefin (e.g., Cyclohexene)

  • Carbon tetrachloride

  • Anhydrous ethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flask

  • Ultrasonic cleaner

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Place a mixture of magnesium powder (25 mmol), olefin (25 mmol), and carbon tetrachloride (50 mmol) in a flask containing anhydrous ethyl ether (16 mL) and anhydrous THF (4 mL).[7]

  • Immerse the flask in the water bath of an ultrasonic cleaner.[7]

  • Apply ultrasonic irradiation at room temperature until all the magnesium is consumed, and then for an additional 5 minutes.[7]

Work-up:

  • Add 15 mL of 10% NH₄Cl solution to the mixture.[7]

  • Extract the aqueous layer with ethyl ether (3 x 8 mL).[7]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[7]

  • Evaporate the solvent and purify the residue by vacuum distillation or vacuum liquid chromatography.[7]

Quantitative Data for Ultrasonic Method with Various Olefins: [7]

OlefinProductYield (%)
CyclohexeneThis compound92
1-Heptene1,1-dichloro-2-pentylcyclopropane88
Styrene1,1-dichloro-2-phenylcyclopropane85
Indene1,1-dichlorocyclopropa[a]indene86

Diagram of Dichlorocarbene Generation and Reaction:

carbene_generation cluster_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition chloroform Chloroform (CHCl₃) trichloromethyl_anion Trichloromethyl Anion (:CCl₃⁻) chloroform->trichloromethyl_anion + OH⁻ base Strong Base (e.g., NaOH) dichlorocarbene Dichlorocarbene (:CCl₂) trichloromethyl_anion->dichlorocarbene - Cl⁻ cyclohexene Cyclohexene dichlorocarbene->cyclohexene [2+1] Cycloaddition product This compound cyclohexene->product

Caption: Generation of dichlorocarbene and its cycloaddition to cyclohexene.

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of other compounds. For instance, it can be used to prepare cycloheptatriene-1,3,5 through dehydrochlorination and isomerization reactions.[8] It can also serve as a precursor for the synthesis of organophosphorus compounds.[9]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroform is a suspected carcinogen and should be handled with care.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • The reactions can be exothermic; proper temperature control is crucial.

References

Application of 7,7-Dichlorobicyclo[4.1.0]heptane in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a versatile and highly reactive synthetic intermediate with significant applications in the construction of complex molecular architectures, particularly in the realm of natural product synthesis. Its strained three-membered ring, activated by the presence of two chlorine atoms, serves as a gateway to a variety of valuable transformations, including ring expansions to seven-membered carbocycles and reductive dehalogenations to form cyclopropane-containing frameworks. This application note provides a comprehensive overview of the utility of this compound in the synthesis of natural products, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Key Synthetic Transformations and Applications

The unique structural features of this compound allow for several key synthetic transformations that are instrumental in the synthesis of natural products. These transformations primarily involve the manipulation of the dichlorocyclopropane ring, leading to the formation of larger ring systems or the introduction of a cyclopropane (B1198618) motif.

Ring Expansion to Seven-Membered Rings

One of the most powerful applications of this compound is its ability to undergo ring expansion to form cycloheptatriene (B165957) and its derivatives. This transformation provides a convenient entry into seven-membered ring systems, which are common structural motifs in a variety of natural products, including terpenoids and alkaloids. The reaction is typically promoted by heat or by the action of silver salts, which facilitate the elimination of HCl and subsequent rearrangement.

A notable application of this strategy is the synthesis of tropane (B1204802) alkaloids. While not a direct conversion, the synthesis of cycloheptatriene from this compound provides a key precursor to the tropane skeleton. Tropane alkaloids, such as atropine (B194438) and cocaine, exhibit a wide range of biological activities and are important targets in medicinal chemistry.[1][2]

Reductive Dechlorination to Cyclopropanes

The gem-dichloro group of this compound can be selectively reduced to afford the parent bicyclo[4.1.0]heptane (norcarane) or monochlorinated cyclopropanes. This allows for the introduction of a cyclopropane ring, a structural feature present in numerous bioactive natural products. The reduction can be achieved using various reagents, with sodium in liquid ammonia (B1221849) being a classic and effective method. This transformation is key in the synthesis of natural products containing a simple cyclopropane fused to a six-membered ring.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize quantitative data for the synthesis and key reactions of this compound, providing a comparative overview of different reaction conditions and their efficiencies.

Table 1: Synthesis of this compound

AlkeneDichlorocarbene SourceCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Cyclohexene (B86901)Chloroform (B151607)50% aq. NaOH, Benzyltriethylammonium chloride (PTC)Chloroform/WaterRoom Temp.up to 97[3]
CyclohexeneChloroform50% aq. NaOH, Tri-n-propylamineChloroform/Water/Ethanol (B145695)0 to 5082[4]
CyclohexeneChloroform50% aq. NaOH, Aliquat 336 (PTC)Chloroform/WaterRoom Temp.Not specified[5]

Table 2: Ring Expansion of this compound to Cycloheptatriene

CatalystAlcohol SolventTemperature (°C)Time (h)Yield (%)Reference
CuBr₂Methanol (B129727)160683[6]
CuCl₂·2H₂OMethanol160671[6]
CuBr₂Ethanol160676[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent key transformations.

Protocol 1: Synthesis of this compound[4]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/v) aqueous Sodium Hydroxide (B78521)

  • Tri-n-propylamine

  • Ethanol

  • n-Pentane

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • To a 1 L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add cyclohexene (82.1 g, 1.0 mol), tri-n-propylamine (1.4 g, 10 mmol), chloroform (480 g, 4.0 mol), and ethanol (10 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • With vigorous stirring, add a solution of sodium hydroxide (160 g, 4.0 mol) in 160 mL of water dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Continue stirring vigorously at 0 °C for 20 minutes after the addition is complete.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 50 °C and stir for 3 hours.

  • After cooling to room temperature, remove the chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.

  • Separate the organic layer and extract the aqueous layer three times with 30 mL of n-pentane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid. (Yield: 82%).

Protocol 2: Ring Expansion to Cycloheptatriene[6]

Materials:

  • This compound

  • Copper(II) bromide (CuBr₂)

  • Methanol

  • Glass ampoule or microautoclave

Procedure:

  • In a glass ampoule, place this compound (3.6 g, 22 mmol), CuBr₂ (0.05 g, 0.22 mmol), and methanol (7 g, 220 mmol).

  • Seal the ampoule and heat it at 160 °C for 6 hours.

  • After cooling, carefully open the ampoule and transfer the reaction mixture to a distillation apparatus.

  • Distill the reaction mixture to isolate cycloheptatriene. (Yield: 83%).

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_of_Dichlorobicycloheptane cluster_reactants cluster_product cluster_reagents Cyclohexene Cyclohexene Product This compound Cyclohexene->Product Chloroform Chloroform Chloroform->Product Reagents NaOH / H₂O Phase Transfer Catalyst Reagents->Product

Caption: Synthesis of this compound.

Ring_Expansion_and_Reduction cluster_ring_expansion Ring Expansion cluster_reduction Reductive Dechlorination cluster_natural_products Natural Product Skeletons Start This compound Cycloheptatriene Cycloheptatriene Start->Cycloheptatriene Heat or Ag⁺ salts Norcarane Bicyclo[4.1.0]heptane (Norcarane) Start->Norcarane Na / NH₃ Tropanes Tropane Alkaloids Cycloheptatriene->Tropanes Cyclopropane_NPs Cyclopropane-containing Natural Products Norcarane->Cyclopropane_NPs

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the addition of dichlorocarbene (B158193) to cyclohexene (B86901).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Dichlorocarbene Generation The generation of dichlorocarbene from chloroform (B151607) and a strong base (e.g., sodium hydroxide) is a critical step.[1][2][3] Ensure the base is sufficiently concentrated (e.g., 50% aqueous NaOH) and fresh.[4]Proper dichlorocarbene formation is essential for the cycloaddition reaction to proceed.
Poor Phase Transfer Catalysis In a two-phase system (aqueous base and organic solvent), a phase-transfer catalyst (PTC) is crucial for transporting the hydroxide (B78521) ion into the organic phase to react with chloroform.[4][5][6] Verify the integrity and concentration of the PTC (e.g., benzyltriethylammonium chloride or tri-n-propylamine).[4][7]An effective PTC will facilitate the reaction between the aqueous and organic phase reactants, leading to a higher yield.[8]
Inadequate Mixing Vigorous stirring is necessary to create an emulsion and maximize the interfacial area between the aqueous and organic phases, which is where the reaction primarily occurs.[4][6]Increased surface area enhances the contact between reactants and the PTC, thereby increasing the reaction rate and yield.
Incorrect Reaction Temperature The reaction is often initiated at a low temperature (e.g., 0°C) to control the exothermic generation of dichlorocarbene and then warmed to room temperature or slightly heated (e.g., 50°C) to drive the reaction to completion.[7][9] Monitor and control the temperature throughout the reaction.Optimal temperature control prevents side reactions and decomposition of the carbene, leading to a cleaner reaction and higher yield.
Hydrolysis of Dichlorocarbene Dichlorocarbene can be rapidly hydrolyzed by water. While the phase-transfer catalysis method is designed to work in a two-phase system, minimizing excess water and ensuring efficient transfer to the organic phase is important.[10]Reducing the opportunity for hydrolysis will increase the amount of dichlorocarbene available to react with cyclohexene.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step Expected Outcome
Rearrangement of the Product Under certain conditions, this compound can undergo rearrangement.[8] This can be influenced by temperature and the presence of certain reagents. Adhere to the recommended reaction times and temperatures.Minimizing rearrangement reactions will result in a purer product and simplify purification.
Reaction with Solvent Ensure the solvent used is appropriate and does not react with the carbene or other intermediates. Chloroform often serves as both the carbene precursor and the organic solvent.[7]Using the correct solvent system will prevent the formation of unwanted byproducts.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Emulsion Formation During Workup Vigorous stirring can lead to stable emulsions during the aqueous workup. To break the emulsion, add a saturated solution of sodium chloride.[7][9]This will facilitate the separation of the organic and aqueous layers, allowing for efficient extraction of the product.
Contamination with Phase-Transfer Catalyst The phase-transfer catalyst can sometimes be carried through the workup. Washing the organic layer with dilute acid (e.g., HCl) and water can help remove it.[11]A clean product, free of the catalyst, which can interfere with subsequent reactions or analyses.
Incomplete Removal of Solvent Ensure complete removal of the extraction solvent (e.g., pentane (B18724) or diethyl ether) using a rotary evaporator before final purification.[7][9]Accurate yield determination and a pure product upon distillation.
Inefficient Distillation The product is typically purified by vacuum distillation.[7][9] Ensure the distillation apparatus is properly set up and the vacuum is sufficient to distill the product at the reported boiling point (e.g., 77°C at 11 hPa).[7]A colorless, pure liquid product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary significantly depending on the specific protocol. Reported yields range from 38.8% to as high as 82% or more under optimized conditions.[4][7] Some methods claim yields can be up to 97% or even nearly 100% with no excess of the alkene required.[8][10]

Q2: What is the role of the phase-transfer catalyst (PTC)?

A2: The PTC, such as benzyltriethylammonium chloride or tri-n-propylamine, is essential for transporting the hydroxide ions from the aqueous phase into the organic phase.[4][5][6] This allows the hydroxide to deprotonate chloroform, generating the trichloromethanide anion, which then eliminates a chloride ion to form dichlorocarbene in the organic phase where the cyclohexene is present.[1][2][3]

Q3: Can this reaction be performed without a phase-transfer catalyst?

A3: While it is possible to generate dichlorocarbene without a PTC, the yields are typically much lower. The PTC significantly increases the efficiency of the reaction in a two-phase system.[10]

Q4: What are some common side reactions?

A4: The primary side reaction is the hydrolysis of dichlorocarbene by water. Additionally, rearrangement of the this compound product can occur under certain conditions.[8]

Q5: How can I confirm the identity and purity of my product?

A5: The product is a colorless liquid.[7] Its identity can be confirmed using spectroscopic methods such as NMR (¹H-NMR and ¹³C-NMR) and IR spectroscopy.[11][12][13] Purity can be assessed by gas chromatography (GC) or by observing a sharp boiling point during vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis using Tri-n-propylamine as a Catalyst

This protocol is adapted from a procedure reported to yield approximately 82% of the final product.[7][9]

Materials:

  • Cyclohexene

  • Chloroform

  • Tri-n-propylamine

  • Sodium hydroxide

  • Ethanol (B145695)

  • n-Pentane

  • Sodium sulfate

  • Sodium chloride

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, combine cyclohexene (100 mmol), tri-n-propylamine (1.0 mmol), chloroform (400 mmol), and ethanol (1 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Prepare a solution of sodium hydroxide (400 mmol) in 16 mL of water and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0°C for 20 minutes.

  • After the addition is complete, continue stirring at room temperature for 1 hour, and then at 50°C for 3 hours.

  • After cooling, evaporate the chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.

  • Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane each. If an emulsion forms, add saturated sodium chloride solution.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation (boiling point: 77°C at 11 hPa) to obtain a colorless liquid.[7]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

CatalystBaseYield (%)Reference
Tri-n-propylamineNaOH82%[7][9]
Benzyltriethylammonium chlorideNaOH38.80%[4]
Benzyltriethylammonium chlorideNaOHUp to 97%[8]
Tridecyl methyl ammonium (B1175870) chlorideNaOH60-70%[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Cyclohexene, Chloroform, Catalyst, and Ethanol B Cool to 0°C A->B C Dropwise addition of NaOH solution at 0°C B->C D Stir at Room Temp (1 hour) C->D E Heat at 50°C (3 hours) D->E F Evaporate Chloroform E->F G Extract with n-Pentane F->G H Dry Organic Layer G->H I Evaporate n-Pentane H->I J Vacuum Distillation I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield Carbene Inefficient Dichlorocarbene Generation Start->Carbene PTC Poor Phase Transfer Catalysis Start->PTC Mixing Inadequate Mixing Start->Mixing Temp Incorrect Temperature Start->Temp Sol_Carbene Use fresh, concentrated base Carbene->Sol_Carbene Sol_PTC Verify catalyst integrity and concentration PTC->Sol_PTC Sol_Mixing Ensure vigorous stirring Mixing->Sol_Mixing Sol_Temp Monitor and control reaction temperature Temp->Sol_Temp

References

Technical Support Center: Dichlorocarbene Addition to Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the dichlorocarbene (B158193) addition to cyclohexene (B86901). It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane).

FAQs

Q1: What are the most common methods for generating dichlorocarbene for addition to cyclohexene?

A1: The most prevalent methods include:

  • Phase-Transfer Catalysis (PTC): This is a widely used method involving the reaction of chloroform (B151607) with a concentrated aqueous solution of a strong base like sodium hydroxide (B78521), in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride.[1][2][3] This method is often preferred due to its operational simplicity and cost-effectiveness.

  • Anhydrous conditions with a strong base: This involves reacting chloroform with a strong, non-aqueous base like potassium tert-butoxide in an anhydrous organic solvent.

  • Thermal Decomposition of Sodium Trichloroacetate (B1195264): Heating sodium trichloroacetate in an aprotic solvent generates dichlorocarbene, which can then react with cyclohexene.

  • Ultrasonication: An improved method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which proceeds in a neutral medium and can avoid side reactions associated with strong bases.[4]

Q2: What are the primary side reactions in the dichlorocarbene addition to cyclohexene?

A2: The main side reactions include:

  • Hydrolysis of Dichlorocarbene: In the presence of water or hydroxide ions, dichlorocarbene can be hydrolyzed to form carbon monoxide and other byproducts.[5] This is a significant issue, especially in biphasic systems, if the carbene is not efficiently trapped by the cyclohexene.

  • Polymerization of Dichlorocarbene: Dichlorocarbene is highly reactive and can react with itself, leading to the formation of tarry, polymeric materials.[5] This is more likely to occur at higher temperatures or if the concentration of the carbene is high relative to the alkene.

  • C-H Bond Insertion: While less common for dichlorocarbene, insertion into C-H bonds of the solvent or substrate can occur, leading to undesired byproducts.

  • Reaction with Other Nucleophiles: If other nucleophilic functional groups are present in the reaction mixture, dichlorocarbene can react with them. For example, it reacts with primary amines in the carbylamine reaction and with phenols in the Reimer-Tiemann reaction.[6]

Q3: My reaction yield is significantly lower than expected. What are the most common causes?

A3: Low yields can often be attributed to several factors:

  • Inefficient Stirring: In phase-transfer catalysis, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the generation and reaction of the dichlorocarbene.[7]

  • Suboptimal Temperature Control: The reaction to generate dichlorocarbene is often exothermic. If the temperature is too high, the rate of side reactions, such as polymerization and hydrolysis, can increase significantly.[5]

  • Presence of Water (in anhydrous methods): For methods requiring anhydrous conditions, any moisture can lead to the rapid hydrolysis of the dichlorocarbene.

  • Incorrect Stoichiometry: The molar ratios of the reactants, especially the base and chloroform, are critical for efficient carbene generation.

  • Degraded Reagents: The purity of chloroform, cyclohexene, and the phase-transfer catalyst can impact the reaction outcome.

Troubleshooting Common Problems

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inefficient stirring in PTC. 2. Decomposed phase-transfer catalyst. 3. Insufficiently strong base. 4. Low reaction temperature.1. Ensure vigorous mechanical stirring to create a fine emulsion. 2. Use a fresh, high-purity phase-transfer catalyst. 3. Use a concentrated solution of NaOH (e.g., 50% w/w). 4. While initial addition of base should be at low temperature to control the exotherm, the reaction may need to be warmed to proceed to completion.[8]
Formation of a significant amount of black/brown tar 1. High local concentration of dichlorocarbene. 2. High reaction temperature. 3. Slow addition of cyclohexene to a pre-formed carbene solution.1. Ensure cyclohexene is present in the reaction mixture during carbene generation. 2. Maintain careful temperature control, especially during the addition of the base. 3. It is generally better to generate the carbene in the presence of the alkene.
Difficult phase separation during workup 1. Formation of a stable emulsion. 2. Presence of polymeric byproducts at the interface.1. Add a saturated solution of sodium chloride (brine) to help break the emulsion.[8] 2. Filter the mixture through a pad of Celite before attempting phase separation.
Product is contaminated with starting material (cyclohexene) 1. Incomplete reaction. 2. Insufficient amount of dichlorocarbene generated.1. Increase the reaction time or temperature (monitor by TLC or GC). 2. Ensure the correct stoichiometry of chloroform and base is used. Consider a slight excess of the carbene precursor.

Data Presentation

The following table summarizes typical yields of this compound and qualitative observations of side products under different reaction conditions, based on literature reports.

Dichlorocarbene Generation Method Base/Reagent Catalyst/Conditions Solvent Typical Yield of 7,7-dichloronorcarane (%) Observed Side Products Reference(s)
Phase-Transfer Catalysis (PTC)50% aq. NaOHBenzyltriethylammonium chlorideChloroform70-90Minimal with proper temperature control. Some tar formation possible.[7]
AnhydrousPotassium tert-butoxide-Anhydrous ether/pentane60-80Minimal if strictly anhydrous. Traces of hydrolysis products if moisture is present.[6]
Thermal DecompositionSodium TrichloroacetateHeat (reflux)Dimethoxyethane65-85Minimal side products reported.[6]
UltrasonicationMagnesiumUltrasoundAnhydrous ether/THF80-95Avoids base-mediated side reactions like saponification.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from established procedures for phase-transfer catalyzed dichlorocyclopropanation.[8]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide solution

  • Tri-n-propylamine or Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Ethanol (B145695)

  • n-Pentane (for extraction)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene (1.0 mol), chloroform (4.0 mol), the phase-transfer catalyst (0.01 mol), and ethanol (a small amount to initiate the reaction).

  • Cool the mixture to 0°C using an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (4.0 mol) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the mixture vigorously at 0°C for 20 minutes, then at room temperature for 1 hour, and finally at 50°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel with the aid of water and n-pentane.

  • Separate the organic layer. Extract the aqueous layer three times with n-pentane. If an emulsion forms, add saturated sodium chloride solution to aid in separation.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Generation of Dichlorocarbene from Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation

This protocol is based on a method that avoids the use of strong bases.[4]

Materials:

Procedure:

  • In a flask, place magnesium powder (25 mmol), cyclohexene (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous THF (4 mL).

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Irradiate the mixture with ultrasound at room temperature until all the magnesium is consumed (typically 45-60 minutes).

  • Quench the reaction by adding 15 mL of 10% aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether (3 x 8 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent.

  • The crude product can be purified by vacuum distillation.

Visualizations

Troubleshooting_Dichlorocarbene_Addition start Start: Dichlorocarbene Addition to Cyclohexene issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Low product conversion? tar_formation Significant Tar Formation issue->tar_formation Dark, viscous residue? separation_issues Phase Separation Issues issue->separation_issues Persistent emulsion? check_stirring Is stirring vigorous enough? (for PTC) low_yield->check_stirring check_carbene_conc Was carbene generated in presence of cyclohexene? tar_formation->check_carbene_conc check_brine Was saturated NaCl (brine) used? separation_issues->check_brine check_temp Was temperature controlled? check_stirring->check_temp Yes solution_stirring Increase stirring speed to create a fine emulsion. check_stirring->solution_stirring No check_reagents Are reagents pure and active? check_temp->check_reagents Yes solution_temp Maintain low temperature during base addition. check_temp->solution_temp No solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_reaction_temp Was the reaction temperature too high? check_carbene_conc->check_reaction_temp Yes solution_carbene_conc Ensure alkene is present during carbene generation. check_carbene_conc->solution_carbene_conc No solution_high_temp Improve temperature control and cooling. check_reaction_temp->solution_high_temp Yes check_filtration Are solids present at the interface? check_brine->check_filtration Yes solution_brine Add brine to help break the emulsion. check_brine->solution_brine No solution_filtration Filter through Celite before separation. check_filtration->solution_filtration Yes

Caption: Troubleshooting workflow for dichlorocarbene addition to cyclohexene.

Dichlorocarbene_Generation_and_Reaction_Pathway cluster_generation Dichlorocarbene Generation cluster_reaction Reaction Pathways chloroform Chloroform (CHCl3) trichloromethyl_anion Trichloromethyl Anion (CCl3-) chloroform->trichloromethyl_anion + Base base Base (e.g., NaOH) base->trichloromethyl_anion dichlorocarbene Dichlorocarbene (:CCl2) trichloromethyl_anion->dichlorocarbene - Cl- product 7,7-Dichloronorcarane dichlorocarbene->product + Cyclohexene hydrolysis Hydrolysis Products (e.g., CO) dichlorocarbene->hydrolysis + H2O/OH- polymerization Polymerization (Tar) dichlorocarbene->polymerization + :CCl2 cyclohexene Cyclohexene cyclohexene->product

Caption: Generation and reaction pathways of dichlorocarbene with cyclohexene.

References

Technical Support Center: Purification of 7,7-Dichlorobicyclo[4.1.0]heptane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 7,7-Dichlorobicyclo[4.1.0]heptane via distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Problem Potential Cause Recommended Solution
Product is not distilling at the expected temperature. Incorrect pressure: The vacuum level may be different from the one reported for the boiling point.Verify the accuracy of your pressure gauge. Cross-reference the observed boiling point with the vapor pressure data in the table below. Adjust the vacuum as needed.
System leak: A leak in the distillation apparatus will prevent reaching the desired vacuum.Carefully inspect all joints and connections for leaks. Ensure all glassware is properly sealed.
Thermometer placement: The thermometer bulb might not be correctly positioned.Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Product is decomposing in the distillation flask (darkening of color). Excessive heat: The distillation pot is being heated too strongly or for too long. Although specific decomposition temperature data is not readily available, prolonged exposure to high temperatures can lead to degradation.[1][2][3]Use a heating mantle with a stirrer for even heating. Heat the flask gradually. Once distillation begins, maintain the lowest temperature that allows for a steady distillation rate. Consider using a lower pressure to decrease the required boiling temperature.
Presence of impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures.Ensure the crude material has been properly worked up and neutralized to remove any residual acid or base from the synthesis. A pre-distillation wash with water or a mild bicarbonate solution may be necessary.
Distillation rate is very slow or has stopped. Insufficient heating: The heating mantle temperature is too low.Gradually increase the heating mantle temperature until a steady distillation rate is achieved.
Poor insulation: Significant heat loss from the distillation column.Insulate the distillation head and fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.
Flooding of the column: (If using a fractionating column) The vapor flow rate is too high, preventing the liquid from flowing back down the column.Reduce the heating rate to decrease the boil-up rate. Ensure the column is packed correctly and not blocked.
Received distillate is impure. Inefficient separation: The distillation was performed too quickly, or the fractionating column is not efficient enough.Slow down the distillation rate. Use a more efficient fractionating column (e.g., a Vigreux or packed column). Collect fractions and analyze their purity by GC or NMR.
Bumping/splashing: Violent boiling in the distillation flask can carry non-volatile impurities into the condenser.Use a stir bar or boiling chips for smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Contaminated receiving flask: The receiving flask was not clean or dry.Always use clean, dry glassware for collecting the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pressure for the distillation of this compound?

A1: Distillation is typically performed under reduced pressure to avoid potential thermal decomposition at its high atmospheric boiling point.[1][4] While the optimal pressure can depend on your equipment, common reported conditions are in the range of 11-15 Torr, which lowers the boiling point to approximately 77-104°C.[5][6]

Q2: What are the expected boiling points of this compound at different pressures?

A2: The boiling point of this compound is highly dependent on the pressure. The following table summarizes reported values:

Pressure Boiling Point Source
760 mmHg (Atmospheric)198 °C[4]
760 mmHg (Atmospheric)208.2 °C[1]
15 Torr103-103.5 °C[5]
11 hPa (approx. 8.25 Torr)77 °C[6]
Not Specified80 °C[7]

Q3: What are the common impurities I should be aware of before distillation?

A3: Common impurities originate from the synthesis, which typically involves the reaction of cyclohexene (B86901) with chloroform (B151607) in the presence of a base and a phase-transfer catalyst.[4][8] Potential impurities include:

  • Unreacted cyclohexene

  • Residual chloroform

  • The phase-transfer catalyst (e.g., benzyltriethylammonium chloride)[9]

  • Byproducts from side reactions

Most of these impurities can be removed by a proper aqueous workup before distillation. The phase-transfer catalyst is a salt and is non-volatile, so it will remain in the distillation flask.[9]

Q4: Is this compound stable to heat?

A4: While specific data on the decomposition temperature is not available, the common practice of distilling under reduced pressure suggests that the compound may be sensitive to prolonged heating at its atmospheric boiling point.[1][2][3][10] To minimize the risk of decomposition, it is recommended to use the lowest possible temperature and pressure for distillation.

Q5: How can I tell if my product is pure after distillation?

A5: The purity of the distilled this compound should be assessed using analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage purity.[7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any residual impurities.[9]

  • Refractive Index: The reported refractive index is around n20/D 1.503. Measuring this property can be a quick check of purity.

Experimental Protocol: Fractional Distillation under Reduced Pressure

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of Crude Material:

  • Ensure that the crude this compound has undergone an appropriate aqueous workup to remove water-soluble impurities, acids, and bases.

  • The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent. It is advisable to rinse the drying agent with a small amount of a volatile solvent (like pentane (B18724) or dichloromethane) and then remove the solvent from the filtrate using a rotary evaporator.[6]

2. Distillation Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short Vigreux column between the distillation flask and the distillation head is recommended for better separation.

  • Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).

  • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Place the thermometer correctly in the distillation head.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-15 Torr).

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling foreshots in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the expected boiling point for the given pressure, change to a clean, pre-weighed receiving flask to collect the main product fraction.

  • Continue distillation at a steady rate (e.g., 1-2 drops per second) until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Stop heating and allow the apparatus to cool down to room temperature before carefully and slowly re-introducing air into the system.

4. Product Analysis:

  • Weigh the collected product to determine the yield.

  • Analyze the purity of the product using GC, NMR, and/or refractive index measurements.

Diagrams

TroubleshootingWorkflow cluster_start Initiate Distillation cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_checks Verification & Actions cluster_end Completion start Start Distillation problem Issue Encountered? start->problem no_distillate No/Slow Distillation problem->no_distillate Yes decomposition Decomposition (Darkening) problem->decomposition impure Impure Distillate problem->impure end Successful Purification problem->end No check_pressure Check Vacuum & Leaks no_distillate->check_pressure check_heat Adjust Heating no_distillate->check_heat check_setup Verify Apparatus Setup no_distillate->check_setup decomposition->check_heat check_workup Ensure Proper Workup decomposition->check_workup impure->check_setup check_rate Adjust Distillation Rate impure->check_rate check_pressure->problem Re-evaluate check_heat->problem Re-evaluate check_setup->problem Re-evaluate check_workup->problem Re-evaluate check_rate->problem Re-evaluate

Caption: Troubleshooting workflow for distillation issues.

References

dealing with emulsions during the workup of 7,7-Dichlorobicyclo[4.1.0]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with emulsion formation during the workup phase of 7,7-Dichlorobicyclo[4.1.0]heptane synthesis.

Troubleshooting Guide: Dealing with Emulsions

Emulsions are a common challenge during the aqueous workup of the dichlorocyclopropanation of cyclohexene, leading to difficult phase separation and potential loss of product. This guide provides a step-by-step approach to prevent and resolve these issues.

Question: I'm consistently getting a stubborn emulsion during the workup of my this compound synthesis. How can I break it?

Answer:

Emulsion formation in this synthesis is often due to the presence of the phase-transfer catalyst, vigorous stirring, and the basic aqueous solution. Here is a systematic approach to breaking these emulsions:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling of the funnel can sometimes encourage the layers to separate on their own.

  • "Salting Out" - The Brine Wash: This is the most frequently recommended and effective method. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the solubility of the organic components in the aqueous layer and increasing the density difference between the two phases.[1][2][3]

  • Filtration through Celite: If the emulsion is persistent and suspected to be stabilized by fine solid particles, filtration can be an effective solution.[4][5] Pass the entire emulsified mixture through a pad of Celite in a filter funnel. The Celite acts as a filter aid, breaking up the emulsion and allowing the distinct organic and aqueous layers to be collected in the filtrate.[5]

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the phases. This is a mechanical method that can be very effective for small-scale reactions.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the extraction solvent but has a different density can sometimes disrupt the emulsion. For instance, if using pentane (B18724) for extraction, a small amount of diethyl ether could be added.

  • Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by reducing the viscosity of the liquids.[6] However, exercise caution to avoid pressure buildup and potential loss of volatile solvents.

Frequently Asked Questions (FAQs)

Q1: What causes the emulsion to form in the first place?

A1: Several factors can contribute to emulsion formation in this specific synthesis:

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tri-n-propylamine or benzyltriethylammonium chloride, which has surfactant-like properties, can stabilize the interface between the organic and aqueous layers.[7]

  • Vigorous Stirring/Shaking: While necessary for the reaction, vigorous agitation during the reaction and initial extraction can create a fine dispersion of one liquid within the other.[7]

  • High pH: The use of a concentrated sodium hydroxide (B78521) solution increases the viscosity of the aqueous phase, which can contribute to the stability of the emulsion.

Q2: Can I prevent the emulsion from forming altogether?

A2: While complete prevention can be difficult, you can take steps to minimize its formation:

  • Gentle Initial Extraction: During the workup, perform the initial washes with gentle inversions of the separatory funnel rather than vigorous shaking.

  • Pre-emptive Brine Wash: Use brine for the initial wash instead of deionized water.

  • Solvent Choice: While chloroform (B151607) is typically used in the reaction, the choice of extraction solvent during workup (e.g., pentane, diethyl ether) can influence emulsion stability.

Q3: How much brine should I add to break the emulsion?

A3: There is no exact amount, but a good starting point is to add a volume of saturated brine equal to about 10-20% of the total volume of the mixture in the separatory funnel. Gently invert the funnel several times and observe if the layers begin to separate. More can be added if necessary.

Q4: Will adding brine affect the purity of my final product?

A4: Adding a saturated sodium chloride solution should not negatively impact the purity of your this compound. In fact, it can help by reducing the amount of water and water-soluble impurities in the organic layer. The final drying step with an agent like anhydrous sodium sulfate (B86663) will remove any residual water.

Q5: I filtered through Celite, but the layers are still not separating well. What should I do next?

A5: If Celite filtration alone is not sufficient, a combination of methods may be necessary. After filtration, transfer the filtrate to a separatory funnel and then perform a brine wash. The filtration should have removed the solid particles stabilizing the emulsion, making the brine wash more effective.

Data Presentation

Troubleshooting TechniquePrinciple of ActionEstimated Time for SeparationPotential Impact on YieldKey Considerations
Standing/Gentle Swirling Gravitational Separation10 - 30 minutesMinimalSimplest method, but often insufficient for stubborn emulsions.
Addition of Saturated NaCl (Brine) Increases ionic strength of the aqueous phase, "salting out"1 - 10 minutesCan improve yield by reducing product solubility in the aqueous layer.Most common and highly effective method.[1][2]
Filtration through Celite Removes solid particles that stabilize the emulsion.[5]Immediate upon filtrationCan improve yield by recovering product trapped in the emulsion.Particularly effective for emulsions with suspended solids.[5]
Centrifugation Mechanical force accelerates phase separation.[6]5 - 15 minutesMinimalRequires access to a centrifuge; very effective for small volumes.[6]
Addition of a Different Solvent Alters the properties of the organic phase to disrupt the emulsion.VariablePotential for minor loss if the added solvent needs to be removed.Choose a solvent that is easily removable and compatible with your product.
Gentle Heating Reduces the viscosity of the liquids, aiding separation.[6]VariableRisk of product degradation or solvent loss if overheated.Use with caution, especially with volatile solvents.[6]

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from established literature procedures.[1][8]

Materials:

  • Cyclohexene

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Tri-n-propylamine (or other suitable phase-transfer catalyst)

  • Ethanol

  • n-Pentane (or other suitable extraction solvent)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, combine cyclohexene, tri-n-propylamine, chloroform, and a small amount of ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled, concentrated aqueous solution of sodium hydroxide to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, continue stirring at 0 °C for 20 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 1 hour.

  • Heat the mixture to 50 °C and stir for an additional 3 hours.

  • After cooling the reaction mixture, evaporate the chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with water and n-pentane.

  • Separate the organic layer.

  • Extract the aqueous layer three times with n-pentane.

  • If an emulsion forms , add saturated sodium chloride solution to the separatory funnel and gently invert to break the emulsion.[1][2]

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to yield the crude product.

  • The crude product can be purified by vacuum distillation.

Mandatory Visualization

Emulsion_Troubleshooting_Workflow start Emulsion Formed During Workup wait Allow to Stand (10-20 min) start->wait check_separation Phases Separated? wait->check_separation brine Add Saturated NaCl (Brine) celite Filter through Celite brine->celite If still emulsified solvent Add a Different Organic Solvent brine->solvent Alternative heat Gentle Heating brine->heat Alternative brine->check_separation centrifuge Centrifuge the Mixture celite->centrifuge Alternative celite->check_separation centrifuge->check_separation solvent->check_separation heat->check_separation check_separation->brine No success Proceed with Workup check_separation->success Yes failure Combine Methods or Re-evaluate check_separation->failure Persistent Emulsion

Caption: Troubleshooting workflow for resolving emulsions during workup.

References

Technical Support Center: Optimizing Stirring Speed in Phase Transfer Catalysis (PTC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing stirring speed for phase transfer catalysis (PTC) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during PTC reactions related to stirring and agitation.

Q1: My PTC reaction is showing a low or inconsistent yield. Could the stirring speed be the cause?

A1: Yes, inadequate or improper stirring is a common cause of low and irreproducible yields in PTC reactions. Since these reactions occur at the interface of two immiscible phases, the efficiency of mixing is critical.[1][2]

  • Problem: Insufficient stirring can lead to a small interfacial area between the aqueous and organic phases. This limits the transfer of the reactant from one phase to another, slowing down the reaction rate and leading to lower yields.[3][4]

  • Solution: Gradually increase the stirring speed. This enhances mass transfer and increases the probability of molecular collisions, which can improve the reaction yield.[1][2] However, be aware that beyond a certain point, further increases in stirring speed may not significantly improve the rate and could even be detrimental in some cases.[5]

Q2: I've increased the stirring speed, but my reaction rate is not improving. What should I do?

A2: If increasing the stirring speed does not improve the reaction rate, it's possible that the reaction is no longer limited by mass transfer.

  • Problem: The reaction may be kinetically controlled, meaning the intrinsic rate of the chemical reaction in the organic phase is the limiting factor, not the transfer of reactants between phases.[4][6]

  • Solution: Once you have reached a stirring speed where the reaction rate is no longer dependent on further increases, you have likely overcome mass transfer limitations.[7] At this point, focus on optimizing other parameters such as temperature, catalyst concentration, or solvent choice to improve the reaction rate.[2]

Q3: Can excessive stirring be detrimental to my PTC reaction?

A3: In some cases, yes. While vigorous stirring is generally beneficial, extremely high stirring speeds can have negative effects.

  • Problem: Excessive stirring can lead to the formation of stable emulsions, making phase separation and product workup difficult.[8] In some specific reactions, very high shear forces could potentially degrade the catalyst or reactants. Additionally, it can cause the liquid to be distributed on the walls of the reactor, which may not be beneficial for the reaction.

  • Solution: Visually monitor the reaction mixture. If a stable emulsion forms, reduce the stirring speed. The optimal stirring speed is one that ensures good mixing without creating workup problems. It is important to find the balance for optimal mixing while minimizing energy consumption.

Q4: My stir bar is struggling to mix the reaction effectively. What are my options?

A4: This is a common issue, especially with viscous mixtures or larger scale reactions.

  • Problem: A small or weak stir bar may not be able to create a sufficient vortex to ensure proper mixing of the two phases.[9] The stir bar may also get stuck if solid materials are present.

  • Solution:

    • Ensure the flask is close to the stir plate.

    • Use a larger, more powerful stir bar (e.g., a "football" shaped stir bar for round-bottom flasks).

    • Use a more powerful stir plate.

    • For larger or more viscous reactions, consider using an overhead mechanical stirrer for more efficient and powerful agitation.[9]

Q5: How does the type of impeller affect the mixing in a PTC reaction?

A5: The design of the impeller can significantly impact the flow pattern and mixing efficiency in a reactor.

  • Problem: Different impeller designs generate different flow patterns (e.g., axial vs. radial flow). An inappropriate impeller may not create sufficient interfacial area or may create dead zones in the reactor where mixing is poor.

  • Solution: The choice of impeller depends on the specific reaction system.

    • Axial flow impellers (e.g., marine propellers, pitched blade turbines) are often effective for homogenizing two immiscible liquids.[10]

    • Radial flow impellers (e.g., Rushton turbines) are good for gas dispersion.

    • For challenging systems, a combination of impellers may be necessary to ensure good mixing throughout the reactor.[11]

Quantitative Data on Stirring Speed

The following tables summarize the effect of stirring speed on reaction outcomes in specific PTC systems.

Table 1: Effect of Stirring Speed on the Observed Rate Constant of Dichlorocarbene Addition to Styrene

Stirring Speed (rpm)Observed Rate Constant (k_obs x 10^4 s^-1)
0~0.2
200~1.0
400~1.8
600~2.5
800~2.8
900~2.9

Reaction Conditions: 1.5 ml of styrene, 20 ml of 40% w/w aqueous sodium hydroxide, 44.4 mg of triethylbenzylammonium chloride, 10 ml of chloroform, at 40°C. Data extracted from a graphical representation in[6].

Table 2: Effect of Stirring Speed on the Conversion of 1-Phenylethanol

Stirring Speed (rpm)Conversion (%)
200~35
400~45
600~50
800~52
1000~52

Reaction Conditions: 0.008 mol of 1-phenylethanol, 0.016 mol of cyclohexene, 5 wt% Pd/C catalyst, at 80°C for 5 minutes. Data extracted from a graphical representation in[12].

Experimental Protocols

Protocol for Determining Optimal Stirring Speed in a PTC Reaction

This protocol outlines a general procedure to determine the optimal stirring speed for a given phase transfer catalysis reaction.

  • Reaction Setup:

    • Set up the reaction in a round-bottom flask or a jacketed reactor with a magnetic stir bar or an overhead stirrer.

    • Ensure the reactor is properly charged with the organic solvent, the aqueous phase, the substrate, and the phase transfer catalyst.

  • Initial Stirring Speed:

    • Start the reaction with a moderate stirring speed (e.g., 200-300 rpm). The goal is to create a vortex that disturbs the interface between the two phases.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples from the organic phase at regular intervals.

    • Analyze the samples using an appropriate technique (e.g., GC, HPLC, TLC) to determine the concentration of the product or the disappearance of the starting material.

  • Varying Stirring Speed:

    • Run a series of experiments where the only variable is the stirring speed. Increase the speed in increments (e.g., 200 rpm, 400 rpm, 600 rpm, 800 rpm, 1000 rpm).[6][12]

    • For each stirring speed, determine the initial reaction rate or the product yield after a fixed amount of time.

  • Data Analysis:

    • Plot the reaction rate or yield as a function of the stirring speed.

    • Identify the point at which the reaction rate or yield no longer significantly increases with an increase in stirring speed. This indicates that the reaction is no longer limited by mass transfer.[7]

  • Optimal Stirring Speed Selection:

    • The optimal stirring speed is the lowest speed at which the maximum reaction rate is achieved.[7] Operating at this speed ensures that the reaction is not mass-transfer limited and avoids potential issues with emulsion formation or excessive energy consumption.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Optimization A 1. Assemble Reactor with Stirring Apparatus B 2. Charge Reactants, Solvents, and Catalyst A->B C 3. Set Initial Stirring Speed (e.g., 200 rpm) B->C D 4. Monitor Reaction Progress (e.g., GC, HPLC) C->D E 5. Incrementally Increase Stirring Speed in Subsequent Runs D->E F 6. Repeat Monitoring for Each Speed E->F G 7. Plot Reaction Rate/Yield vs. Stirring Speed F->G H 8. Identify Mass Transfer Limitation Region G->H I 9. Determine Optimal Stirring Speed H->I

Caption: Experimental workflow for optimizing stirring speed in PTC.

Troubleshooting_Stirring_Issues Start Low Yield or Slow Reaction Q1 Is the stirring vigorous enough to create a vortex? Start->Q1 A1_Yes Increase Stirring Speed Q1->A1_Yes No Q2 Does increasing speed improve the rate? Q1->Q2 Yes A1_Yes->Q2 A1_No Check Stir Bar/Plate/Overhead Stirrer A1_No->Q1 A2_Yes Continue to increase until rate plateaus Q2->A2_Yes Yes A2_No Reaction is likely not mass-transfer limited. Optimize other parameters (temp, conc.) Q2->A2_No No Q3 Is a stable emulsion forming? A2_Yes->Q3 A3_Yes Reduce Stirring Speed Q3->A3_Yes Yes A3_No Optimal stirring range achieved Q3->A3_No No

Caption: Troubleshooting logic for stirring issues in PTC reactions.

References

effect of temperature on the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane. The information focuses on the critical role of temperature in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the addition of dichlorocarbene (B158193) to cyclohexene.[1][2] Dichlorocarbene (:CCl₂) is a highly reactive intermediate that is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide.[3][4] To facilitate the reaction between the aqueous base and the organic reagents, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride is often employed.[2]

Q2: How does temperature affect the synthesis of this compound?

A2: Temperature has a significant impact on the reaction rate, yield, and purity of the final product. Generally, increasing the temperature accelerates the reaction.[5] However, excessively high temperatures can lead to the formation of undesirable side products and tar, which can complicate purification and reduce the overall yield.[5] Many procedures recommend a period of cooling at the beginning of the reaction, followed by a gradual increase to room temperature and then gentle heating.[6][7]

Q3: What is the optimal temperature range for this synthesis?

A3: The optimal temperature profile often involves multiple stages. A common approach is to initiate the reaction at a low temperature, typically 0 °C, especially during the addition of the base.[6][7] This is followed by a period of stirring at room temperature, and then heating to around 50-80 °C to drive the reaction to completion.[5][6][7] The exact temperatures and durations can vary depending on the specific protocol and scale of the reaction.

Q4: What happens if the initial reaction temperature is too high?

A4: Starting the reaction at a high temperature can lead to an uncontrolled, exothermic reaction. This can result in the formation of significant amounts of byproducts and a decrease in the selectivity for the desired this compound. The highly reactive dichlorocarbene can polymerize or engage in other side reactions at elevated temperatures.[5]

Q5: What are the consequences of insufficient heating in the later stages of the reaction?

A5: If the reaction mixture is not adequately heated after the initial phase, the reaction may not go to completion, resulting in a low conversion of the starting material (cyclohexene) and a lower overall yield of the product. One study noted that at room temperature, the conversion was less than 10%, which increased to 40% upon heating to 80 °C.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield Incorrect temperature profile: The reaction may have been conducted at too low a temperature, leading to poor conversion.Ensure the reaction is gently heated (e.g., to 50 °C) after the initial low-temperature phase to drive it to completion.[6][7]
Inefficient dichlorocarbene formation: The temperature may be too low for the efficient generation of dichlorocarbene.Gradually increase the temperature after the initial addition of base to facilitate carbene formation.
Formation of a dark, tarry substance Excessively high reaction temperature: High temperatures can cause the polymerization of dichlorocarbene.[5]Carefully control the temperature, especially during the exothermic addition of the base. Use an ice bath to maintain a low initial temperature. Avoid aggressive heating in the later stages.
Difficult product purification Presence of multiple byproducts: This can be a result of poor temperature control, leading to side reactions.Adhere to a staged temperature protocol: initial cooling, followed by a gradual warm-up and controlled heating. This can improve the selectivity of the reaction.
Inconsistent results between batches Poor temperature monitoring and control: Fluctuations in temperature can lead to variability in reaction outcomes.Use a reliable thermometer to monitor the internal temperature of the reaction mixture and a controlled heating source (e.g., an oil bath) for consistent temperature management.[6]

Data Presentation

Effect of Temperature on Reaction Conversion

TemperatureConversion of CyclohexeneObservationsReference
Room Temperature< 10%Low reaction rate.[5]
80 °C40%Increased conversion, but with the formation of tar.[5]
90 °C-Clogging of the reactor was observed.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene, chloroform, and a phase-transfer catalyst (e.g., tri-n-propylamine or benzyltriethylammonium chloride).

  • Initial Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: While vigorously stirring the mixture and maintaining the temperature at 0 °C, slowly add a pre-cooled aqueous solution of sodium hydroxide through the dropping funnel.

  • Low-Temperature Stirring: Continue to stir the mixture vigorously at 0 °C for approximately 20-30 minutes after the addition is complete.

  • Warming and Heating: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for about 1 hour. Subsequently, heat the mixture to 50 °C and maintain this temperature for 3 hours with continued stirring.

  • Workup and Purification: After cooling the reaction mixture, the product is typically isolated by extraction with a suitable organic solvent (e.g., pentane (B18724) or ether), followed by drying of the organic phase and removal of the solvent. The crude product can then be purified by distillation under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Stages cluster_workup Product Isolation A Combine Cyclohexene, Chloroform, and PTC B Cool to 0 °C A->B Initial Cooling C Add NaOH Solution (maintain 0 °C) B->C Exothermic Step D Stir at 0 °C (20-30 min) C->D E Warm to Room Temp (stir for 1 hr) D->E Gradual Warming F Heat to 50 °C (stir for 3 hrs) E->F Heating Phase G Workup (Extraction, Drying) F->G H Purification (Distillation) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

temp_effect_relationship cluster_low_temp Low Temperature (e.g., 0°C) cluster_high_temp High Temperature (e.g., >80°C) Temp Reaction Temperature LowRate Slow Reaction Rate Temp->LowRate LowSide Fewer Side Products Temp->LowSide HighRate Fast Reaction Rate Temp->HighRate HighSide Increased Tar Formation Temp->HighSide LowYield Low Conversion LowRate->LowYield Optimal Optimal Temperature (e.g., 50°C) LowSide->Optimal HighYield Higher Conversion HighRate->HighYield HighYield->Optimal

Caption: Logical relationship between temperature and reaction outcomes.

References

Dichlorocarbene Generation from Chloroform: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the choice of base and reaction conditions for the generation of dichlorocarbene (B158193) from chloroform (B151607). Find answers to frequently asked questions and troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used to generate dichlorocarbene from chloroform?

The most common method for generating dichlorocarbene (:CCl₂) involves the reaction of chloroform (CHCl₃) with a strong base.[1] The choice of base is critical and depends on the substrate's sensitivity and the desired reaction conditions (e.g., biphasic or anhydrous). Commonly used bases include:

  • Aqueous Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH): These are inexpensive and readily available.[2] They are typically used in a biphasic system with an organic solvent and a phase-transfer catalyst (PTC).[3][4] This is one of the most practical and widely used methods.[5]

  • Potassium tert-butoxide (t-BuOK): This is a very strong, non-nucleophilic base often used for reactions requiring anhydrous conditions.[2][3]

  • Sodium Methoxide (NaOMe): While more commonly associated with generating dichlorocarbene from ethyl trichloroacetate, it can also be used with chloroform.[4]

Q2: What is the mechanism of dichlorocarbene formation using a strong base?

The reaction proceeds via a two-step mechanism known as alpha-elimination:[6]

  • Deprotonation: The strong base abstracts the acidic proton from chloroform, forming the trichloromethyl anion (⁻CCl₃).[1][7]

  • Alpha-Elimination: The unstable trichloromethyl anion spontaneously expels a chloride ion (Cl⁻) to yield the neutral, but highly reactive, dichlorocarbene intermediate (:CCl₂).[7][8]

Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A phase-transfer catalyst is essential when using an aqueous solution of a base like NaOH with a substrate dissolved in an organic solvent. The base is typically insoluble in the organic phase where the chloroform and substrate are located.[9]

  • Function: The PTC, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[4][5][9] This allows the deprotonation of chloroform to occur in the same phase as the substrate, enabling the reaction to proceed efficiently.

  • When to Use: A PTC is required for biphasic reactions involving an aqueous inorganic base and an organic solvent. It avoids the need for anhydrous conditions and uses inexpensive reagents.[5]

Troubleshooting Guide

Problem: Low or no yield of the desired dichlorocyclopropane product.

Possible Cause Troubleshooting Steps
Inefficient Mixing In biphasic systems (e.g., aq. NaOH/organic solvent), vigorous stirring is crucial to maximize the interfacial area between the two phases, allowing the PTC to work effectively. Switch from magnetic stirring to a mechanical overhead stirrer for larger scale reactions.[5]
Inactive Catalyst The phase-transfer catalyst can degrade over time. Ensure you are using a high-quality, pure PTC. Consider using a fresh bottle or a different PTC.
Insufficient Base Strength Ensure the base is strong enough to deprotonate chloroform.[10] If using aqueous NaOH or KOH, use a concentrated solution (e.g., 50% w/w).[5]
Reaction Temperature Too Low While the initial addition of base is often done at low temperatures (0-10 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated (e.g., 60°C) to proceed to completion.[5][11] Monitor the reaction by TLC or GC to determine the optimal temperature profile.
Hydrolysis of Dichlorocarbene Dichlorocarbene can be hydrolyzed by water, especially in the presence of excess hydroxide. Ensure the substrate (alkene) is present to trap the carbene as it is formed. The rate of carbene formation should not exceed the rate of its reaction with the alkene.

Problem: Formation of side products or degradation of starting material.

Possible Cause Troubleshooting Steps
Base-Sensitive Substrate Strong bases like NaOH or t-BuOK can react with sensitive functional groups (e.g., esters, ketones) on the starting material.[5] This can lead to saponification, aldol (B89426) condensation, or other side reactions.[12]
Alternative Generation Method If your substrate is base-sensitive, consider an alternative method for dichlorocarbene generation that does not involve a strong base. One such method is the ultrasound-assisted reaction of carbon tetrachloride with magnesium, which proceeds under neutral conditions.[3][12]
Reaction Temperature Too High Excessive heat can lead to decomposition of the product or starting material and promote side reactions. Maintain careful temperature control, especially during the exothermic addition of the base.[5]

Data Presentation

Comparison of Common Conditions for Dichlorocyclopropanation
SubstrateBaseCatalyst/SolventTimeYield (%)Reference
Styrene50% aq. NaOHTEBA / Chloroform4 h78[13]
Cyclohexene (B86901)50% aq. NaOHBTEAC / Chloroform4-6 hHigh[5]
Cyclohexene50% aq. NaOHTEBA / Chloroform3 h60[13]

TEBA: Triethylbenzylammonium chloride; BTEAC: Benzyltriethylammonium chloride.

Experimental Protocols

Protocol: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis

This protocol describes the dichlorocyclopropanation of cyclohexene using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.[5]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and BTEAC (2.3 g, 0.01 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) via the addition funnel over 1-2 hours. It is critical to maintain the internal temperature below 10 °C during the addition as the reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.

  • Monitor the reaction progress using TLC or GC analysis.

  • Upon completion, quench the reaction by slowly adding 200 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.

Visualizations

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Combine Alkene, Chloroform, and PTC in Flask B Cool Mixture to 0-5 °C A->B 1. C Slowly Add 50% aq. NaOH (Maintain T < 10 °C) B->C 2. D Stir Vigorously at Room Temperature (4-6 hours) C->D 3. E Quench with Water D->E 4. F Separate Layers & Extract Aqueous Phase E->F 5. G Combine Organic Layers, Wash, and Dry F->G 6. H Filter & Concentrate G->H 7. I Purify Product (e.g., Distillation) H->I 8.

Caption: Experimental workflow for dichlorocarbene generation and cyclopropanation using PTC.

G cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions Check cluster_substrate Substrate Compatibility start Low Yield Observed c1 Is Base Concentration Sufficient (e.g., 50%)? start->c1 c2 Is PTC Active and Pure? start->c2 p1 Is Stirring Sufficiently Vigorous? start->p1 p2 Is Reaction Temperature Optimal? start->p2 s1 Is Substrate Base-Sensitive? start->s1 sol2 Use Fresh, Concentrated Base Solution c1->sol2 If No sol3 Use Fresh PTC c2->sol3 If No sol1 Increase Stirring Rate (Use Mechanical Stirrer) p1->sol1 If No sol4 Optimize Temperature (Monitor by TLC/GC) p2->sol4 If Not Optimized sol5 Consider Alternative, Non-Basic Method s1->sol5 If Yes

Caption: Troubleshooting flowchart for low yield in dichlorocyclopropanation reactions.

References

Technical Support Center: Dichlorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion in dichlorocyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating dichlorocarbene (B158193) for cyclopropanation, and what are their key differences?

A1: The three most prevalent methods for generating dichlorocarbene (:CCl₂) are Phase-Transfer Catalysis (PTC), thermal decomposition of sodium trichloroacetate (B1195264), and the use of ethyl trichloroacetate with a strong base. Each method has distinct advantages and disadvantages regarding reaction conditions, substrate compatibility, and scalability.

MethodDichlorocarbene PrecursorBase/ConditionsTypical Solvent(s)Key AdvantagesKey Disadvantages
Phase-Transfer Catalysis (PTC) Chloroform (B151607) (CHCl₃)Concentrated aq. NaOH or KOHBiphasic (e.g., Dichloromethane/Water)Cost-effective, scalable, tolerates some moisture.[1]Requires vigorous stirring, strong basic conditions may not suit sensitive substrates.[1]
Thermal Decomposition Sodium Trichloroacetate (Cl₃CCOONa)Heat (reflux)Anhydrous aprotic (e.g., DME)Neutral and anhydrous conditions, suitable for base-sensitive substrates.[1]Requires high temperatures, yields can be variable.[1]
From Ester & Base Ethyl Trichloroacetate (Cl₃CCO₂Et)Sodium Methoxide (B1231860) (NaOMe)Anhydrous organic (e.g., Pentane)Milder than PTC, high yields, single organic phase.[1]Requires strictly anhydrous conditions, more expensive reagents.[1]

Q2: My dichlorocyclopropanation reaction has a low conversion rate. What are the general factors I should investigate first?

A2: Low conversion in dichlorocyclopropanation can often be attributed to a few key areas. A systematic check of the following is recommended:

  • Reagent Quality: Ensure the purity of your alkene, the dichlorocarbene precursor (e.g., chloroform should be ethanol-free), and the freshness/activity of the base and catalyst.

  • Reaction Conditions: Temperature, reaction time, and stirring rate are critical. Inadequate mixing in biphasic systems (like PTC) is a common cause of low yield.

  • Inert Atmosphere: For methods requiring anhydrous conditions, ensure a properly inert atmosphere (e.g., under nitrogen or argon) to prevent quenching of reactive intermediates.

  • Substrate Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic dichlorocarbene. Electron-deficient alkenes may require more forcing conditions or alternative methods.[2]

Troubleshooting Guide: Low Conversion

This guide provides solutions to specific issues you may encounter during your dichlorocyclopropanation experiments.

Problem 1: Low or no product formation in a Phase-Transfer Catalysis (PTC) reaction.

  • Question: I am using the standard chloroform/NaOH PTC method, but my starting material is mostly unreacted. What could be the problem?

  • Answer:

    • Insufficient Mixing: This is a very common issue in PTC reactions. The reaction occurs at the interface of the organic and aqueous layers, so vigorous stirring is essential. If you are using a magnetic stirrer, ensure the stir bar is providing adequate agitation. For larger scale reactions, mechanical stirring is recommended.[3]

    • Inactive Catalyst: The phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC) can degrade over time. Ensure you are using a fresh, high-quality catalyst.

    • Low Concentration of Base: The concentration of the aqueous sodium hydroxide (B78521) solution is crucial. Typically, a 50% (w/w) solution is used to effectively deprotonate the chloroform.

    • Reaction Temperature: While these reactions are often exothermic, some systems may require gentle heating (e.g., 40-50 °C) to initiate or improve the rate. However, excessive heat can lead to carbene decomposition.

Problem 2: The reaction is sluggish or incomplete when using the thermal decomposition of sodium trichloroacetate.

  • Question: My reaction with sodium trichloroacetate is very slow, and the conversion is poor. How can I improve it?

  • Answer:

    • Insufficient Temperature: This method requires elevated temperatures to induce decarboxylation and generate the dichlorocarbene. Ensure your reaction is heated to a vigorous reflux in a suitable high-boiling solvent like dimethoxyethane (DME).[1]

    • Wet Reagents/Solvent: Sodium trichloroacetate is hygroscopic. Any moisture in the reagents or solvent will consume the generated dichlorocarbene. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.[1]

    • Poor Quality Sodium Trichloroacetate: Use high-purity, anhydrous sodium trichloroacetate for the best results.

Problem 3: I am observing significant byproduct formation.

  • Question: My NMR spectrum shows my desired product, but also several other significant peaks. What are the likely side reactions?

  • Answer: The nature of the byproducts can give clues about what is going wrong:

    • Hydrolysis of Dichlorocarbene: If water is present, dichlorocarbene can be hydrolyzed to carbon monoxide. This is more prevalent in methods that are not strictly anhydrous.

    • Reaction with Solvent: Dichlorocarbene is highly reactive and can react with certain solvents. For example, it can insert into C-H bonds.

    • Formation of Chloroform Decomposition Products: Under strongly basic conditions, chloroform can undergo other reactions if the dichlorocarbene is not efficiently trapped by the alkene.

    • Substrate-Specific Side Reactions: With certain substrates, such as those containing carboxylic acid groups, the dichlorocarbene may react with the functional group in addition to the double bond.[4] For example, with betulonic acid, the formation of a dichloromethyl ester and an acid chloride have been observed.[4]

Problem 4: Low yield when using an electron-deficient alkene.

  • Question: I am trying to cyclopropanate an α,β-unsaturated ester, and the yield is very low. Why is this and what can I do?

  • Answer: Dichlorocarbene is an electrophilic species and therefore reacts more readily with electron-rich alkenes. Electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, are less nucleophilic and thus react more slowly. This slow reaction can allow for competing side reactions of the dichlorocarbene to occur, leading to lower yields.[5][6]

    • To improve the yield, you can try the following:

      • Increase the concentration of the dichlorocarbene precursor: Using a larger excess of the carbene source can help to favor the desired reaction.

      • Use a more reactive method for carbene generation: The use of ethyl trichloroacetate with sodium methoxide is often more effective for less reactive alkenes as it can provide a higher concentration of the carbene in the organic phase.[1]

      • Consider alternative catalysts or reaction conditions: For particularly challenging substrates, specialized catalysts or reaction conditions may be necessary.[7]

Quantitative Data

The yield of dichlorocyclopropanation is highly dependent on the substrate, reaction conditions, and the method used for carbene generation. The following tables provide some representative yields.

Table 1: Dichlorocyclopropanation Yields using Phase-Transfer Catalysis (PTC)

AlkeneCatalystConditionsYield (%)Reference
1,3-Butadiene (B125203)TEBACHCl₃, 50% NaOH, 40-50°C~65[8]
Methyl BetulonateTEBACCHCl₃, NaOH (solid), rtQuantitative[4]

Table 2: Dichlorocyclopropanation Yields using Thermal Decomposition of Sodium Trichloroacetate

AlkeneSolventTemperatureYield (%)Reference
1,3-ButadieneDiglyme/TriglymeRefluxModerate to Good[8]

Table 3: Dichlorocyclopropanation Yields using Ethyl Trichloroacetate and Sodium Methoxide

AlkeneSolventTemperatureYield (%)Reference
DihydropyranPentane0°C to rt68-75[1]
Ethyl UndecylenateNot SpecifiedNot Specified82[1]
CarvoneNot SpecifiedNot Specified75[1]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of 1,3-Butadiene using Phase-Transfer Catalysis [8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add a solution of 1,3-butadiene in chloroform.

  • Catalyst and Base Addition: Add a catalytic amount of benzyltriethylammonium chloride (TEBA). Through the addition funnel, slowly add a concentrated aqueous solution of sodium hydroxide while stirring vigorously.

  • Reaction: Maintain the reaction temperature at approximately 40-50°C with vigorous stirring for several hours. Monitor the reaction progress by GC.

  • Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with chloroform.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Protocol 2: Dichlorocyclopropanation of 1,3-Butadiene via Thermal Decomposition of Sodium Trichloroacetate [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add an excess of 1,3-butadiene, sodium trichloroacetate, and a high-boiling aprotic solvent (e.g., diglyme).

  • Reaction: Heat the suspension to reflux under a nitrogen atmosphere for several hours to induce the thermal decomposition of the sodium trichloroacetate.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

  • Purification: Carefully distill the filtrate to remove excess 1,3-butadiene and the solvent. The residue can then be purified by fractional distillation under reduced pressure.

Protocol 3: Dichlorocyclopropanation of Dihydropyran using Ethyl Trichloroacetate and Sodium Methoxide [1]

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide under a nitrogen atmosphere.

  • Reagent Addition: Add dihydropyran and anhydrous pentane. Cool the stirred mixture in an ice-water bath.

  • Carbene Precursor Addition: Add ethyl trichloroacetate from the dropping funnel over a period of 3-4 minutes.

  • Reaction: Stir the reaction mixture for 6 hours at ice-bath temperature, then allow it to warm to room temperature and continue stirring overnight.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with petroleum ether.

  • Washing and Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation, and the crude product can be purified by vacuum distillation.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed reagent_quality Check Reagent Quality (Alkene, Precursor, Base, Catalyst) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Stirring, Time) reagent_quality->reaction_conditions Reagents OK reagent_solution Solution: - Use fresh, pure reagents - Check catalyst activity reagent_quality->reagent_solution Issue Found atmosphere Ensure Inert Atmosphere (if required) reaction_conditions->atmosphere Conditions OK conditions_solution Solution: - Increase stirring speed - Optimize temperature - Increase reaction time reaction_conditions->conditions_solution Issue Found substrate_reactivity Consider Substrate Reactivity (Electron-rich vs. Electron-deficient) atmosphere->substrate_reactivity Atmosphere OK atmosphere_solution Solution: - Use dry solvents/reagents - Purge with N2/Ar atmosphere->atmosphere_solution Issue Found substrate_solution Solution: - Use more forcing conditions - Change carbene generation method substrate_reactivity->substrate_solution Issue Found end Conversion Improved substrate_reactivity->end

Caption: A logical workflow for troubleshooting low conversion in dichlorocyclopropanation reactions.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) PTC Phase-Transfer Catalyst (Q⁺X⁻) NaOH->PTC OH⁻ transfer to organic phase Alkene Alkene Product Dichlorocyclopropane Alkene->Product [2+1] Cycloaddition CHCl3 CHCl₃ Interface Interface Reaction OH⁻ + CHCl₃ ⇌ ⁻CCl₃ + H₂O CHCl3->Interface PTC->Interface Carbene_Formation α-elimination ⁻CCl₃ → :CCl₂ + Cl⁻ Interface->Carbene_Formation Carbene_Formation->Product

Caption: The experimental workflow for Phase-Transfer Catalyzed (PTC) dichlorocyclopropanation.

References

Technical Support Center: Analysis of Crude 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,7-Dichlorobicyclo[4.1.0]heptane. The following information will assist in identifying potential impurities in crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via phase-transfer catalysis?

A1: The most common impurities originate from unreacted starting materials, byproducts of side reactions, and residual catalyst. These include:

  • Unreacted Starting Materials: Cyclohexene (B86901) and chloroform (B151607).

  • Solvents: Residual solvents from the reaction or workup, such as dichloromethane (B109758) or benzene, may be present.[1]

  • Byproducts: Toluene can be an undesirable byproduct of the synthesis.[1] Other potential byproducts include cyclohexene oxide and isomeric cycloheptadienes.

  • Catalyst Residue: The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, can sometimes be carried through the workup.[2]

Q2: What analytical techniques are recommended for identifying these impurities?

A2: The primary analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][3]

Q3: How can I remove the phase-transfer catalyst from my product?

A3: The phase-transfer catalyst is a salt and is typically removed during the aqueous workup. If it persists, washing the organic layer with dilute acid (e.g., HCl) and then water can help remove it.[2] If a solid precipitates upon solvent evaporation, it is likely the catalyst and can be removed by filtration after redissolving the product in a non-polar solvent like hexane.[2]

Q4: I see an unexpected peak in my ¹H NMR spectrum around 10.5 ppm. What could it be?

A4: A peak in this region could indicate the presence of an aldehyde. This might arise from the degradation of the benzyl (B1604629) group of the phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to benzaldehyde (B42025) under the basic reaction conditions.[2] This impurity is typically removed during purification.

Troubleshooting Guides

GC-MS Analysis

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause: Active sites in the GC liner or on the column. Halogenated compounds can be sensitive to active sites.

  • Solution: Use a deactivated liner and a column suitable for halogenated compounds. If tailing persists, consider derivatization of the analyte, though this is less common for this compound.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Contamination from a previous injection or septum bleed.

  • Solution: Bake out the column and injector port. Use a high-quality, low-bleed septum.

Issue: Difficulty in identifying minor impurity peaks from the mass spectrum.

  • Possible Cause: Co-elution of impurities or low concentration of the impurity.

  • Solution: Optimize the GC temperature program to improve separation. Use extracted ion chromatograms (EICs) for characteristic m/z values of suspected impurities to enhance their detection.

NMR Spectroscopy

Issue: Broad or poorly resolved peaks in the ¹H NMR spectrum.

  • Possible Cause:

    • Sample is too concentrated.

    • Presence of paramagnetic impurities.

    • Poor shimming of the spectrometer.[4]

  • Solution:

    • Dilute the sample.

    • Filter the sample through a small plug of silica (B1680970) gel or celite to remove paramagnetic metals.

    • Carefully shim the instrument before acquiring the spectrum.[4]

Issue: Unexpected signals that do not correspond to the product.

  • Possible Cause:

    • Residual solvents from the reaction or workup.

    • Side-reaction products.

    • Degradation of the starting material or product.

  • Solution:

    • Compare the unknown signals to the chemical shifts of common laboratory solvents.[5][6][7]

    • Analyze the coupling patterns and chemical shifts to propose potential structures for the impurities.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) to help elucidate the structures of unknown impurities.

Impurity Data

The following table summarizes potential impurities in crude this compound.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential GC-MS Fragments (m/z)Expected ¹H NMR Chemical Shift Ranges (ppm)
CyclohexeneC₆H₁₀82.1482, 67, 54, 415.6 (alkene), 1.4-2.1 (alkane)
ChloroformCHCl₃119.38118, 83, 47~7.26 (in CDCl₃)
TolueneC₇H₈92.1492, 91, 657.1-7.4 (aromatic), 2.3 (methyl)
Benzyltriethylammonium chlorideC₁₃H₂₂ClN227.77136 (C₉H₁₁N⁺), 91 (C₇H₇⁺)7.3-7.6 (aromatic), 3.2-3.5 (CH₂), 1.3-1.5 (CH₃)
BenzaldehydeC₇H₆O106.12106, 105, 779.9-10.1 (aldehyde), 7.5-7.9 (aromatic)
Cyclohexene oxideC₆H₁₀O98.1498, 83, 69, 553.0-3.2 (epoxide), 1.2-2.2 (alkane)
1,3-CycloheptadieneC₇H₁₀94.1594, 79, 665.5-6.0 (alkene), 2.1-2.4 (allylic), 1.5-1.7 (alkane)
1,4-CycloheptadieneC₇H₁₀94.1594, 79, 665.6-5.8 (alkene), 2.6-2.8 (allylic), 2.2-2.4 (alkane)

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the crude this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the crude product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Product cluster_analysis Impurity Analysis cluster_identification Impurity Identification synthesis Crude this compound (from Cyclohexene and Chloroform) gcms GC-MS Analysis synthesis->gcms nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr unreacted Unreacted Starting Materials (Cyclohexene, Chloroform) gcms->unreacted byproducts Byproducts (Toluene, Cycloheptadienes, etc.) gcms->byproducts nmr->unreacted nmr->byproducts catalyst Catalyst Residues (e.g., Benzyltriethylammonium salts) nmr->catalyst solvents Residual Solvents nmr->solvents

Caption: Experimental workflow for impurity identification.

logical_relationship cluster_synthesis Synthesis Reaction cluster_impurities Potential Sources of Impurities cluster_impurity_types Resulting Impurity Types reactants Cyclohexene + Chloroform + Base + PTC product Crude this compound reactants->product incomplete Incomplete Reaction reactants->incomplete side_reaction Side Reactions reactants->side_reaction workup Incomplete Workup product->workup unreacted_imp Unreacted Reactants incomplete->unreacted_imp byproduct_imp Byproducts side_reaction->byproduct_imp catalyst_imp Catalyst/Solvent Residue workup->catalyst_imp

Caption: Logical relationship of impurity sources.

References

scale-up considerations for the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7,7-Dichlorobicyclo[4.1.0]heptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent laboratory method is the dichlorocyclopropanation of cyclohexene (B86901).[1] This reaction involves the in-situ generation of dichlorocarbene (B158193) (:CCl₂) from a suitable precursor, which then undergoes a [2+1] cycloaddition with the double bond of cyclohexene to form the desired product.[1] A common and economically viable method for generating dichlorocarbene is the base-catalyzed α-elimination from chloroform (B151607).[1] Phase-transfer catalysis (PTC) is frequently employed to facilitate the reaction between the aqueous base and the organic substrate phase, leading to high yields.[1]

Q2: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A2: In the synthesis of this compound, the reactants are typically in a two-phase system: an aqueous phase containing the base (e.g., sodium hydroxide) and an organic phase with cyclohexene and chloroform.[2] The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase.[2] This allows for the efficient generation of dichlorocarbene in the organic phase where it can react with cyclohexene.[2] The catalyst essentially acts as a shuttle, increasing the reaction rate and overall yield.

Q3: What are the primary safety concerns when scaling up this reaction?

A3: Scaling up the synthesis of this compound introduces several significant safety hazards:

  • Exothermic Reaction: The generation of dichlorocarbene is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.

  • Chloroform: Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]

  • Concentrated Base: Concentrated sodium or potassium hydroxide is highly corrosive and can cause severe burns.[3]

  • Pressure Buildup: The reaction can generate gaseous by-products, and in sealed or inadequately vented systems, pressure can build up, posing an explosion risk.[4]

  • Dichlorocarbene Decomposition: Unreacted dichlorocarbene can decompose to form carbon monoxide, a toxic gas.[2]

Q4: How do reaction conditions need to be adapted for a successful scale-up?

A4: Translating a lab-scale protocol to a larger scale requires careful consideration of several factors:

  • Mixing and Agitation: Efficient mixing is crucial for this two-phase reaction. What works on a small scale with a magnetic stir bar may not be sufficient for a large reactor. Mechanical overhead stirrers with appropriate impeller designs are necessary to ensure good mass transfer between the phases.[5][6]

  • Heat Management: A robust cooling system is essential to manage the reaction exotherm. The rate of addition of the base should be carefully controlled to maintain the desired internal temperature.

  • Reagent Addition: Slow, controlled addition of the base is critical on a large scale to prevent a rapid temperature increase.

  • Solvent and Catalyst Choice: While certain solvents and catalysts may be suitable for lab-scale, their cost, toxicity, and disposal become significant factors at an industrial scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient dichlorocarbene generation.- Ensure the base is of sufficient concentration and purity.- Verify the activity of the phase-transfer catalyst. Consider increasing the catalyst loading (typically 1-5 mol%).- Ensure vigorous and efficient stirring to maximize the interfacial area between the aqueous and organic phases.[7]
Low reactivity of cyclohexene.- While cyclohexene is generally reactive, ensure it is free of impurities that could quench the carbene.
Decomposition of the product.- Maintain the reaction at the recommended temperature. Overheating can lead to decomposition.[7]
Formation of Tarry By-products Polymerization of dichlorocarbene.- This can occur if the concentration of dichlorocarbene is too high relative to cyclohexene. Ensure a slight excess of cyclohexene.- Improve mixing to ensure the generated carbene reacts quickly with the alkene.- In some cases, operating at a slightly higher temperature (e.g., 80°C in a flow reactor) can increase conversion, but may also lead to more tar formation if not optimized.[4]
Reaction Stalls or is Sluggish Catalyst deactivation.- Impurities in the reagents or solvent can poison the phase-transfer catalyst. Use high-purity materials.[7]
Poor mass transfer.- Increase the agitation speed. On a larger scale, consider changing the impeller design to improve mixing of the two phases.[5]
Difficulty in Product Isolation/Purification Emulsion formation during workup.- Add a saturated brine solution (NaCl) to help break the emulsion.[8]
Persistent phase-transfer catalyst in the product.- Thoroughly wash the organic phase with water and brine. If the catalyst persists, consider a filtration through a short plug of silica (B1680970) gel.[7]
Exothermic Runaway/Loss of Temperature Control Rate of base addition is too fast.- Reduce the addition rate of the base. Ensure the cooling system is functioning efficiently and is appropriately sized for the reaction scale.
Inadequate heat removal.- On a larger scale, the reactor's cooling jacket may be insufficient. Consider internal cooling coils for better heat transfer.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields at Different Scales

Scale Cyclohexene (mmol) Chloroform (mmol) NaOH (mmol) Catalyst (mol%) Temperature (°C) Time (h) Yield (%) Reference
Lab Scale (10 mmol)1062400.1 (tri-n-propylamine)0, then RT, then 504.3Not specified[8]
Lab Scale (100 mmol)1004004001.0 (tri-n-propylamine)0, then RT, then 504.382[8][9]
Lab Scale--50% aq.Benzyl triethylammonium (B8662869) chlorideRoom Temperature-38.8[2]
Large Scale (44.8 kg)------82 (of a downstream product)[10]

Note: Direct comparison of yields across different scales is challenging due to variations in catalysts, solvents, and reaction conditions reported in the literature.

Experimental Protocols

Laboratory Scale Synthesis (100 mmol)

This protocol is adapted from a publicly available source.[8][9]

Materials:

  • Cyclohexene: 8.21 g (10.1 mL, 100 mmol)

  • Chloroform: 48.0 g (32.7 mL, 400 mmol)

  • Sodium hydroxide: 16.0 g (400 mmol)

  • Tri-n-propylamine: 0.14 g (0.19 mL, 1.0 mmol)

  • Water: 16 mL

  • Ethanol: 1 mL

  • n-Pentane: 120 mL

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium chloride

Procedure:

  • In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar, combine cyclohexene, tri-n-propylamine, chloroform, and ethanol.

  • Cool the mixture to 0 °C using an ice bath.

  • While stirring vigorously, add a solution of sodium hydroxide in water dropwise via the addition funnel over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 50 °C and stir for an additional 3 hours.

  • Work-up:

    • Remove the chloroform using a rotary evaporator.

    • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.

    • Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane each. If an emulsion forms, add sodium chloride to the aqueous phase.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the solvent on a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation (boiling point: 77 °C at 11 hPa) to obtain pure this compound.[8]

Visualizations

Experimental_Workflow Experimental Workflow for the Synthesis of this compound reagents 1. Reagent Preparation - Cyclohexene - Chloroform - NaOH Solution - Phase Transfer Catalyst reaction_setup 2. Reaction Setup - Three-neck flask - Condenser, Addition Funnel - Stirrer, Thermometer reagents->reaction_setup cooling 3. Initial Cooling - Cool reaction mixture to 0°C reaction_setup->cooling base_addition 4. Controlled Base Addition - Add NaOH solution dropwise - Maintain 0°C cooling->base_addition reaction_progression 5. Reaction Progression - Stir at 0°C - Warm to RT and stir - Heat to 50°C and stir base_addition->reaction_progression workup 6. Work-up - Quench reaction - Phase separation - Extraction with organic solvent reaction_progression->workup drying 7. Drying and Solvent Removal - Dry organic phase (e.g., Na2SO4) - Evaporate solvent workup->drying purification 8. Purification - Vacuum Distillation drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Low Yield in Dichlorocyclopropanation start Low or No Product Yield check_mixing Is mixing vigorous and efficient? start->check_mixing improve_mixing Increase agitation speed. Consider impeller design for scale-up. check_mixing->improve_mixing No check_catalyst Is the phase-transfer catalyst active? check_mixing->check_catalyst Yes improve_mixing->check_catalyst catalyst_issue Use fresh, high-purity catalyst. Increase catalyst loading (1-5 mol%). check_catalyst->catalyst_issue No check_base Is the base concentration correct? check_catalyst->check_base Yes catalyst_issue->check_base base_issue Use fresh, concentrated base (e.g., 50% NaOH). check_base->base_issue No check_temp Is the reaction temperature optimal? check_base->check_temp Yes base_issue->check_temp temp_issue Ensure proper cooling during base addition. Maintain recommended reaction temperature. check_temp->temp_issue No success Yield Improved check_temp->success Yes temp_issue->success

Caption: Troubleshooting decision tree for low yield in dichlorocyclopropanation.

References

Validation & Comparative

A Comparative Guide to Dichlorocyclopropanation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a dichlorocyclopropane moiety is a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of common dichlorocyclopropanation reagents, offering experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the optimal method for their specific synthetic needs.

At-A-Glance Comparison of Dichlorocyclopropanation Reagents

The selection of a dichlorocyclopropanation reagent is a trade-off between reactivity, substrate compatibility, cost, and safety. The following table summarizes the key characteristics of the most prevalent methods.

Reagent/Method Typical Reagents Reaction Conditions Advantages Disadvantages Safety Considerations
Phase-Transfer Catalysis (PTC) Chloroform (B151607) (CHCl₃), 50% aq. NaOH, Phase-Transfer Catalyst (e.g., BTEAC)Biphasic (organic/aqueous), vigorous stirring, room temp. to refluxInexpensive, readily available reagents; operationally simple and scalable; no need for anhydrous conditions.[1]Strong basic conditions may not be suitable for base-sensitive substrates; requires efficient stirring.[1]Chloroform is a suspected carcinogen; concentrated NaOH is corrosive.[1]
Ethyl Trichloroacetate (B1195264)/Alkoxide Ethyl trichloroacetate, Sodium methoxide (B1231860) (NaOMe)Anhydrous organic solvent (e.g., pentane), inert atmosphere, 0°C to room temp.Milder reaction conditions than PTC; can provide high yields.[1]More expensive reagents; requires strictly anhydrous conditions; alkoxide base can have side reactions.[1]Sodium methoxide is corrosive, flammable, and reacts violently with water.[1]
Phenyl(trichloromethyl)mercury (B1584556) (Seyferth's Reagent) PhHgCCl₃Anhydrous organic solvent (e.g., benzene), elevated temperatures (e.g., 80°C)Generates dichlorocarbene (B158193) under neutral conditions; effective for electron-deficient alkenes.[1][2]EXTREMELY TOXIC; stoichiometric use of a mercury reagent; requires elevated temperatures.[1]High toxicity of the mercury reagent necessitates stringent handling and disposal protocols.[1]
Sodium Trichloroacetate Decarboxylation Sodium trichloroacetate (Cl₃CCO₂Na)Anhydrous aprotic solvent (e.g., DME), elevated temperaturesAnhydrous and neutral reaction conditions.[1]Requires elevated temperatures; yields can be variable; reagent can be hygroscopic.[1]CO₂ evolution requires a properly vented apparatus.[1]
Ultrasound-Assisted CCl₄/Mg Carbon tetrachloride (CCl₄), Magnesium (Mg)Anhydrous solvent, ultrasound irradiation, room temperatureNeutral reaction conditions; high yields in short reaction times.[1][3]Requires specialized ultrasonic equipment; CCl₄ is highly toxic and its use is restricted.[1]Carbon tetrachloride is highly toxic; magnesium powder is flammable.[1]

Performance Data: A Survey of Dichlorocyclopropanation Reactions

The efficiency of dichlorocyclopropanation is highly dependent on the substrate and the chosen reagent system. The following table presents a selection of experimental data from the literature.

Substrate Reagent System Yield (%) Reference
α-Methylstyrene30% NaOH / BTEACKinetic Study[1]
Styrene (B11656)40% NaOH / TEBAHigh[1]
Cyclohexene50% NaOH / BTEAC38.8[1]
CyclohexenePotassium tert-butoxide / CHCl₃High[1][4]
DihydropyranSodium Methoxide / Ethyl trichloroacetate70-75[1]
IndeneSodium Trichloroacetate / DME-[1]
1-OcteneSodium Trichloroacetate / DME-[1]
TetrachloroethylenePhHgCCl₃ / Benzene-[1]

Mechanistic Overview and Workflow Diagrams

The generation of dichlorocarbene is the key step in all these reactions. The following diagrams illustrate the general mechanism and a typical experimental workflow for the widely used Phase-Transfer Catalysis (PTC) method.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH Na+ OH- PTC_OH Q⁺OH⁻ NaOH->PTC_OH Ion Exchange CHCl3 CHCl₃ Alkene Alkene Product Dichlorocyclopropane Alkene->Product Cycloaddition Carbene :CCl₂ Carbene->Product Anion_Formation CHCl₃ + OH⁻(cat) → CCl₃⁻ + H₂O Carbene_Generation CCl₃⁻ → :CCl₂ + Cl⁻ Anion_Formation->Carbene_Generation Carbene_Generation->Carbene PTC Q⁺X⁻ (Phase-Transfer Catalyst) PTC_OH->Anion_Formation Transfers OH⁻ to Organic Phase

Caption: Phase-transfer catalyzed generation of dichlorocarbene.

G Start Start Combine Combine Alkene, Chloroform, and PTC in a flask Start->Combine Cool Cool the mixture in an ice bath Combine->Cool Add_NaOH Add 50% aq. NaOH dropwise with vigorous stirring Cool->Add_NaOH React Allow to react at room temp. (monitor by TLC/GC) Add_NaOH->React Workup Perform aqueous workup: - Dilute with water - Separate layers - Wash organic layer React->Workup Dry Dry organic layer (e.g., over MgSO₄) Workup->Dry Purify Purify by distillation or chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for PTC dichlorocyclopropanation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are protocols for two common dichlorocyclopropanation methods.

Method 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis

This protocol is a representative example of the Makosza method, which utilizes chloroform and a strong base under phase-transfer conditions.[1]

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (B78521) (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, combine styrene (10.4 g, 0.1 mol), chloroform (20 mL), and benzyltriethylammonium chloride (0.5 g).

  • Begin vigorous stirring to ensure efficient mixing of the organic and aqueous phases.

  • Cool the flask in an ice-water bath.

  • Slowly add 50% aqueous sodium hydroxide solution (40 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Upon completion, cautiously dilute the reaction mixture with 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-phenyl-2,2-dichlorocyclopropane.

Safety: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.[1] Concentrated sodium hydroxide is highly corrosive and can cause severe burns.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Method 2: Dichlorocyclopropanation of Dihydropyran using Ethyl Trichloroacetate and Sodium Methoxide

This procedure provides a milder, anhydrous alternative to the PTC method.[1]

Materials:

  • Dihydropyran

  • Ethyl trichloroacetate

  • Sodium methoxide (NaOMe)

  • Anhydrous pentane (B18724)

  • Nitrogen or Argon gas supply

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

Procedure:

  • Set up a dry, three-necked flask under a nitrogen atmosphere.

  • To the flask, add sodium methoxide (5.4 g, 0.1 mol) and anhydrous pentane (50 mL).

  • Cool the stirred suspension to 0°C using an ice-water bath.

  • In the dropping funnel, prepare a solution of dihydropyran (8.4 g, 0.1 mol) and ethyl trichloroacetate (19.1 g, 0.1 mol) in anhydrous pentane (20 mL).

  • Add the solution from the dropping funnel to the cooled suspension of sodium methoxide dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, and then let it warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with pentane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation at atmospheric pressure.

  • The resulting crude product can be purified by vacuum distillation.

Safety: Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[1] It must be handled in a dry, inert atmosphere. Anhydrous solvents should be handled with care to prevent exposure to moisture.

Conclusion

The choice of a dichlorocyclopropanation reagent is a critical decision in synthetic planning. The phase-transfer catalysis method using chloroform and aqueous sodium hydroxide remains a popular choice due to its low cost and operational simplicity for many substrates.[1] However, for base-sensitive molecules, milder methods such as the use of ethyl trichloroacetate and sodium methoxide may be more appropriate, despite the need for anhydrous conditions and more expensive reagents.[1] While highly effective, the extreme toxicity of organomercury reagents like phenyl(trichloromethyl)mercury limits their practical application to specific cases where other methods fail.[1][2] Researchers should carefully consider the stability of their substrate, scalability, cost, and safety implications when selecting the most suitable dichlorocyclopropanation protocol.

References

Reactivity Face-Off: 7,7-Dichlorobicyclo[4.1.0]heptane vs. 7,7-Dibromobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of strained bicyclic systems, gem-dihalocyclopropanes serve as versatile intermediates for a variety of chemical transformations, including ring expansions, reductions, and insertions. Among these, 7,7-Dichlorobicyclo[4.1.0]heptane and 7,7-Dibromobicyclo[4.1.0]heptane are two of the most common substrates. The choice between the chloro- and bromo-substituted analogue can significantly influence reaction conditions and outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic goals.

The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This distinction dictates that 7,7-Dibromobicyclo[4.1.0]heptane generally exhibits greater reactivity in reactions that involve the cleavage of the carbon-halogen bond, such as thermal rearrangements and certain reduction pathways.

Comparative Reactivity Data

The following table summarizes key reactivity differences based on available experimental data, highlighting the conditions required for specific transformations and the resulting yields.

Reaction TypeReagent/ConditionThis compound7,7-Dibromobicyclo[4.1.0]heptaneKey Observation
Thermal Rearrangement PyrolysisHigh temperatures (490-520 °C) required; may yield toluene (B28343) as a byproduct.[1]Pyrolysis in quinoline (B57606) gives a good yield of 1,3,5-cycloheptatriene.[2] A temperature of 525 °C has also been reported.[1]The dibromo compound undergoes ring expansion to cycloheptatriene (B165957) under milder or more selective conditions.
Radical Reduction Tri-n-butyltin hydrideRequires temperatures of approximately 140 °C for reduction.[2]Reduction to the monobromo derivative occurs at temperatures below 40 °C.[2]The dibromo derivative is significantly more susceptible to reduction, reacting at a much lower temperature.
Synthesis Dihalocarbene addition to cyclohexene (B86901)Yields of up to 82% are reported.[3]Yields of around 57% are reported.[4]Both compounds are accessible via the same general method, though reported yields can vary.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are provided below to allow for reproducibility and further investigation.

Synthesis of this compound

This procedure is based on the phase-transfer catalyzed addition of dichlorocarbene (B158193) to cyclohexene.[3]

  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stirrer, combine cyclohexene (82.1 g, 1 mol), tri-n-propylamine (1.4 g, 10 mmol), chloroform (B151607) (480 g, 4 mol), and ethanol (B145695) (10 mL).

  • Reaction Execution: Cool the mixture to 0 °C using an ice bath. While vigorously stirring, add a solution of sodium hydroxide (B78521) (160 g, 4 mol) in 160 mL of water dropwise via the addition funnel, maintaining the internal temperature at 0 °C.

  • Reaction Work-up: After the addition is complete, continue stirring at 0 °C for 20 minutes, followed by 1 hour at room temperature, and then 3 hours at 50 °C.

  • Isolation and Purification: Evaporate the chloroform using a rotary evaporator. Transfer the residue to a separating funnel with approximately 50 mL of water and 30 mL of n-pentane. Separate the organic layer, and extract the aqueous layer three times with 30 mL of n-pentane. Combine the organic phases and dry over sodium sulfate. Filter and evaporate the solvent. The crude product is then purified by vacuum distillation to yield this compound.

Synthesis of 7,7-Dibromobicyclo[4.1.0]heptane

This procedure involves the addition of dibromocarbene, generated from bromoform (B151600) and a strong base, to cyclohexene.[4]

  • Carbene Generation: Dibromocarbene is generated in situ from the reaction of bromoform with a strong base, such as potassium tert-butoxide.

  • Cycloaddition: The generated dibromocarbene reacts with cyclohexene in a suitable solvent to yield 7,7-Dibromobicyclo[4.1.0]heptane. A reported yield for this reaction is 57%.[4]

Comparative Reduction with Tri-n-butyltin Hydride

The following general protocol highlights the temperature differences for the reduction of the two compounds.

  • General Procedure: A solution of the respective 7,7-dihalobicyclo[4.1.0]heptane and a radical initiator (such as AIBN) in a suitable solvent (e.g., benzene (B151609) or toluene) is heated. Tri-n-butyltin hydride is then added dropwise to the solution.

  • Reaction Conditions:

    • For this compound, the reaction mixture is heated to approximately 140 °C.[2]

    • For 7,7-Dibromobicyclo[4.1.0]heptane, the reaction proceeds at a much lower temperature, typically below 40 °C.[2]

  • Analysis: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the monohalogenated and fully reduced products.

Mechanistic Insights and Visualizations

The enhanced reactivity of the dibromo-analogue can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the initial bond-breaking step in both thermal rearrangements and radical reductions.

G Dichloro Cl₂-BCH TransitionStateCl High Energy Transition State Dichloro->TransitionStateCl Δ (490-520 °C) ProductCl Toluene / Other Byproducts TransitionStateCl->ProductCl Dibromo Br₂-BCH TransitionStateBr Lower Energy Transition State Dibromo->TransitionStateBr Δ, Quinoline ProductBr 1,3,5-Cycloheptatriene (Good Yield) TransitionStateBr->ProductBr

Caption: Comparative energy profile for the thermal rearrangement.

The above diagram illustrates the higher energy barrier for the thermal rearrangement of the dichloro-compound compared to the dibromo-compound, leading to different reaction products and conditions.

G start_Cl This compound C-Cl Bond condition_Cl {Bu₃SnH | ~140 °C} start_Cl->condition_Cl start_Br 7,7-Dibromobicyclo[4.1.0]heptane C-Br Bond condition_Br {Bu₃SnH | < 40 °C} start_Br->condition_Br product {Monohalo-BCH + Norcarane} condition_Cl->product Slower Reaction condition_Br->product Faster Reaction

Caption: Workflow for radical reduction with tri-n-butyltin hydride.

This workflow highlights the significantly milder conditions required for the reduction of the dibromo-analogue, underscoring its higher reactivity in this transformation.

Conclusion

For chemical transformations requiring the cleavage of a carbon-halogen bond, 7,7-Dibromobicyclo[4.1.0]heptane is the more reactive substrate compared to its dichloro-counterpart. This is most evident in thermal ring-expansion reactions and radical-mediated reductions, where the dibromo-compound reacts under significantly milder conditions. While both compounds are valuable synthetic intermediates, an understanding of their relative reactivities is crucial for designing efficient and selective synthetic routes. For reactions where the C-X bond is to be retained, the more stable dichloro-analogue may be preferable. Researchers should consider these factors when planning syntheses involving these bicyclic systems.

References

Computational Perspectives on the Ring Opening of 7,7-Dichlorobicyclo[4.1.0]heptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring opening of gem-dihalocyclopropanes is a cornerstone of synthetic chemistry, providing access to a diverse array of molecular architectures. Among these, 7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, presents a fascinating case study for computational chemistry. Its strained three-membered ring, fused to a cyclohexane (B81311) core, offers multiple potential pathways for rearrangement, primarily through thermally or photochemically induced electrocyclic ring-opening. This guide provides a comparative overview of the computational approaches used to study such reactions, drawing parallels from closely related systems to inform future research on this specific molecule.

While dedicated computational studies on the ring opening of this compound are not abundant in publicly available literature, extensive research on analogous gem-dihalocyclopropanes provides a robust framework for understanding its potential reactivity.[1][2] These studies are pivotal for predicting reaction mechanisms, transition states, and product distributions, thereby guiding experimental design.

Comparative Analysis of Reaction Pathways

The principal thermal rearrangement of 7,7-dihalobicyclo[4.1.0]heptanes involves an electrocyclic ring-opening of the cyclopropane (B1198618) ring. This process can be influenced by the nature of the halogen atoms. For instance, the weaker carbon-bromine bond in 7,7-dibromobicyclo[4.1.0]heptane makes it more reactive in thermal rearrangements compared to its dichloro counterpart.[3] Pyrolysis of the dibromo analogue has been reported to yield 1,3,5-cycloheptatriene, whereas the dichloro derivative can lead to products such as toluene (B28343) under similar conditions, suggesting divergent reaction pathways.[3]

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ring-opening in similar systems. A notable example is the investigation of the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes, which proceeds through a sequence of elimination, ring opening to a zwitterionic intermediate, and subsequent nucleophilic attack.[4]

The following table summarizes hypothetical reaction pathways for the ring opening of this compound, with comparative data extrapolated from studies on analogous compounds.

Reaction PathwayProposed IntermediateKey Transition StateActivation Energy (kcal/mol) (Exemplary)Computational Method (Exemplary)Reference System
Conrotatory Ring Opening Allylic CationPlanar, symmetric25 - 35B3LYP/6-31G*Monocyclic gem-dihalocyclopropanes
Disrotatory Ring Opening Allylic CationC2 symmetry20 - 30M06-2X/6-311+G**Fused gem-dibromocyclopropanes[4]
Stepwise (Diradical) Diradical SpeciesTwisted geometry> 40CASSCF/CASPT2General cyclopropane ring opening

Experimental and Computational Protocols

A typical computational study to investigate the ring opening of this compound would involve the following workflow:

  • Conformational Analysis: Initial geometry optimization of the reactant, this compound, using a suitable level of theory (e.g., B3LYP/6-31G*) to locate the lowest energy conformer.

  • Transition State Searching: Identification of transition state structures for the proposed ring-opening pathways (e.g., conrotatory and disrotatory electrocyclization). This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the transition state to the corresponding reactant and product, verifying the proposed reaction pathway.

  • Single-Point Energy Refinement: More accurate single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G**) to obtain more reliable activation and reaction energies.

  • Solvent Effects: The influence of solvent can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

For experimental validation, the synthesis of this compound is typically achieved through the addition of dichlorocarbene (B158193) to cyclohexene.[5][6] The thermal rearrangement can then be studied by heating the compound in a suitable solvent and analyzing the product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Computational Workflows and Reaction Pathways

The following diagrams illustrate the logical workflow of a computational investigation and a plausible mechanistic pathway for the ring opening of this compound.

Computational_Workflow cluster_start Initial Setup cluster_geom_opt Geometry Optimization cluster_verification Verification cluster_refinement Energy Refinement cluster_end Results Start Define Reactant: This compound Conf_Analysis Conformational Analysis (e.g., B3LYP/6-31G*) Start->Conf_Analysis TS_Search Transition State Search (e.g., STQN method) Conf_Analysis->TS_Search Freq_Calc Frequency Calculation (Confirm TS with 1 imaginary freq.) TS_Search->Freq_Calc IRC_Calc IRC Calculation (Connect TS to Reactant/Product) Freq_Calc->IRC_Calc SPE_Calc Single-Point Energy Calculation (e.g., M06-2X/6-311+G**) IRC_Calc->SPE_Calc Solvent_Model Incorporate Solvent Effects (e.g., PCM) SPE_Calc->Solvent_Model End Activation Energies & Reaction Profile Solvent_Model->End

Caption: A generalized workflow for the computational study of a chemical reaction.

Reaction_Pathway Reactant 7,7-Dichlorobicyclo [4.1.0]heptane TS Transition State (Disrotatory Opening) Reactant->TS Δ (Heat) Intermediate Allylic Cation Intermediate TS->Intermediate Product Ring-Opened Product (e.g., Dichlorocycloheptadiene) Intermediate->Product Rearrangement/ Nucleophilic Attack

Caption: A plausible electrocyclic ring-opening pathway for this compound.

References

A Comparative Guide to the Validation of Reaction Products from 7,7-Dichlorobicyclo[4.1.0]heptane Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products obtained from rearrangements of 7,7-dichlorobicyclo[4.1.0]heptane, also known as dichloronorcarane. The strained bicyclic structure of this compound makes it a versatile precursor for the synthesis of various carbocyclic frameworks through thermal, photochemical, and base-mediated rearrangement reactions. This document summarizes the key reaction products, provides available quantitative data, and outlines detailed experimental protocols for their validation.

Comparison of Rearrangement Products and Yields

The rearrangement of this compound can lead to a variety of products depending on the reaction conditions. The most commonly studied transformations are base-mediated rearrangements, which typically yield a mixture of aromatic and cyclic olefinic compounds. Thermal and photochemical rearrangements are also possible, although detailed quantitative data for the parent compound is less common in the literature.

Base-Mediated Rearrangement

The reaction of this compound with strong bases, such as potassium t-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), leads to a mixture of aromatic and cyclic olefinic products.[1][2] The primary driving force for this rearrangement is the high ring strain of the cyclopropane (B1198618) ring and the presence of the two chlorine atoms, which facilitates elimination and subsequent skeletal reorganization.[3]

A key study by Ransom and Reese in 1975 investigated the reaction of this compound with potassium t-butoxide in DMSO at 20°C. The reaction is rapid, with more than half of the starting material consumed within five minutes. The major volatile hydrocarbon products and their approximate yields are summarized in the table below.[2]

Product NameStructureApproximate Yield (%)[2]
o-Ethyltolueneo-Ethyltoluene50
Ethylbenzene (B125841)Ethylbenzene25
Z-3-EthylidenecyclohexeneZ-3-Ethylidenecyclohexeneca. 15 (combined with E-isomer)
E-3-EthylidenecyclohexeneE-3-Ethylidenecyclohexeneca. 15 (combined with Z-isomer)
Toluene (B28343)TolueneTrace
Cyclohepta-1,3,5-trieneCyclohepta-1,3,5-trieneTrace

It is noteworthy that the corresponding 7,7-dibromobicyclo[4.1.0]heptane reacts much more rapidly under similar conditions, yielding o-ethyltoluene (ca. 60%) and ethylbenzene (ca. 20%) as the major products in diluted solutions.[2]

Thermal Rearrangement

Detailed quantitative studies on the thermal rearrangement of this compound are not as readily available. However, it is known that the thermal stability of 7,7-dihalobicyclo[4.1.0]heptanes is influenced by the halogen atoms. The dibromo derivative is generally more reactive than the dichloro compound.[3] Pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane can lead to cycloheptatriene (B165957) derivatives, while the dichloro analog may yield products like toluene under similar high-temperature conditions.[3] The thermal behavior is often complex and can lead to a mixture of products arising from competing reaction pathways.

Photochemical Rearrangement

Information regarding the photochemical rearrangements of this compound is limited in the reviewed literature. Generally, photochemical reactions of dihalocyclopropanes can involve homolytic cleavage of the carbon-halogen bond or the cyclopropane ring, leading to radical intermediates and a complex product mixture. Further research is required to fully characterize the products and yields from the photochemical decomposition of this specific compound.

Experimental Protocols for Product Validation

The validation of the reaction products from this compound rearrangements requires a combination of chromatographic and spectroscopic techniques.

Synthesis of this compound

The starting material is typically synthesized by the addition of dichlorocarbene (B158193) to cyclohexene.[4][5] Dichlorocarbene can be generated in situ from chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions to improve yields.[3]

Protocol for Synthesis: A mixture of cyclohexene, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is cooled in an ice bath. An aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise with vigorous stirring. The reaction is typically stirred at low temperature initially, then allowed to warm to room temperature and may be gently heated to ensure completion. The organic layer is then separated, washed, dried, and the product is purified by distillation under reduced pressure.

Validation of Rearrangement Products

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the volatile products of the rearrangement reactions.

Protocol for GC-MS Analysis of Aromatic Hydrocarbons:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[6]

  • Injection: 1 µL of the diluted reaction mixture in a suitable solvent (e.g., dichloromethane) is injected in splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and is ramped up to a higher temperature (e.g., 250°C) to elute the components. An example program could be: hold at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown components by comparing their mass spectra to a library (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.[6][7]

  • Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated reaction products.

Protocol for NMR Analysis:

  • Sample Preparation: The reaction mixture can be analyzed directly, or individual components can be isolated by preparative GC or column chromatography for more detailed analysis. Samples are dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For example, the aromatic protons of ethylbenzene and o-ethyltoluene will appear in the range of δ 7.0-7.3 ppm. The ethyl group will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms. The aromatic carbons will appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the ethyl groups will be in the upfield region.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure of the products by comparing the data with known spectra of authentic samples or with predicted spectra.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for the validation of the reaction products.

reaction_pathway cluster_base Base-Mediated (e.g., KOtBu/DMSO) cluster_thermal Thermal start This compound intermediate Carbene/Cyclopropene Intermediate start->intermediate Rearrangement product4 Toluene and other rearrangement products start->product4 Pyrolysis product1 o-Ethyltoluene intermediate->product1 product2 Ethylbenzene intermediate->product2 product3 3-Ethylidenecyclohexenes intermediate->product3 experimental_workflow cluster_analysis Product Validation synthesis Synthesis of this compound rearrangement Rearrangement Reaction (Base-mediated, Thermal, or Photochemical) synthesis->rearrangement extraction Work-up and Extraction of Products rearrangement->extraction gcms GC-MS Analysis (Separation and Identification) extraction->gcms nmr NMR Spectroscopy (Structural Confirmation) gcms->nmr For isolated fractions quantification Quantification of Products (Using internal/external standards) gcms->quantification

References

A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichlorocyclopropanation of alkenes is a cornerstone reaction in organic synthesis, yielding valuable gem-dichlorocyclopropane moieties that serve as precursors to a wide array of molecular architectures. The efficiency of this transformation under phase-transfer catalysis (PTC) is critically dependent on the choice of the catalyst. This guide provides an objective comparison of common phase transfer catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Phase Transfer Catalysts

The selection of a phase transfer catalyst is a crucial parameter in optimizing the dichlorocyclopropanation reaction. The most commonly employed catalysts are quaternary ammonium (B1175870) salts, with phosphonium (B103445) salts and crown ethers also utilized. Their performance is typically evaluated based on reaction yield, reaction time, and catalyst loading.

Quaternary Ammonium Salts

Quaternary ammonium salts are the most widely used and cost-effective phase transfer catalysts for dichlorocyclopropanation. Their efficacy is influenced by the nature of the alkyl groups attached to the nitrogen atom and the counter-ion. Generally, catalysts with greater lipophilicity exhibit higher activity.

Table 1: Comparison of Quaternary Ammonium Salts in the Dichlorocyclopropanation of α-Methylstyrene

CatalystAbbreviationRelative Rate Constant (k_app)
Benzyltriethylammonium ChlorideBTEACHigher
Benzyltriethylammonium BromideBTEAB
Tetrabutylammonium ChlorideTBAC
Tetrabutylammonium BromideTBABLower

Note: This data is based on kinetic studies of the dichlorocyclopropanation of α-methylstyrene. A higher rate constant (k_app) indicates a faster reaction rate. The order of reactivity was determined to be BTEAC > BTEAB > TBAC > TBAB.[1]

Table 2: Performance of Benzyltriethylammonium Chloride (BTEAC) in the Dichlorocyclopropanation of Various Alkenes

AlkeneProduct YieldReaction Time (h)Catalyst Loading (mol%)Reference
Styreneup to 99%0.33Not specified[2]
Cyclohexene (B86901)High Yields4-61BenchChem Protocol
Phosphonium Salts

Phosphonium salts are another class of onium salts that can be effective phase transfer catalysts. While less common than their ammonium counterparts for this specific reaction, multi-site phosphonium catalysts have been developed for increased efficiency in various phase transfer catalyzed reactions.[1]

Crown Ethers

Crown ethers function as phase transfer catalysts by encapsulating the cation of the inorganic base (e.g., K⁺ from KOH or Na⁺ from NaOH), thereby transporting the more "naked" and reactive anion into the organic phase. This enhances the anion's nucleophilicity. While effective, their higher cost compared to quaternary ammonium salts can be a limiting factor. In some cases, the presence of 18-crown-6 (B118740) has been shown to increase the yields of gem-dihalocyclopropanes.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for dichlorocyclopropanation using different classes of phase transfer catalysts.

Protocol 1: Dichlorocyclopropanation of Cyclohexene using Benzyltriethylammonium Chloride (BTEAC)

This protocol is a standard procedure for the dichlorocyclopropanation of an alkene using a quaternary ammonium salt as the phase transfer catalyst.

Materials:

  • Cyclohexene

  • Chloroform (B151607) (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (B78521) (NaOH)

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

  • Ice bath

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add 200 mL of a 50% (w/w) aqueous sodium hydroxide solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.

  • The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Upon completion, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 7,7-dichloronorcarane.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Generalized Procedure for Dichlorocyclopropanation using a Phosphonium Salt

This generalized protocol is based on the principles of phase transfer catalysis and can be adapted for using a phosphonium salt like tetrabutylphosphonium (B1682233) bromide.

Materials:

  • Alkene (e.g., Styrene)

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Tetrabutylphosphonium bromide

  • Toluene (B28343) or Dichloromethane

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene (1 equivalent), chloroform (1.2 equivalents), and toluene or dichloromethane as the solvent.

  • Add the tetrabutylphosphonium bromide catalyst (1-5 mol%).

  • Cool the mixture in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide (3 equivalents) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude dichlorocyclopropanated product, which can be purified by column chromatography or distillation.

Protocol 3: Generalized Procedure for Dichlorocyclopropanation using a Crown Ether

This protocol outlines a general method for dichlorocyclopropanation using a crown ether as the phase transfer catalyst.

Materials:

  • Alkene (e.g., Styrene)

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets

  • 18-Crown-6

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkene (1 equivalent) and 18-crown-6 (2-10 mol%) in dichloromethane.

  • Add finely ground potassium hydroxide or sodium hydroxide pellets (3-5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroform (1.5 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction Mechanism and Workflow

The dichlorocyclopropanation under phase-transfer catalysis conditions is widely accepted to proceed via the interfacial mechanism , first proposed by Makosza.

Key steps of the interfacial mechanism:

  • Deprotonation at the Interface: The hydroxide ion from the aqueous phase deprotonates chloroform at the interface between the aqueous and organic phases, forming the trichloromethanide anion (CCl₃⁻).

  • Anion Exchange: The phase transfer catalyst cation (Q⁺) pairs with the trichloromethanide anion at the interface.

  • Transfer to Organic Phase: The lipophilic ion pair [Q⁺CCl₃⁻] moves from the interface into the bulk organic phase.

  • Carbene Formation: In the organic phase, the trichloromethanide anion eliminates a chloride ion to generate dichlorocarbene (B158193) (:CCl₂).

  • Cycloaddition: The highly reactive dichlorocarbene undergoes a [2+1] cycloaddition with the alkene present in the organic phase to form the dichlorocyclopropane product.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group (Cl⁻) and returns to the interface to repeat the catalytic cycle.

Dichlorocyclopropanation_Workflow cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaOH NaOH OH_interface OH⁻ NaOH->OH_interface Dissociation CHCl3 CHCl₃ CCl3_interface CCl₃⁻ Alkene Alkene QCl_interface Q⁺Cl⁻ Q_CCl3_interface [Q⁺CCl₃⁻] CCl3_interface->Q_CCl3_interface Anion Exchange Carbene :CCl₂ Product Dichlorocyclopropane Q_CCl3_organic [Q⁺CCl₃⁻] Q_CCl3_interface->Q_CCl3_organic Phase Transfer CHCl3->CCl3_interface Deprotonation Alkene->Product [2+1] Cycloaddition Carbene->Product Q_CCl3_organic->QCl_interface Catalyst Regeneration Q_CCl3_organic->Carbene α-elimination (-Cl⁻)

Caption: Interfacial mechanism of phase transfer catalyzed dichlorocyclopropanation.

References

A Comparative Kinetic Analysis of 7,7-Dichlorobicyclo[4.1.0]heptane Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison with Alternative Systems

Direct quantitative kinetic data for the solvolysis of 7,7-dichlorobicyclo[4.1.0]heptane is scarce. However, the solvolysis of the analogous 7,7-dibromobicyclo[4.1.0]heptane in methanol (B129727) with silver perchlorate (B79767) has been reported to yield (E)-2-bromo-3-methoxycycloheptene, indicating a ring-enlargement reaction.[2] This suggests that the solvolysis of the dichloro-derivative would proceed through a similar pathway.

To provide a quantitative comparison of the relative reactivity of dichloro- versus dibromo-substituted systems, we can examine the kinetic data for the thermal, unimolecular ring-opening of the unsaturated analogs, 7,7-dichlorobicyclo[4.1.0]hept-3-ene and 7,7-dibromobicyclo[4.1.0]hept-3-ene. While this is not a solvolysis reaction, it provides a measure of the inherent stability and the energy barrier to the cleavage of the cyclopropane (B1198618) ring.

CompoundActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
7,7-dichlorobicyclo[4.1.0]hept-3-ene35.210¹³.⁵
7,7-dibromobicyclo[4.1.0]hept-3-ene32.110¹³.²
Data from thermal gas-phase unimolecular ring-opening studies.[3]

The lower activation energy for the dibromo-analog suggests it is more reactive towards ring-opening, a trend that could be extrapolated to the solvolysis of the saturated compounds.

Experimental Protocols

The following is a detailed methodology for a typical kinetic study of the solvolysis of a bicyclic haloalkane, adapted for this compound.

1. Materials and Reagent Preparation:

  • Substrate: this compound (synthesized via dichlorocarbene (B158193) addition to cyclohexene).

  • Solvent: A suitable solvent system, such as 80% aqueous ethanol, should be prepared by volume.

  • Titrant: A standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M) is required for titrating the acid produced during solvolysis.

  • Indicator: A suitable pH indicator, such as bromothymol blue, is needed for the titration.

2. Kinetic Run Procedure:

  • A known concentration of this compound is dissolved in the chosen solvent system in a reaction vessel maintained at a constant temperature using a water bath.

  • The reaction is initiated, and at regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Each aliquot is quenched, typically by adding it to a flask containing a solvent that stops the reaction (e.g., acetone).

  • The amount of hydrochloric acid produced in each aliquot is determined by titration with the standardized sodium hydroxide solution using an indicator. The endpoint is the first permanent color change of the indicator.

  • The concentration of the unreacted substrate at each time point is calculated from the amount of acid produced.

3. Data Analysis:

  • The rate constant (k) for the solvolysis reaction is determined by plotting the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k.

  • To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), the experiment is repeated at several different temperatures.

  • The Arrhenius equation (k = Ae^(-Ea/RT)) or the Eyring equation can then be used to calculate the activation parameters from the temperature-dependent rate constants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction at Constant T prep_substrate->initiate_reaction prep_solvent Prepare Solvent System prep_solvent->initiate_reaction prep_titrant Standardize NaOH Titrant titrate Titrate with NaOH prep_titrant->titrate take_aliquots Withdraw Aliquots at Timed Intervals initiate_reaction->take_aliquots quench_reaction Quench Reaction in Aliquots take_aliquots->quench_reaction quench_reaction->titrate calc_conc Calculate [Substrate] vs. Time titrate->calc_conc plot_data Plot ln[Substrate] vs. Time calc_conc->plot_data det_k Determine Rate Constant (k) plot_data->det_k repeat_at_diff_T Repeat at Different Temperatures det_k->repeat_at_diff_T calc_activation Calculate Activation Parameters repeat_at_diff_T->calc_activation reaction_mechanism cluster_structures reactant This compound intermediate1 Allylic Cation Intermediate reactant->intermediate1 Solvent (e.g., ROH) Slow, Rate-determining Ring Opening product (E)-2-Chloro-3-alkoxycycloheptene intermediate1->product Nucleophilic Attack by Solvent (ROH) Fast reactant_struct intermediate_struct [Intermediate Structure] product_struct [Product Structure]

References

Spectroscopic Validation of 7,7-Dichlorobicyclo[4.1.0]heptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the structure of 7,7-Dichlorobicyclo[4.1.0]heptane. Through a detailed comparison of its experimental spectroscopic data with established values for its constituent chemical motifs—a cyclohexane (B81311) ring and a dichlorocyclopropane ring—we unequivocally confirm its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require robust analytical methodologies for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and compare it with the expected values for cyclohexane and dichlorocyclopropane moieties.

Table 1: ¹H NMR Data
Assignment This compound (Experimental, 500 MHz, CDCl₃)[1][2] Cyclohexane (Typical)[3][4] Dichlorocyclopropane (Typical)
C1-H, C6-H1.88-1.98 ppm (m, 2H)~1.44 ppm (s, 12H)1.2 - 2.0 ppm
C2-H, C5-H1.61-1.71 ppm (m, 4H)~1.44 ppm (s, 12H)-
C3-H, C4-H1.12-1.36 ppm (m, 4H)~1.44 ppm (s, 12H)-

Note: The multiplet (m) patterns in this compound arise from complex spin-spin coupling between the non-equivalent protons of the cyclohexane ring.

Table 2: ¹³C NMR Data
Assignment This compound (Experimental, 125 MHz, CDCl₃)[2][5] Cyclohexane (Typical)[6] Dichlorocyclopropane (Typical)
C767.4 ppm-60 - 70 ppm
C1, C625.8 ppm27.1 ppm20 - 40 ppm
C2, C520.2 ppm27.1 ppm-
C3, C418.9 ppm27.1 ppm-
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode This compound (Experimental, Film)[2] Cyclohexane (Typical)[2][5] Dichlorocyclopropane (Typical)
C-H stretch (alkane)2944, 2855 cm⁻¹2850-2960 cm⁻¹2950-3050 cm⁻¹
C-H bend (CH₂)Not explicitly assigned, but expected in the fingerprint region1440-1480 cm⁻¹~1450 cm⁻¹
C-Cl stretch796 cm⁻¹-700-800 cm⁻¹
Table 4: Mass Spectrometry (MS) Data
Parameter This compound (Expected)[6] Cyclohexane (Typical)[1][7] Dichlorocyclopropane (Typical)
Molecular Ion (M⁺)m/z 164 (³⁵Cl₂), 166 (³⁵Cl³⁷Cl), 168 (³⁷Cl₂)m/z 84m/z 112 (³⁵Cl₂), 114 (³⁵Cl³⁷Cl), 116 (³⁷Cl₂)
Key FragmentsFragments corresponding to the loss of Cl, HCl, and cleavage of the bicyclic system.m/z 56 (loss of C₂H₄), 41, 28Fragments from loss of Cl and HCl.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[8] The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1][2]

  • ¹H NMR Acquisition : The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition : The spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated with proton decoupling.

  • Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.[2]

  • Instrumentation : The IR spectrum was recorded using a Fourier-transform infrared spectrometer.

  • Acquisition : The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting transmittance spectrum was converted to absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound was prepared in dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.

  • GC Conditions : A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed to start at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes. The injector temperature was 250 °C, and the carrier gas was helium at a constant flow rate of 1 mL/min. A 1 µL injection volume was used with a split ratio of 50:1.

  • MS Conditions : The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400. The ion source and transfer line temperatures were maintained at 230 °C and 280 °C, respectively.

  • Data Analysis : The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum corresponding to that peak was analyzed for its molecular ion and fragmentation pattern.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow employed for the spectroscopic validation of this compound's structure.

Spectroscopic_Validation_Workflow A Hypothesized Structure: This compound B Spectroscopic Analysis A->B is subjected to C1 1H NMR B->C1 C2 13C NMR B->C2 C3 IR Spectroscopy B->C3 C4 Mass Spectrometry B->C4 D1 Proton Environments & Coupling C1->D1 provides data on D2 Carbon Environments C2->D2 provides data on D3 Functional Groups (C-H, C-Cl) C3->D3 provides data on D4 Molecular Weight & Fragmentation C4->D4 provides data on E Comparison with Expected Values D1->E D2->E D3->E D4->E data is compared F Structure Confirmed E->F if consistent

Caption: Workflow for the spectroscopic validation of a chemical structure.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound shows excellent correlation with the expected spectroscopic signatures for a molecule containing both a cyclohexane and a dichlorocyclopropane moiety. The chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns all align to provide unequivocal evidence for the proposed bicyclic structure. This guide serves as a robust example of the application of modern spectroscopic techniques for the rigorous structural elucidation of organic compounds, a critical step in chemical research and drug development.

References

A Comparative Analysis of Experimental and Calculated NMR Spectra for 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) spectra for 7,7-Dichlorobicyclo[4.1.0]heptane with theoretically calculated spectral data. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the correlation between the predicted and observed spectral features of this bicyclic compound. This comparison is crucial for structural elucidation, verification, and understanding the electronic environment of the molecule.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Data Comparison
ProtonsExperimental δ (ppm)Experimental MultiplicityCalculated δ (ppm)
C1-H, C6-H1.88-1.98m[Data not available]
C2-H, C5-H1.61-1.71m[Data not available]
C3-H, C4-H1.12-1.36m[Data not available]

m = multiplet

Table 2: ¹³C NMR Data Comparison
CarbonExperimental δ (ppm)[1][2][3]Calculated δ (ppm)
C1, C625.8[Data not available]
C2, C520.2[Data not available]
C3, C418.9[Data not available]
C767.4[Data not available]

Note: Publicly available, pre-computed NMR data for this compound is limited. The "Calculated δ (ppm)" columns are included to illustrate how a complete comparison would be structured. The subsequent "Experimental and Computational Protocols" sections describe the methodologies to obtain such data.

Experimental and Computational Protocols

Experimental Protocol for NMR Spectroscopy

The experimental NMR data presented in this guide was obtained using standard one-dimensional ¹H and ¹³C NMR spectroscopy.

Sample Preparation: A solution of this compound was prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

Instrumentation: The spectra were recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.

Data Acquisition:

  • ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Computational Protocol for NMR Spectroscopy

The calculation of NMR spectra for molecules like this compound typically involves quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose.

Workflow for Calculation:

  • Structure Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is commonly performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. This is a separate calculation step that often employs the Gauge-Independent Atomic Orbital (GIAO) method, which is robust and provides accurate results. The same DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) are often used for better accuracy.

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically TMS, which is calculated at the same level of theory. The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.

Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the workflow for comparing experimental and calculated NMR data and the relationship between the molecular structure and its spectral output.

experimental_vs_calculated_workflow cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_sample Sample Preparation exp_nmr NMR Spectrometer exp_sample->exp_nmr exp_data Experimental Spectra exp_nmr->exp_data comparison Comparison & Analysis exp_data->comparison calc_mol Molecular Structure calc_opt Geometry Optimization (DFT) calc_mol->calc_opt calc_nmr NMR Calculation (GIAO) calc_opt->calc_nmr calc_data Calculated Spectra calc_nmr->calc_data calc_data->comparison structure_to_spectra cluster_properties Molecular Properties mol_struct This compound (Molecular Structure) electronic_env Electronic Environment of Nuclei (H, C) mol_struct->electronic_env nmr_phenomenon Nuclear Magnetic Resonance electronic_env->nmr_phenomenon magnetic_field Applied Magnetic Field (B₀) magnetic_field->nmr_phenomenon spectral_data NMR Spectra (¹H and ¹³C) nmr_phenomenon->spectral_data

References

A Mechanistic Showdown: Comparing Methods for Dichlorocarbene Generation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation of dichlorocarbene (B158193) (:CCl₂) is a critical step in the synthesis of a wide array of valuable molecules, including pharmaceuticals and agrochemicals. This highly reactive intermediate is a key player in the construction of gem-dichlorocyclopropanes, which are versatile building blocks in organic chemistry. The choice of method for generating dichlorocarbene can significantly impact reaction efficiency, substrate scope, and safety. This guide provides an objective, data-driven comparison of the most common methods for dichlorocarbene generation, complete with detailed experimental protocols and mechanistic insights.

The classical and most widely employed method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1][2] However, concerns over the safety and environmental impact of chloroform have spurred the development of alternative approaches.[3] This guide will delve into a mechanistic comparison of five key methods:

  • Chloroform and a Strong Base (Phase-Transfer Catalysis)

  • Thermal Decarboxylation of Sodium Trichloroacetate (B1195264)

  • Dechlorination of Carbon Tetrachloride with Magnesium via Ultrasonic Irradiation

  • Thermal Decomposition of Phenyl(trichloromethyl)mercury (B1584556) (Seyferth's Reagent)

  • Reaction of Ethyl Trichloroacetate with Sodium Methoxide

Performance Comparison of Dichlorocarbene Generation Methods

The efficiency of dichlorocarbene generation is often evaluated by the yield of the resulting dichlorocyclopropane when the carbene is trapped by an alkene. The following table summarizes the performance of different methods in the dichlorocyclopropanation of common olefins, styrene (B11656) and cyclohexene (B86901).

Generation MethodOlefinBase/ActivatorSolventReaction TimeYield (%)Reference
Chloroform (PTC) Styrene50% aq. NaOH, TEBAChloroform4 h78[3]
Cyclohexene50% aq. NaOH, TEBAChloroform3 h60[3]
Sodium Trichloroacetate CyclohexeneHeatDMESeveral hoursVariable[4][5]
Carbon Tetrachloride/Mg CyclohexeneMagnesium (ultrasound)Ether/THF45-60 min92[1][3]
StyreneMagnesium (ultrasound)Ether/THF45-60 min95[3]
Phenyl(trichloromethyl)mercury CyclohexeneHeatBenzene-High[4]
Ethyl Trichloroacetate DihydropyranSodium MethoxidePentane6 h (ice bath)-[4]

Mechanistic Pathways of Dichlorocarbene Generation

Understanding the mechanism by which dichlorocarbene is formed is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams illustrate the distinct pathways for each of the compared methods.

G cluster_0 From Chloroform (PTC) CHCl3 CHCl3 CCl3- Trichloromethyl anion CHCl3->CCl3- + Q⁺OH⁻ - H₂O, Q⁺Cl⁻ :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ OH- OH⁻ (aq) Q+OH- Q⁺OH⁻ (org) OH-->Q+OH- Phase Transfer

Figure 1: Generation from chloroform via phase-transfer catalysis.

G cluster_1 From Sodium Trichloroacetate NaTCA Cl₃CCOONa :CCl2_2 Dichlorocarbene NaTCA->:CCl2_2 Δ - CO₂ - NaCl

Figure 2: Generation from sodium trichloroacetate via thermal decarboxylation.

G cluster_2 From Carbon Tetrachloride and Magnesium CCl4 CCl₄ :CCl2_3 Dichlorocarbene CCl4->:CCl2_3 + Mg - MgCl₂ (Ultrasound)

Figure 3: Generation from carbon tetrachloride and magnesium.

G cluster_3 From Phenyl(trichloromethyl)mercury PhHgCCl3 PhHgCCl₃ :CCl2_4 Dichlorocarbene PhHgCCl3->:CCl2_4 Δ - PhHgCl

Figure 4: Generation from phenyl(trichloromethyl)mercury.

G cluster_4 From Ethyl Trichloroacetate EtTCA Cl₃CCOOEt CCl3-_2 Trichloromethyl anion EtTCA->CCl3-_2 + NaOCH₃ - MeOCOOEt :CCl2_5 Dichlorocarbene CCl3-_2->:CCl2_5 - Cl⁻ NaOMe NaOCH₃

Figure 5: Generation from ethyl trichloroacetate and sodium methoxide.

Experimental Protocols

Detailed, step-by-step procedures are essential for the successful implementation of these methods. The following protocols provide a general guide for the dichlorocyclopropanation of an alkene.

Method 1: Dichlorocyclopropanation of Cyclohexene using Chloroform and Phase-Transfer Catalysis

This protocol is a typical procedure for the dichlorocyclopropanation of cyclohexene using phase-transfer catalysis.[4][6]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide (B78521) solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (B109758) (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the alkene (1.0 mol), chloroform (1.0 mol), and the phase-transfer catalyst (0.01 mol).

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) to the mixture. The addition should be controlled to maintain the reaction temperature below 30°C.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by GC or TLC.

  • Upon completion, dilute the reaction mixture with water (200 mL) and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Method 2: Dichlorocyclopropanation of Cyclohexene via Thermal Decarboxylation of Sodium Trichloroacetate

This method is advantageous for substrates that are sensitive to strong bases.[4][5]

Materials:

  • Alkene

  • Anhydrous sodium trichloroacetate

  • Anhydrous dimethoxyethane (DME)

  • Diethyl ether or dichloromethane (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and anhydrous sodium trichloroacetate.

  • Add anhydrous DME to create a stirrable suspension.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by GC analysis.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the sodium chloride and any unreacted sodium trichloroacetate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.

Method 3: Ultrasound-Assisted Dichlorocyclopropanation of Cyclohexene from Carbon Tetrachloride and Magnesium

This method proceeds under neutral conditions and is often high-yielding.[1][3][4]

Materials:

  • Magnesium powder

  • Alkene (e.g., Cyclohexene)

  • Carbon tetrachloride

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, combine magnesium powder (25 mmol), the alkene (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous diethyl ether (16 mL) and anhydrous THF (4 mL).[3]

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[1][3]

  • Quench the reaction by adding 15 mL of 10% NH₄Cl solution.[1]

  • Extract the aqueous layer with diethyl ether (3 x 8 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter and remove the solvent to obtain the crude product, which can be further purified by distillation or chromatography.

Method 4: Dichlorocyclopropanation using Phenyl(trichloromethyl)mercury (Seyferth's Reagent)

EXTREME HAZARD: Phenyl(trichloromethyl)mercury is highly toxic and should only be handled by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Alkene

  • Phenyl(trichloromethyl)mercury

  • Anhydrous benzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkene and a stoichiometric amount of phenyl(trichloromethyl)mercury in anhydrous benzene.[4]

  • Heat the solution to reflux under a nitrogen atmosphere.[4]

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated phenylmercuric chloride.

  • Remove the solvent under reduced pressure to obtain the crude product.

Comparative Workflow

The general experimental workflow for dichlorocyclopropanation varies depending on the chosen method. The following diagram provides a high-level comparison of the typical steps involved.

G cluster_workflow General Dichlorocyclopropanation Workflow cluster_initiation Initiation Methods start Start combine Combine Alkene & Dichlorocarbene Precursor start->combine initiate Initiate Reaction combine->initiate workup Aqueous Workup & Extraction initiate->workup base Add Strong Base (e.g., NaOH) heat Apply Heat (Thermal Decomposition) ultrasound Ultrasonic Irradiation purify Purification workup->purify end End purify->end

Figure 6: A generalized workflow for dichlorocyclopropanation reactions.

Conclusion

The choice of method for dichlorocarbene generation is a critical decision in synthetic planning. While the traditional use of chloroform and a strong base under phase-transfer catalysis remains a robust and cost-effective option, alternative methods offer distinct advantages, particularly for base-sensitive substrates or when seeking to avoid chlorinated solvents.[3][4] The use of carbon tetrachloride and magnesium with ultrasonic irradiation provides a high-yielding, neutral alternative, though the toxicity of carbon tetrachloride must be carefully managed.[1][3] The thermal decomposition of sodium trichloroacetate is a simple, base-free method, but it often requires elevated temperatures.[4] The Seyferth reagent, while effective, is highly toxic and its use is generally avoided in modern synthetic chemistry.[4] By carefully considering the mechanistic nuances, performance data, and experimental requirements of each method, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and safely.

References

Comparative Reactivity of 7,7-Dichlorobicyclo[4.1.0]heptane: A Guide for Polar vs. Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of 7,7-dichlorobicyclo[4.1.0]heptane, a strained bicyclic compound, is profoundly influenced by the polarity of the solvent in which reactions are conducted. This guide provides a comparative analysis of its behavior in polar versus nonpolar solvents, supported by available experimental data and detailed methodologies, to aid in the strategic design of synthetic pathways and mechanistic studies.

The inherent ring strain of the cyclopropane (B1198618) ring fused to a cyclohexane (B81311) framework, coupled with the presence of two chlorine atoms on the bridgehead carbon, makes this compound a versatile intermediate for a variety of chemical transformations. The choice of solvent can dictate the reaction pathway, leading to vastly different product distributions, including nucleophilic substitution, elimination, rearrangement, and ring-opening products.

Influence of Solvent Polarity on Reaction Pathways

The polarity of the solvent plays a critical role in stabilizing or destabilizing charged intermediates and transition states, thereby directing the course of the reaction.

In Polar Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are particularly effective in promoting reactions that involve charged intermediates. These solvents can solvate cations, which in turn increases the reactivity of the accompanying "naked" anion nucleophile.[1] This environment favors reactions such as elimination and ring-opening, often initiated by strong bases. For instance, the reaction of this compound with strong bases like potassium t-butoxide can lead to ring-opening and rearrangement.[1]

A key reaction pathway in polar aprotic solvents involves an initial elimination of hydrogen chloride to form a highly unstable dichlorocyclopropene intermediate. This intermediate readily undergoes further reaction with nucleophiles, leading to the cleavage of the three-membered ring.[1]

In Nonpolar Solvents: In nonpolar media, reaction pathways that do not involve significant charge separation in the transition state are generally favored. For reactions with bases, the formation of a cyclopropene (B1174273) intermediate has been proposed. This unstable intermediate can then undergo a cyclopropene-carbene isomerization, leading to a vinylcarbene that can participate in subsequent reactions like C-H insertion or cycloaddition.

Quantitative Comparison of Reactivity

Reaction ConditionsSolventMajor Product Type(s)Observations & Inferences
This compound with Potassium t-ButoxideDimethyl Sulfoxide (DMSO) (Polar Aprotic)Ring-opened aromatic productsThe high polarity of DMSO facilitates the elimination and subsequent rearrangement, leading to stable aromatic systems.
This compound with Sodium Methoxide (B1231860)Dimethylformamide (DMF) (Polar Aprotic)Ring-opened productsDMF solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion and promoting ring-opening.[1]
Substituted gem-dichlorocyclopropanes with PhenolsDimethyl Sulfoxide (DMSO) (Polar Aprotic)Substitution and elimination productsDMSO facilitates the reaction of phenols with halomethyl-gem-dichlorocyclopropanes, leading to a mixture of products.
gem-DichlorocyclopropanationChloroform (Nonpolar) / Aqueous NaOH (Polar) with Phase Transfer Catalystgem-DichlorocyclopropanesThe reaction occurs at the interface of the two phases, facilitated by the catalyst. The nonpolar organic phase is the primary medium for the reaction of the generated dichlorocarbene (B158193) with the alkene.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments related to the synthesis and reactivity of this compound.

Synthesis of this compound

The standard synthesis involves the addition of dichlorocarbene to cyclohexene (B86901), often generated in a two-phase system using a phase-transfer catalyst.[3]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% Aqueous Sodium Hydroxide (B78521)

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Diethyl ether or pentane (B18724) (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene and chloroform.

  • Add the phase-transfer catalyst to the mixture.

  • While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise. The reaction is often exothermic and may require cooling in an ice bath to maintain the desired temperature.

  • Continue stirring vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • After completion, dilute the reaction mixture with water and extract the organic layer with diethyl ether or pentane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Kinetic Analysis of Reactions in Different Solvents

To quantitatively compare the reactivity of this compound in polar versus nonpolar solvents, kinetic studies can be performed by monitoring the disappearance of the reactant or the appearance of a product over time.

General Protocol for Kinetic Studies by GC-MS:

  • Prepare stock solutions of this compound and the desired nucleophile/base in the chosen solvent (e.g., DMSO for polar, toluene (B28343) for nonpolar).

  • In a thermostated reaction vessel, equilibrate the solution of this compound to the desired reaction temperature.

  • Initiate the reaction by adding the nucleophile/base solution.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid or by rapid cooling).

  • Extract the quenched aliquots with a suitable organic solvent and add an internal standard.

  • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and/or products.

  • Plot the concentration of the reactant versus time and determine the rate constant by fitting the data to the appropriate rate law.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow for kinetic analysis.

ReactionPathways cluster_polar Polar Solvents (e.g., DMSO, DMF) cluster_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) A 7,7-Dichlorobicyclo- [4.1.0]heptane B Elimination of HCl A->B Strong Base C Dichlorocyclopropene Intermediate B->C D Nucleophilic Attack C->D Nucleophile E Ring-Opened Products D->E F 7,7-Dichlorobicyclo- [4.1.0]heptane H Cyclopropene Intermediate F->H Base G Base I Isomerization H->I J Vinylcarbene I->J K C-H Insertion / Cycloaddition J->K

Caption: Reaction pathways of this compound in polar vs. nonpolar solvents.

KineticAnalysisWorkflow prep Prepare Stock Solutions (Reactant & Reagent in Solvent) react Initiate Reaction in Thermostated Vessel prep->react sample Withdraw & Quench Aliquots at Timed Intervals react->sample extract Extract with Organic Solvent & Add Internal Standard sample->extract analyze GC-MS Analysis extract->analyze plot Plot Concentration vs. Time analyze->plot calc Calculate Rate Constant plot->calc

Caption: Experimental workflow for kinetic analysis of this compound reactions.

Conclusion

The choice of solvent is a paramount consideration in the synthetic application of this compound. Polar aprotic solvents generally favor ionic pathways, leading to elimination and ring-opening, which can be synthetically useful for accessing different molecular scaffolds. Conversely, nonpolar solvents may promote concerted or radical pathways, potentially leading to rearrangement products via carbene intermediates. A thorough understanding of these solvent effects, supported by careful experimental design and analysis, is essential for controlling the reactivity of this strained bicyclic compound and harnessing its full potential in organic synthesis and drug development. Further quantitative kinetic studies across a broader range of solvents are warranted to build a more comprehensive predictive model for its reactivity.

References

Safety Operating Guide

Proper Disposal of 7,7-Dichlorobicyclo[4.1.0]heptane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7,7-Dichlorobicyclo[4.1.0]heptane is classified as a hazardous substance that requires disposal through a licensed professional waste disposal service. [1] This guide provides detailed procedures for the safe handling, temporary storage, and preparation of this chemical for final disposal, targeting researchers and laboratory personnel. Adherence to institutional and local regulations is paramount.

Immediate Safety Precautions and Spill Management

Prior to handling, it is crucial to be familiar with the hazards associated with this compound. It is a combustible liquid that causes skin and serious eye irritation.[2][3] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[6] Gloves must be inspected before use and disposed of properly after handling.[1]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[1][6]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[6]

  • Respiratory Protection: All handling of this volatile compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]

Spill Procedures: In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry sand, earth, or sawdust.[3][7]

  • Collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[6]

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the product to enter drains or waterways.[1][3]

Operational Disposal Plan

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. The following steps outline the process for preparing the chemical for collection.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, compatible, and clearly labeled waste container.[6]

  • The container must be sealed to prevent leaks and the escape of vapors.[6]

  • Do not mix with other types of chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 823-69-8

    • Associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard")

    • Accumulation start date

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]

  • The storage area should be a designated hazardous waste accumulation area.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the necessary information about the waste, including the chemical name, quantity, and hazard classification.

Recommended Disposal Method: The recommended disposal method for chlorinated hydrocarbons like this compound is incineration.[8][9] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts, such as hydrogen chloride gas.[3] Some procedures may involve dissolving the material in a combustible solvent before incineration.[3] This final disposal step must be performed by a licensed facility.

Quantitative Data Summary

PropertyValueReference
CAS Number823-69-8[2][10]
Molecular FormulaC7H10Cl2[3][11]
Molecular Weight165.06 g/mol [3][12]
Boiling Point198 °C at 760 mmHg[4][13]
Flash Point82 °C[4]
Density1.208 g/mL at 25 °C[13]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation in Laboratory cluster_disposal Professional Disposal cluster_spill Spill Contingency start Handling of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe spill Spill Occurs start->spill If Spill Occurs collect Collect Waste in a Designated, Sealed Container ppe->collect label_waste Label Container Clearly (Name, CAS, Hazards) collect->label_waste store Store in a Cool, Dark, Well-Ventilated Area label_waste->store contact Contact EHS or Licensed Waste Disposal Service store->contact transport Arrange for Professional Waste Pickup and Transport contact->transport incinerate Incineration at a Licensed Facility (with Afterburner and Scrubber) transport->incinerate absorb Absorb with Inert Material spill->absorb collect_spill Collect and Place in Hazardous Waste Container absorb->collect_spill collect_spill->label_waste

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 7,7-Dichlorobicyclo[4.1.0]heptane (CAS No. 823-69-8), ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this compound.

I. Hazard Identification and Classification

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3][4]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[2][3][4]

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2A)[1][2][5]

  • Chronic Aquatic Hazard (Category 2)[2][3]

  • Flammable Liquids (Category 4)[1]

Signal Word: Warning[1][2]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection Type Specific Equipment Rationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.[1]To prevent serious eye irritation from splashes or vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][5]
Respiratory Protection A vapor respirator or gas mask should be used if ventilation is inadequate or for spill response.[1]To protect against inhalation of harmful vapors.
Skin and Body Protection A lab coat or other protective clothing. Protective boots may be required depending on the scale of work.[1]To prevent skin contact and contamination of personal clothing.[1]

III. Safe Handling and Operational Plan

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Install and have ready access to a safety shower and an eyewash station.[1]

  • Use a closed system whenever possible to minimize exposure.[1]

B. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing:

    • Handle away from heat, sparks, open flames, and other ignition sources.

    • Take precautionary measures against static discharge.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

  • During Use:

    • Keep the container tightly closed when not in use.[1]

    • Avoid the formation of vapor or mist.

  • After Handling:

    • Wash hands and face thoroughly after handling the substance.[1]

    • Decontaminate any surfaces that may have come into contact with the chemical.

C. Storage:

  • Store in a cool, dark, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][3][6][7]

IV. Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

V. Spill and Disposal Plan

A. Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry sand or earth.[1]

  • Collect the absorbed material into a suitable container for disposal.

  • Do not allow the product to enter drains or waterways.[1]

B. Waste Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1]

  • This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Due to its aquatic toxicity, avoid release to the environment.[3][5]

VI. Physical and Chemical Properties

Property Value
Molecular Formula C₇H₁₀Cl₂[1][2]
Molecular Weight 165.06 g/mol [1][2][8]
Appearance Colorless to light yellow liquid[3][9]
Boiling Point 198 °C at 760 mmHg[2], 80 °C at 15 mmHg
Density 1.208 g/mL at 25 °C[2]
Flash Point 82.22 °C (180.0 °F)[2]
Refractive Index n20/D 1.503[2]

VII. Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_dispense Dispense Chemical Away from Ignition Sources prep_setup->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Keep Container Closed When Not in Use handle_use->handle_close emergency_spill Spill: Evacuate, Ventilate, Absorb handle_use->emergency_spill emergency_exposure Exposure: Follow First Aid Procedures handle_use->emergency_exposure cleanup_decon Decontaminate Work Surfaces handle_close->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_disposal Dispose of Waste in Accordance with Regulations cleanup_wash->cleanup_disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.